Calcium orange
Beschreibung
a fluorescent calcium indicato
Eigenschaften
CAS-Nummer |
138067-56-8 |
|---|---|
Molekularformel |
C59H62N6O21S |
Molekulargewicht |
1223.2 g/mol |
IUPAC-Name |
5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamothioylamino]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C59H62N6O21S/c1-35(66)78-31-82-53(70)27-64(28-54(71)83-32-79-36(2)67)47-11-9-10-12-49(47)76-21-22-77-52-24-40(14-20-48(52)65(29-55(72)84-33-80-37(3)68)30-56(73)85-34-81-38(4)69)61-59(87)60-39-13-17-43(46(23-39)58(74)75)57-44-18-15-41(62(5)6)25-50(44)86-51-26-42(63(7)8)16-19-45(51)57/h9-20,23-26H,21-22,27-34H2,1-8H3,(H2-,60,61,74,75,87) |
InChI-Schlüssel |
XKCOICKOVMJFIS-UHFFFAOYSA-N |
Synonyme |
calcium orange |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Spectral Properties of Calcium Orange: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent indicator dye used for the measurement of intracellular calcium concentrations. As a member of the rhodamine family of dyes, it exhibits a visible light excitation and emission profile, making it compatible with a wide range of fluorescence microscopy and flow cytometry instrumentation. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualization of its application in a key calcium signaling pathway.
Core Spectral Properties
The spectral characteristics of this compound are central to its application as a calcium indicator. Upon binding to Ca²⁺, this compound exhibits a significant increase in fluorescence intensity with minimal shift in its emission wavelength.
Quantitative Spectral Data
The following table summarizes the key spectral and photophysical properties of this compound.
| Property | Value | Notes |
| Excitation Maximum (λex) | 549 nm[1] | |
| Emission Maximum (λem) | 574 nm[1] | |
| Molar Extinction Coefficient (ε) | ~81,000 cm⁻¹M⁻¹ | This is an estimated value based on the spectrally similar dye CAL Fluor® Orange 560. The exact value for this compound is not readily available in the provided search results. |
| Fluorescence Quantum Yield (Φ) | Not explicitly stated. A greater than 3-fold increase in fluorescence intensity is observed upon Ca²⁺ binding.[2] | The absolute quantum yield is not specified in the available literature. |
| Dissociation Constant (Kd) for Ca²⁺ | 323 nM (at 39.7 °C) | The affinity for calcium is temperature and pH-dependent. |
| Brightness (ε × Φ) | Not available | Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. |
Experimental Protocols
Accurate and reproducible measurements are critical when using fluorescent indicators. The following sections detail the methodologies for characterizing the spectral properties of this compound and for its application in cellular imaging.
Measurement of Spectral Properties
Determining Molar Extinction Coefficient:
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Preparation of a Stock Solution: Prepare a concentrated stock solution of this compound (salt form) in a suitable solvent (e.g., DMSO) of known concentration.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create a range of concentrations.
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum (549 nm).
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear fit will be the molar extinction coefficient.
Determining Fluorescence Quantum Yield:
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and similar spectral properties to this compound (e.g., Rhodamine 6G).
-
Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
Fluorescence Spectra Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Cellular Imaging with this compound AM
This compound AM is the acetoxymethyl ester form of the dye, which allows it to permeate the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.
Cell Loading Protocol:
-
Prepare Dye Loading Solution: Prepare a stock solution of this compound AM in anhydrous DMSO. For a working solution, dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 1-10 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Dye Loading: Replace the culture medium with the this compound AM loading solution and incubate at 37°C for 30-60 minutes.
-
Wash: After incubation, wash the cells with fresh, warm buffer to remove any excess dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells at ~549 nm and collect the emission at ~576 nm.
Application in Calcium Signaling Pathways
This compound is a valuable tool for studying a wide variety of cellular processes that are regulated by changes in intracellular calcium concentration. One such fundamental process is Store-Operated Calcium Entry (SOCE).
Store-Operated Calcium Entry (SOCE) Pathway
SOCE is a major mechanism for calcium influx in non-excitable cells. It is activated in response to the depletion of calcium stores in the endoplasmic reticulum (ER).
Caption: Store-Operated Calcium Entry (SOCE) signaling pathway.
Experimental Workflow for Visualizing SOCE
The following workflow outlines the steps to visualize SOCE using this compound.
Caption: Experimental workflow for imaging SOCE with this compound.
References
An In-Depth Technical Guide to Calcium Orange: Excitation, Emission, and Application in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent calcium indicator, Calcium Orange. It details its core spectral properties, offers in-depth experimental protocols for its use in cellular imaging, and illustrates its application in studying intracellular calcium signaling pathways.
Core Properties of this compound
This compound is a fluorescent indicator used to measure intracellular calcium concentrations. It exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺ with minimal wavelength shift. This property makes it a valuable tool for monitoring calcium dynamics in various cell types.
Spectral Characteristics
The spectral properties of this compound are crucial for designing and executing fluorescence microscopy experiments. The dye is excited by visible light, which reduces the potential for cellular photodamage compared to UV-excitated indicators.
| Property | Value | Reference |
| Excitation Maximum (Ex max) | ~549 nm | [1][2] |
| Emission Maximum (Em max) | ~574-576 nm | [1][2][3] |
| Dissociation Constant (Kd) | ||
| at 39.7 °C | 323 nM | [4] |
| at 11.5 °C | 527 nM | [4] |
| at pH 7.40 | 457 nM | [4] |
| at pH 6.42 | 562 nM | [4] |
| Fluorescence Increase upon Ca²⁺ Binding | ~3-fold | [5] |
| Quantum Yield | Not explicitly reported in the searched literature. |
Table 1: Quantitative data summarizing the spectral and binding properties of this compound.
Experimental Protocols
Accurate and reproducible measurements of intracellular calcium using this compound AM, the cell-permeant form of the dye, require careful attention to the loading and imaging protocols.
Preparation of Reagents
-
This compound AM Stock Solution:
-
Prepare a 1 to 10 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Loading Buffer:
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a recording medium consisting of 20 mM HEPES, 115 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 1.8 mM CaCl₂, and 13.8 mM D-glucose, adjusted to pH 7.4.[3]
-
For certain cell types, the addition of Pluronic® F-127 (a non-ionic detergent) to the loading buffer at a final concentration of 0.02-0.04% can aid in the dispersion of the AM ester in aqueous media.
-
To prevent the export of the de-esterified dye from the cells, an anion-exchange pump inhibitor like probenecid (B1678239) can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
Cell Loading Protocol
This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on coverslips or in multi-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Dilute the this compound AM stock solution in the prepared loading buffer to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and replace it with the this compound AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[3]
-
-
Washing and De-esterification:
-
After incubation, wash the cells three times with fresh, warm loading buffer (without the dye) to remove any extracellular this compound AM.[3]
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the fluorescent indicator inside the cells.[3]
-
Fluorescence Imaging
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a light source capable of exciting this compound (e.g., a mercury arc lamp or a laser with a line around 549 nm).
-
Employ a suitable filter set with an excitation filter centered around 549 nm and an emission filter that collects fluorescence around 576 nm.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images before stimulating the cells.
-
Upon stimulation (e.g., with an agonist for a G-protein coupled receptor), acquire a time-lapse series of images to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest in each image of the time series.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Application in Signaling Pathway Analysis
This compound is a valuable tool for dissecting calcium-mediated signaling pathways, such as those initiated by the activation of G-protein coupled receptors (GPCRs).
GPCR-Mediated Calcium Release
Many GPCRs, upon ligand binding, activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ can be monitored using this compound.
Caption: GPCR activation leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging
The following diagram illustrates the typical workflow for a calcium imaging experiment using this compound AM.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invitrogen this compound , AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
The Inner Workings of Calcium Orange AM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for Calcium Orange AM, a widely used fluorescent indicator for measuring intracellular calcium concentrations. This document details the probe's chemical properties, cellular processing, and practical application in experimental settings, offering a valuable resource for researchers in cellular biology, neuroscience, and drug discovery.
Core Mechanism of Action
This compound AM is a cell-permeant fluorescent dye designed to detect intracellular calcium ions (Ca²⁺). Its mechanism relies on a two-stage process: cellular loading and calcium-dependent fluorescence. The "AM" designation refers to the acetoxymethyl ester groups attached to the core this compound molecule. These lipophilic AM esters render the molecule capable of passively diffusing across the cell membrane into the cytoplasm.
Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This enzymatic cleavage serves two critical functions:
-
Trapping the Dye: The removal of the AM esters reveals the carboxyl groups of the this compound molecule, transforming it into a membrane-impermeant form that is effectively trapped within the cytosol.
-
Enabling Calcium Binding: The de-esterified this compound is now capable of binding to free intracellular calcium ions.
Upon binding to Ca²⁺, the this compound molecule undergoes a conformational change that results in a significant increase in its fluorescence intensity.[1][2][3] This fluorescence response is the basis for its use as a calcium indicator. The intensity of the emitted fluorescence is directly proportional to the concentration of free intracellular calcium, allowing for both qualitative visualization and quantitative measurement of calcium dynamics.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectroscopic Properties
| Property | Value |
| Excitation Wavelength (λex) | 549 nm[4][5] |
| Emission Wavelength (λem) | 576 nm[4] |
| Quantum Yield (Φ) | Data not readily available |
| Molar Extinction Coefficient (ε) | Data not readily available |
Table 2: Calcium Binding Properties
| Property | Value | Conditions |
| Dissociation Constant (Kd) | 527 nM | 11.5 °C[6] |
| 323 nM | 39.7 °C[6] | |
| 562 nM | pH 6.42[6] | |
| 457 nM | pH 7.40[6] |
Experimental Protocols
This section provides a detailed methodology for the use of this compound AM in fluorescence microscopy applications.
Reagent Preparation
Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
The recommended concentration for the stock solution is between 1 and 5 mM.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Loading Buffer:
-
Prepare a physiological buffer appropriate for the cells being studied (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).
-
The final working concentration of this compound AM for cell loading is typically in the range of 1-10 µM.[4]
-
To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, a non-ionic surfactant such as Pluronic® F-127 can be added to the diluted dye at a final concentration of 0.02-0.04%.
Cell Loading and De-esterification
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer containing this compound AM to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and temperature may need to be determined empirically for different cell types.
-
After incubation, remove the loading buffer and wash the cells two to three times with the physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the AM esters by intracellular esterases.
Fluorescence Imaging and Data Acquisition
-
Mount the prepared cells on a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~549 nm, Emission: ~576 nm).
-
Acquire baseline fluorescence images of the resting cells.
-
Stimulate the cells with the agonist or treatment of interest to induce changes in intracellular calcium.
-
Record the changes in fluorescence intensity over time using time-lapse imaging.
In Situ Calibration of Intracellular Calcium
For quantitative measurements of intracellular calcium concentration, an in situ calibration is recommended. This procedure involves determining the minimum (Fmin) and maximum (Fmax) fluorescence intensities of the dye within the cells.
-
Determination of Fmax: At the end of the experiment, treat the cells with a calcium ionophore (e.g., 5-10 µM ionomycin) in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂) to saturate the intracellular dye with calcium. The resulting fluorescence intensity represents Fmax.
-
Determination of Fmin: Following the Fmax measurement, chelate all intracellular calcium by adding a high concentration of a calcium chelator (e.g., 10-20 mM EGTA) to a calcium-free buffer. The fluorescence intensity in the absence of calcium represents Fmin.
-
Calculation of [Ca²⁺]i: The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
Kd is the dissociation constant of this compound for Ca²⁺.
-
F is the fluorescence intensity at any given time.
-
Fmin is the minimum fluorescence intensity.
-
Fmax is the maximum fluorescence intensity.
-
Mandatory Visualizations
Signaling Pathway of Calcium Detection
Caption: Mechanism of this compound AM action.
Experimental Workflow for Intracellular Calcium Measurement
Caption: Workflow for using this compound AM.
Logical Relationship of the AM Ester Mechanism
Caption: Logic of the AM ester mechanism.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dissociation Constant (Kd) of Calcium Orange for Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation constant (Kd) of the fluorescent calcium indicator, Calcium Orange. It includes quantitative data on its calcium binding affinity under various conditions, detailed experimental protocols for Kd determination, and visualizations of experimental workflows and relevant signaling pathways. This document is intended to serve as a core resource for researchers utilizing this compound in studies of intracellular calcium signaling.
Core Concepts: The Dissociation Constant (Kd)
The dissociation constant (Kd) is a critical parameter that describes the affinity of a fluorescent indicator for its target ion, in this case, calcium (Ca2+).[1] It is defined as the concentration of Ca2+ at which half of the indicator molecules are bound to the ion at equilibrium.[2] A lower Kd value signifies a higher affinity of the indicator for calcium. The accurate determination of Kd is paramount for converting fluorescence intensity measurements into precise calcium concentrations.[3] It is important to note that the Kd of an indicator is sensitive to experimental conditions such as pH, temperature, ionic strength, and the presence of other ions or proteins.[2]
Quantitative Data: Dissociation Constant of this compound
The affinity of this compound for calcium is influenced by environmental factors, primarily temperature and pH. The following table summarizes the reported Kd values for this compound under different experimental conditions.
| Dissociation Constant (Kd) (nM) | Temperature (°C) | pH | Reference |
| 527 | 11.5 | 7.40 | [4] |
| 323 | 39.7 | 7.40 | [4] |
| 562 | Not Specified | 6.42 | [4] |
| 457 | Not Specified | 7.40 | [4] |
| ~170-185 | Not Specified | Not Specified | [2] |
Note: The affinity of this compound for calcium generally increases (lower Kd) with rising temperature and pH.[4]
Experimental Protocols for Kd Determination
The following is a detailed methodology for the in vitro determination of the dissociation constant of this compound using fluorescence titration with calcium-EGTA buffers. This protocol is synthesized from established methods for calibrating fluorescent calcium indicators.[5]
Materials:
-
This compound (salt form)
-
High-purity Calcium Chloride (CaCl2) solution (e.g., 10 mM)
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
Potassium Chloride (KCl)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Deionized, Ca2+-free water
-
Fluorometer or spectrofluorometer
-
pH meter
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
10 mM CaEGTA: Prepare a solution containing 10 mM EGTA, 10 mM CaCl2, 100 mM KCl, and 30 mM MOPS. Adjust the pH to 7.20.
-
10 mM K2EGTA (Zero Ca2+): Prepare a solution containing 10 mM EGTA, 100 mM KCl, and 30 mM MOPS. Adjust the pH to 7.20.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-5 mM) in high-quality, anhydrous DMSO.
-
-
Preparation of Calcium Calibration Buffers:
-
Create a series of calibration buffers with free Ca2+ concentrations ranging from 0 µM to 39 µM by mixing the 10 mM CaEGTA and 10 mM K2EGTA stock solutions in varying ratios.[5] The precise free Ca2+ concentration in each buffer can be calculated using software that takes into account the binding constants of EGTA for Ca2+ at the specific pH, temperature, and ionic strength.
-
-
Fluorescence Measurements:
-
Dilute the this compound stock solution into each of the prepared calcium calibration buffers to a final concentration of approximately 1-10 µM.
-
Determine the fluorescence intensity (F) of the this compound solution in each calibration buffer using a fluorometer. Use the appropriate excitation and emission wavelengths for this compound (Excitation: ~549 nm, Emission: ~574 nm).[6]
-
Measure the fluorescence intensity in the zero Ca2+ buffer to determine Fmin.
-
Measure the fluorescence intensity in a saturating Ca2+ concentration (e.g., the highest concentration buffer or by adding excess CaCl2) to determine Fmax.
-
-
Data Analysis and Kd Calculation:
-
The dissociation constant (Kd) can be determined by fitting the fluorescence intensity data to the following equation: [Ca2+]free = Kd * [(F - Fmin) / (Fmax - F)] [7]
-
Alternatively, a double logarithmic plot can be generated by plotting log {[Ca2+]free} on the x-axis versus log {(F - Fmin) / (Fmax - F)} on the y-axis.[5] The x-intercept of this plot will be equal to the log of the Kd. The inverse log of this value gives the Kd in moles/liter.[5] A slope of 1.0 on this plot indicates a 1:1 binding stoichiometry between this compound and a single Ca2+ ion.[4][5]
-
Visualizations
Experimental Workflow for Kd Determination
Caption: Workflow for the in vitro determination of the Kd of this compound.
Generic Signaling Pathway Involving Calcium Measurement
Caption: Simplified signaling pathway illustrating the use of this compound.
References
- 1. static.igem.org [static.igem.org]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
Technical Guide: Quantum Yield and Brightness of Calcium Orange
This technical guide provides an in-depth overview of the photophysical properties, specifically the quantum yield and brightness, of the fluorescent calcium indicator Calcium Orange. It is intended for researchers, scientists, and drug development professionals working with calcium signaling and fluorescence microscopy.
Quantitative Data Presentation
The brightness of a fluorescent indicator is a critical parameter for the sensitivity of an assay and is determined by its molar extinction coefficient and fluorescence quantum yield. While specific, independently verified values for the quantum yield and molar extinction coefficient of this compound are not consistently reported in peer-reviewed literature, this section provides a compilation of its known photophysical properties alongside those of other common calcium indicators for comparative purposes.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 549 nm | |
| Emission Maximum (λem) | 576 nm | |
| Molar Extinction Coefficient (ε) | Not Reported | |
| Fluorescence Quantum Yield (Φ) | Not Reported | |
| Dissociation Constant (Kd) for Ca2+ | ~323 nM at 39.7°C | |
| Fluorescence Lifetime (τ) | Increases upon Ca2+ binding |
Table 2: Comparative Photophysical Properties of Common Calcium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ x ε) | Kd for Ca²+ (nM) |
| This compound | 549 | 576 | Not Reported | Not Reported | Not Reported | ~323 |
| Fluo-4 | 494 | 516 | 0.85 | 83,000 | 70,550 | 345 |
| Rhod-2 | 552 | 576 | 0.13 | 81,000 | 10,530 | 570 |
| Fura-2 (Ca²⁺ bound) | 335 | 505 | 0.23 | 29,000 | 6,670 | 145 |
| Indo-1 (Ca²⁺ bound) | 346 | 401 | 0.49 | 35,000 | 17,150 | 230 |
Note: The brightness of this compound is qualitatively described as being lower than some of its red-shifted analogs. The lack of reported quantum yield and extinction coefficient values is a significant limitation in quantitatively assessing its brightness compared to other indicators.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample (e.g., this compound) relative to a well-characterized standard.
Principle: The quantum yield of a fluorescent molecule is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the integrated fluorescence intensity and the absorbance of the sample to a standard of known quantum yield.
Materials:
-
Spectrofluorometer with a corrected emission spectrum feature.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Fluorescence standard with a known quantum yield and spectral properties similar to the sample (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95).
-
Sample of interest (this compound).
-
High-purity solvent (e.g., ethanol or a suitable buffer).
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Intracellular Calcium Imaging with this compound AM
This protocol outlines the steps for loading cells with the acetoxymethyl (AM) ester form of this compound for real-time imaging of intracellular calcium dynamics.
Principle: this compound AM is a cell-permeant dye that can be loaded into live cells. Once inside, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The fluorescence intensity of this compound increases upon binding to free Ca²⁺.
Materials:
-
This compound AM (dissolved in anhydrous DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Cultured cells on coverslips or in imaging plates.
-
Fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~550 nm, Emission: ~575 nm).
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
-
Loading Solution Preparation:
-
Prepare a stock solution of this compound AM in anhydrous DMSO (e.g., 1 mM).
-
For a working loading solution, dilute the this compound AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.
-
To aid in the dispersion of the dye in the aqueous buffer, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Remove the loading solution and wash the cells gently two to three times with the physiological buffer.
-
Add fresh buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the cells at ~550 nm and record the emission at ~575 nm.
-
Changes in fluorescence intensity over time reflect changes in the intracellular calcium concentration.
-
Mandatory Visualization
Signaling Pathway
Caption: General intracellular calcium signaling pathway.
Experimental Workflow
Caption: Workflow for intracellular calcium measurement.
Logical Relationship
Caption: Determinants of fluorescent indicator brightness.
Calcium Orange: A Technical Guide to a Single-Wavelength Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Calcium Orange, a fluorescent indicator widely used for the detection of intracellular calcium. It details its classification as a single-wavelength indicator, its spectral and binding properties, and protocols for its application in cellular imaging.
Core Principle: this compound is a Single-Wavelength Indicator
This compound is definitively a single-wavelength indicator .[1][2] Upon binding to calcium ions (Ca²⁺), it exhibits a significant increase in fluorescence intensity with negligible shifts in its excitation or emission spectra.[2] This characteristic distinguishes it from ratiometric indicators, which display a pronounced wavelength shift upon ion binding. The primary advantage of single-wavelength indicators like this compound lies in their bright signals, which are optimal for detecting modest and transient changes in Ca²⁺ concentration.[1][3] However, measurements can be influenced by factors such as variations in dye concentration, photobleaching, and cell thickness.[1][4]
Quantitative Data Summary
The key spectral and chemical properties of this compound are summarized in the table below. These values are crucial for designing experiments and selecting appropriate optical filters and light sources.
| Property | Value | Source(s) |
| Indicator Type | Single-Wavelength | [1][2] |
| Excitation Maximum (Ex) | ~549 nm | [5][6] |
| Emission Maximum (Em) | ~576 nm | [5][6] |
| Dissociation Constant (Kd) | ~185 nM | [1][7] |
| Formulation | Cell-permeant acetoxymethyl (AM) ester | [6][8] |
Note: The Kd value can be influenced by experimental conditions such as pH, temperature, and ionic strength.[3]
Experimental Protocols
A concentrated stock solution is prepared for long-term storage and subsequent dilution to working concentrations.
-
Reconstitution : Prepare a 2 to 5 mM stock solution of the this compound AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store desiccated at ≤–20°C and protected from light.
This protocol outlines the steps for loading the cell-permeant AM ester form of the dye into live cells.
-
Cell Culture : Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Prepare Loading Buffer : Dilute the this compound AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration, typically in the range of 1-10 µM.
-
Cell Incubation : Remove the cell culture medium and replace it with the this compound AM loading buffer.[6]
-
Incubation Period : Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[6] The optimal time may vary depending on the cell type.
-
Washing : After incubation, wash the cells three times with fresh, warm physiological buffer to remove any extracellular dye.[6]
-
De-esterification : Incubate the cells for an additional 30 minutes in a fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye within the cells.[6]
-
Imaging : The cells are now ready for fluorescence imaging. Excite the sample near 549 nm and collect the emission centered around 576 nm.
Visualizations
This compound is frequently used to visualize calcium release from intracellular stores, a key event in many signaling pathways. The diagram below illustrates the Gq protein-coupled receptor (GPCR) pathway, a common mechanism for intracellular calcium mobilization.
The following diagram outlines the logical flow of an experiment using this compound to measure intracellular calcium changes.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound™, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online [thermofisher.com]
An In-depth Technical Guide to Calcium Orange: A Fluorescent Probe for Calcium Signaling
Introduction
Calcium Orange is a fluorescent, single-wavelength calcium indicator used extensively in life sciences research to measure intracellular calcium concentrations. As a member of the tetramethylrhodamine-based dye family, it exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺ ions. This property makes it a valuable tool for investigating calcium signaling pathways, which are fundamental to a myriad of cellular processes including neurotransmission, muscle contraction, and gene expression. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a synthetic organic dye that incorporates a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator moiety, which is responsible for its high selectivity for calcium ions. The fluorophore component is derived from tetramethylrhodamine, which dictates its spectral properties in the orange region of the visible spectrum. The binding of a calcium ion to the BAPTA portion of the molecule induces a conformational change that significantly enhances the quantum yield of the fluorophore, resulting in a detectable increase in fluorescence emission.
The acetoxymethyl (AM) ester form of this compound is a cell-permeant version of the dye. The lipophilic AM groups facilitate its passage across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active indicator within the cell.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral Properties
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (Ex) | 549[1][2] | Can be effectively excited by a 561 nm laser.[1] |
| Emission Maximum (Em) | 576[2] |
Table 2: Physicochemical Properties
| Property | Value (nM) | Conditions |
| Dissociation Constant (Kd) | 527 | at 11.5°C[3] |
| 323 | at 39.7°C[3] | |
| 562 | at pH 6.42[3] | |
| 457 | at pH 7.40[3] |
Experimental Protocols
General Protocol for Intracellular Calcium Measurement with this compound, AM
This protocol provides a guideline for loading cells with this compound AM and measuring intracellular calcium changes. It should be adapted based on the specific cell type and experimental setup.
Materials:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
HEPES-buffered saline or other appropriate recording medium (e.g., 20 mM HEPES, 115 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 1.8 mM CaCl₂, 13.8 mM D-glucose, adjusted to pH 7.4)[2]
Procedure:
-
Prepare this compound, AM Stock Solution: Prepare a stock solution of this compound, AM in anhydrous DMSO at a concentration of 1-10 mM. If using Pluronic F-127, a 20% w/v solution in DMSO can be mixed with the dye stock solution before dilution in the loading buffer to prevent precipitation.
-
Prepare Loading Solution: Freshly prepare the loading solution before each experiment.[2] Dilute the this compound, AM stock solution into the recording medium to a final concentration of 1-10 µM.[2]
-
Cell Loading:
-
For adherent cells, remove the culture medium and replace it with the loading solution.
-
For suspension cells, centrifuge the cells and resuspend them in the loading solution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 30-60 minutes.[2] The optimal loading time will vary depending on the cell type.
-
Washing: After incubation, remove the loading solution and wash the cells three times with fresh, pre-warmed recording medium to remove any extracellular dye.[2]
-
De-esterification: Incubate the cells for an additional 30-60 minutes at 37°C to allow for the complete cleavage of the AM ester groups by intracellular esterases.[2]
-
Fluorescence Detection: Mount the cells on a fluorescence microscope, plate reader, or flow cytometer. Excite the cells at ~549 nm and record the emission at ~576 nm. Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.
Protocol for In Situ Calibration of this compound
To quantify intracellular calcium concentrations, it is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities of the indicator within the cellular environment.
Materials:
-
Cells loaded with this compound (from the protocol above)
-
Calcium-free buffer containing a calcium chelator (e.g., 10 mM EGTA) and an ionophore (e.g., 5-10 µM ionomycin) to determine Fmin.
-
High-calcium buffer (e.g., 10 mM CaCl₂) with an ionophore (e.g., 5-10 µM ionomycin) to determine Fmax.
Procedure:
-
Baseline Measurement: Record the baseline fluorescence (F) of the loaded cells.
-
Maximum Fluorescence (Fmax): Perfuse the cells with the high-calcium buffer containing the ionophore. The ionophore will equilibrate the intracellular and extracellular calcium concentrations, saturating the indicator. Record the maximal fluorescence intensity (Fmax).
-
Minimum Fluorescence (Fmin): Perfuse the cells with the calcium-free buffer containing the ionophore and EGTA. This will deplete intracellular calcium, and the fluorescence will drop to its minimum. Record the minimum fluorescence intensity (Fmin).
-
Calculate [Ca²⁺]: The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where Kd is the dissociation constant of this compound.
Visualizations
Generalized Calcium Signaling Pathway
Caption: Generalized Gq-coupled GPCR signaling pathway leading to intracellular Ca²⁺ release and detection by this compound.
Experimental Workflow for Calcium Imaging
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invitrogen this compound , AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. This compound™, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us [thermofisher.com]
The Discovery, Development, and Application of Calcium Orange: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium Orange is a fluorescent, single-wavelength calcium indicator vital for measuring intracellular calcium concentrations. Developed by Molecular Probes (now part of Thermo Fisher Scientific), this tetramethylrhodamine-based dye was engineered to provide a visible light-excitable probe for cellular calcium signaling studies. Its acetoxymethyl (AM) ester derivative allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell. Upon binding to calcium, this compound exhibits a significant increase in fluorescence intensity, enabling the detection of calcium transients in various cellular contexts. This guide provides a comprehensive overview of this compound, including its discovery, physicochemical properties, experimental protocols, and applications in cellular signaling research.
Introduction to Calcium Indicators and the Emergence of this compound
The study of intracellular calcium (Ca²⁺) signaling is fundamental to understanding a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The development of fluorescent Ca²⁺ indicators in the 1980s by Roger Y. Tsien and colleagues revolutionized the field, allowing for the direct visualization and quantification of intracellular Ca²⁺ dynamics.[1][2][3] These indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺.
Early indicators were often UV-excitable, which could be phototoxic to cells and lead to autofluorescence from endogenous molecules. This spurred the development of visible light-excitable dyes. This compound emerged from this effort as a long-wavelength calcium indicator derived from tetramethylrhodamine.[4] Its development was aimed at providing researchers with a tool that is less phototoxic and minimizes interference from cellular autofluorescence.[4]
Physicochemical Properties of this compound
This compound is a non-ratiometric indicator, meaning that Ca²⁺ concentration is determined from the change in fluorescence intensity at a single wavelength, rather than a shift in the excitation or emission wavelength.[4]
Spectral Properties
The spectral characteristics of this compound make it compatible with common fluorescence microscopy setups.
| Property | Wavelength (nm) |
| Excitation Maximum | ~549 |
| Emission Maximum | ~574 |
Table 1: Spectral properties of this compound.[5]
Calcium Binding and Affinity
This compound binds to Ca²⁺ in a 1:1 stoichiometry. Its affinity for Ca²⁺ is described by the dissociation constant (Kd), which is sensitive to experimental conditions such as temperature and pH.
| Condition | Kd (nM) |
| 11.5 °C | 527 |
| 39.7 °C | 323 |
| pH 6.42 | 562 |
| pH 7.40 | 457 |
Table 2: Dissociation constant (Kd) of this compound under varying conditions.[6]
Experimental Protocols
General Workflow for Intracellular Calcium Imaging with this compound AM
The following diagram outlines the typical workflow for using this compound AM to measure intracellular Ca²⁺.
Detailed Protocol for Cell Loading with this compound AM
-
Prepare Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a final concentration of 1 to 5 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., HBSS or serum-free medium) to a final concentration of 1 to 10 µM. The optimal concentration depends on the cell type and must be determined empirically.
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate for 30 to 60 minutes at room temperature or 37°C. Adherent cells can be loaded directly in the culture dish.
-
Wash: After incubation, wash the cells twice with warm physiological buffer to remove the extracellular dye.
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
In Situ Calibration of this compound
To accurately determine the intracellular Ca²⁺ concentration, it is recommended to perform an in situ calibration of the dye within the cells of interest. This accounts for the effects of the intracellular environment on the dye's properties.[4]
-
Load Cells: Load cells with this compound as described above.
-
Determine F_max: Expose the loaded cells to a high Ca²⁺ concentration in the presence of a calcium ionophore (e.g., ionomycin (B1663694) at 5-10 µM) to saturate the dye with Ca²⁺. The fluorescence intensity at this point is F_max.
-
Determine F_min: After measuring F_max, add a Ca²⁺ chelator (e.g., EGTA at a final concentration of 10-20 mM) to the buffer to remove all free Ca²⁺. The resulting fluorescence intensity is F_min.
-
Calculate [Ca²⁺]: The intracellular Ca²⁺ concentration can then be calculated using the following equation:
[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of this compound.
-
F is the fluorescence intensity of the experimental sample.
-
F_min is the fluorescence intensity in the absence of calcium.
-
F_max is the fluorescence intensity at saturating calcium levels.
-
Applications in Cellular Signaling
This compound is a valuable tool for studying a wide range of cellular processes that are regulated by Ca²⁺. One major area of application is in the study of G-protein coupled receptor (GPCR) signaling.
Monitoring GPCR-Mediated Calcium Release
Many GPCRs, upon activation by their ligands, couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol. This increase in intracellular Ca²⁺ can be readily detected using this compound.
Advantages and Limitations
Advantages:
-
Visible Light Excitation: Reduces phototoxicity and cellular autofluorescence compared to UV-excitable dyes.
-
Good Photostability: More photostable than some other visible light-excitable indicators like Fluo-3.[4]
-
Cell Permeant: The AM ester form allows for straightforward loading into live cells.
Limitations:
-
Non-Ratiometric: As a single-wavelength indicator, measurements can be affected by variations in dye concentration, cell thickness, and photobleaching. Careful controls and in situ calibration are necessary for quantitative measurements.
-
Potential for Compartmentalization: Like other AM ester dyes, this compound can sometimes be sequestered into organelles, which can complicate the interpretation of cytosolic Ca²⁺ signals.
Conclusion
This compound is a robust and widely used fluorescent indicator for the detection of intracellular calcium. Its development as a visible light-excitable probe has provided researchers with a valuable tool to investigate Ca²⁺ signaling in a multitude of cellular contexts with reduced phototoxicity. While its non-ratiometric nature requires careful experimental design and data analysis, its ease of use and favorable spectral properties ensure its continued relevance in the fields of cell biology, neuroscience, and drug discovery.
References
- 1. Origins of Ca2+ Imaging with Fluorescent Indicators [escholarship.org]
- 2. marist.alma.exlibrisgroup.com [marist.alma.exlibrisgroup.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Inner Workings of Calcium Orange: A Technical Guide to its Fluorescence upon Calcium Binding
For Immediate Release
A Deep Dive into the Mechanism and Application of the Fluorescent Calcium Indicator, Calcium Orange
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a fluorescent indicator widely used for the detection and quantification of intracellular calcium. This document details the core principles of its fluorescence upon calcium binding, presents key quantitative data, outlines experimental protocols, and visualizes the underlying molecular and cellular mechanisms.
Core Principles of this compound Fluorescence
This compound is a synthetic, cell-permeant fluorescent dye designed to exhibit a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺). Its mechanism of action is rooted in the principles of photoinduced electron transfer (PeT), a common feature of BAPTA-based calcium indicators.
Chemical Structure and the Role of BAPTA:
The core structure of this compound features a rhodamine-based fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator. BAPTA is a highly selective Ca²⁺ binding moiety that exhibits a strong affinity for calcium ions while showing minimal binding to other divalent cations like magnesium (Mg²⁺) under physiological conditions.
-
In the absence of calcium , the electron-rich BAPTA moiety is positioned in close proximity to the fluorophore. Upon excitation of the fluorophore by light of the appropriate wavelength, an electron is transferred from the BAPTA group to the excited fluorophore. This process, known as photoinduced electron transfer, provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching its fluorescence.
-
Upon binding to calcium , the BAPTA chelator undergoes a significant conformational change. This change alters the electronic properties of the BAPTA, making it a much poorer electron donor. Consequently, the photoinduced electron transfer process is inhibited. With the non-radiative quenching pathway blocked, the excited fluorophore is more likely to return to its ground state by emitting a photon of light, resulting in a dramatic increase in fluorescence intensity.
This "on/off" switching mechanism allows for the sensitive detection of changes in intracellular calcium concentration.
Quantitative Data and Spectral Properties
The performance of this compound as a calcium indicator is defined by several key parameters, which are summarized in the tables below.
| Spectral Properties | Value | Reference |
| Excitation Maximum (λex) | ~549 nm | [1] |
| Emission Maximum (λem) | ~576 nm | [1] |
| Physicochemical Properties | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ||
| at 11.5°C | 527 nM | [2] |
| at 39.7°C | 323 nM | [2] |
| at pH 6.42 | 562 nM | [2] |
| at pH 7.40 | 457 nM | [2] |
| Quantum Yield (Φ) | ||
| Ca²⁺-free | Not widely reported | |
| Ca²⁺-bound | Not widely reported (See note below) | |
| Fluorescence Enhancement Factor | Not widely reported (See note below) |
Note on Quantum Yield and Fluorescence Enhancement: Specific values for the quantum yield of free and calcium-bound this compound, as well as its fluorescence enhancement factor, are not consistently reported in publicly available literature. However, for other rhodamine-based calcium indicators, the quantum yield of the Ca²⁺-bound state can be significant (e.g., >0.4), and fluorescence enhancement upon calcium binding can be substantial, often exceeding 100-fold.[3][4]
Experimental Protocols
The following protocols provide a general framework for the use of this compound AM for intracellular calcium measurements. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound AM Stock Solution
-
Reconstitution: Prepare a stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 to 5 mM.
-
Storage: Store the DMSO stock solution in small aliquots, protected from light and moisture, at -20°C. Avoid repeated freeze-thaw cycles.
Cell Loading with this compound AM
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Incubation: Replace the cell culture medium with the loading buffer containing this compound AM. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Wash: After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
Measurement of Intracellular Calcium
-
Imaging Setup: Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (e.g., excitation filter ~540-550 nm, emission filter ~570-590 nm).
-
Baseline Measurement: Record the baseline fluorescence intensity (F₀) of the cells before stimulation.
-
Stimulation: Add the experimental agonist or stimulus to elicit a calcium response.
-
Data Acquisition: Continuously record the fluorescence intensity (F) over time.
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in the function and application of this compound.
This guide provides a foundational understanding of this compound and its application in cellular biology and drug discovery. For specific experimental applications, further optimization and validation are recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Calcium Orange for Cellular Calcium Imaging
This guide provides a comprehensive overview of the fundamental principles and practical applications of Calcium Orange, a fluorescent indicator for measuring intracellular calcium concentrations. Designed for researchers, scientists, and professionals in drug development, this document details the dye's mechanism of action, spectral properties, and experimental protocols for its effective use in calcium imaging studies.
Core Principles of this compound
This compound is a single-wavelength fluorescent indicator used to measure changes in intracellular calcium concentration ([Ca²⁺]i). It belongs to the family of chemical indicators that exhibit an increase in fluorescence intensity upon binding to Ca²⁺. The underlying mechanism involves a calcium chelating moiety linked to a fluorescent reporter. When intracellular Ca²⁺ levels rise, the chelator binds to these ions, inducing a conformational change in the fluorophore that results in a significant increase in its fluorescence emission.
The acetoxymethyl (AM) ester form of this compound is cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm. This ensures that the indicator is retained within the cell during imaging experiments.
Quantitative Data
The following table summarizes the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.
| Property | Value | References |
| Excitation Maximum (λex) | ~549 nm | [1] |
| Emission Maximum (λem) | ~574-576 nm | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~323 nM (at 39.7°C) | [3] |
| ~457 nM (at pH 7.40) | [3] | |
| ~527 nM (at 11.5°C) | [3] | |
| Fluorescence Intensity Increase | ~3-fold upon Ca²⁺ binding | [4] |
Experimental Protocols
Preparation of this compound AM Stock Solution
-
Reconstitution : Prepare a stock solution of this compound AM by dissolving it in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). A typical stock concentration is 1 mM.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
Cell Loading with this compound AM
This protocol provides a general guideline for loading adherent cells. Optimization may be required for different cell types and experimental conditions.
-
Cell Plating : Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture until they reach the desired confluence.
-
Loading Solution Preparation : Prepare a loading solution by diluting the this compound AM stock solution into a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a recording medium (e.g., 20 mM HEPES, 115 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 1.8 mM CaCl₂, and 13.8 mM D-glucose, adjusted to pH 7.4).[1] The final concentration of this compound AM is typically in the range of 1-10 µM. To aid in the solubilization of the AM ester in the aqueous buffer, a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can be added to the loading solution.
-
Cell Loading : Remove the cell culture medium and replace it with the this compound AM loading solution.
-
Incubation : Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.[2] The optimal incubation time should be determined empirically to ensure adequate dye loading while minimizing potential cytotoxic effects.
-
Washing : After incubation, gently wash the cells two to three times with the physiological buffer to remove any extracellular dye.[2]
-
De-esterification : Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the dye by intracellular esterases.[2]
In Vitro Calibration of this compound
To quantify intracellular calcium concentrations, it is essential to perform a calibration of the fluorescent signal. This protocol outlines a method for in vitro calibration.
-
Prepare Calibration Buffers : A series of calibration buffers with known free Ca²⁺ concentrations are required. These can be prepared using a calcium calibration buffer kit or by mixing a zero Ca²⁺ buffer (containing EGTA) and a high Ca²⁺ buffer (containing CaEGTA) in precise ratios.[5]
-
Prepare Dye Solutions : Add a known concentration of the de-esterified (salt) form of this compound to each calibration buffer.
-
Measure Fluorescence : Using a fluorometer or the imaging setup, measure the fluorescence intensity (F) of the this compound in each calibration buffer.
-
Determine Fmin and Fmax :
-
Fmin : The fluorescence intensity in the zero Ca²⁺ buffer.
-
Fmax : The fluorescence intensity in the saturating Ca²⁺ buffer.
-
-
Calculate [Ca²⁺] : The intracellular calcium concentration can be calculated using the following equation, derived from the law of mass action for the dye-calcium interaction:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺] is the free calcium concentration.
-
Kd is the dissociation constant of this compound for Ca²⁺.
-
F is the measured fluorescence intensity of the indicator in the cells.
-
Fmin is the fluorescence intensity of the indicator in the absence of calcium.
-
Fmax is the fluorescence intensity of the calcium-saturated indicator.
-
Visualizations
Signaling Pathway: GPCR-Mediated Calcium Release
Caption: GPCR-mediated intracellular calcium release pathway.
Experimental Workflow for Calcium Imaging
Caption: General workflow for a calcium imaging experiment.
Logical Relationship: From Signal to Measurement
Caption: Logical flow from a cellular event to data.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Calcium Orange: An In-depth Technical Guide for Detecting Intracellular Calcium Transients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Calcium Orange, a fluorescent indicator designed for the detection of intracellular calcium (Ca²⁺) transients. This compound is a valuable tool for researchers studying a wide range of cellular processes where calcium acts as a critical second messenger, including signal transduction, neurotransmission, muscle contraction, and apoptosis.[1][2][3] Its utility in these fields stems from its ability to provide a fluorescent readout of changes in intracellular calcium concentration with high temporal resolution.
Core Properties and Mechanism of Action
This compound is a synthetic, single-wavelength fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.[4] It is designed to be excited by visible light, which is often less phototoxic to cells compared to UV excitation required by some other indicators.[4] The dye is typically introduced into cells in its acetoxymethyl (AM) ester form, which is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the fluorescent indicator in the cytosol and enabling it to bind to free Ca²⁺. This binding event leads to a conformational change in the dye molecule, resulting in a significant increase in its fluorescence emission.
Quantitative Data
The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and comparison with other calcium indicators.
Spectroscopic and Chemical Properties
| Property | Value | Source(s) |
| Excitation Maximum (Ex) | ~549 nm | [5][6] |
| Emission Maximum (Em) | ~576 nm | [5][6] |
| Molecular Structure | Based on tetramethylrhodamine | [7] |
| Formulation | Available as cell-permeant AM ester and cell-impermeant salt | [4][7] |
| Storage | Store at -20°C, protected from light and moisture | [4] |
Calcium Binding and Fluorescence Properties
| Property | Value | Conditions | Source(s) |
| Dissociation Constant (Kd) | 323 nM | 39.7°C | [8] |
| 527 nM | 11.5°C | [8] | |
| 457 nM | pH 7.40 | [8] | |
| 562 nM | pH 6.42 | [8] | |
| Fluorescence Enhancement | ~3-fold increase upon Ca²⁺ binding | Not specified | |
| Binding Stoichiometry | 1:1 (Ca²⁺:indicator) | [8] |
Experimental Protocols
Loading this compound AM into Adherent Cells
This protocol provides a general guideline for loading adherent cells with this compound AM. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound, AM (e.g., Invitrogen C3015)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
Protocol:
-
Prepare Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.
-
For easier solubilization in aqueous buffer, mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127.
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the this compound AM stock solution to a final working concentration of 1-5 µM in HBSS or your buffer of choice.
-
If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the adherent cells.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with warm HBSS (with or without probenecid).
-
Add fresh, warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped for imaging at the appropriate excitation and emission wavelengths for this compound (Ex/Em: ~549/576 nm).
-
Acquire baseline fluorescence before stimulating the cells to induce calcium transients.
-
In Situ Calibration of this compound
To obtain quantitative measurements of intracellular Ca²⁺ concentrations, it is necessary to perform an in situ calibration. This typically involves using ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.
Materials:
-
Cells loaded with this compound
-
Calcium-free buffer containing a Ca²⁺ chelator (e.g., 10 mM EGTA)
-
Buffer with a saturating concentration of Ca²⁺ (e.g., 10 mM CaCl₂)
-
Calcium ionophore (e.g., ionomycin (B1663694) or A23187)
Protocol:
-
Determine Minimum Fluorescence (F_min):
-
Perfuse the loaded cells with the calcium-free buffer containing the ionophore.
-
Record the fluorescence intensity until a stable minimum is reached. This represents F_min.
-
-
Determine Maximum Fluorescence (F_max):
-
Perfuse the same cells with the high-calcium buffer containing the ionophore.
-
Record the fluorescence intensity until a stable maximum is reached. This represents F_max.
-
-
Calculate Intracellular Calcium Concentration:
-
Use the following equation to calculate the intracellular Ca²⁺ concentration ([Ca²⁺]_i) from the fluorescence signal (F) at any given time point: [Ca²⁺]_i = K_d * [(F - F_min) / (F_max - F)]
-
Signaling Pathways and Experimental Workflows
This compound can be used to monitor Ca²⁺ dynamics in a variety of signaling pathways. A common pathway involves the release of Ca²⁺ from the endoplasmic reticulum (ER) mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃).
IP₃-Mediated Calcium Release Pathway
Caption: Agonist-induced IP₃-mediated Ca²⁺ release from the ER.
Experimental Workflow for Monitoring Calcium Transients
Caption: Workflow for measuring intracellular Ca²⁺ with this compound.
Advantages and Limitations
Advantages:
-
Visible Light Excitation: Reduces phototoxicity and cellular autofluorescence compared to UV-excitable dyes.
-
High Sensitivity: Capable of detecting small changes in intracellular Ca²⁺ concentration.
-
Commercially Available: Readily available in its cell-permeant AM ester form.
Limitations:
-
Single-Wavelength Indicator: Fluorescence intensity can be affected by changes in dye concentration, focal plane, and cell volume. Ratiometric measurements are not possible.
-
Compartmentalization: Can be prone to sequestration in organelles such as mitochondria, which can complicate the interpretation of cytosolic Ca²⁺ signals.[9] Careful optimization of loading conditions is recommended to minimize this effect.
-
Photostability: While more photostable than some other dyes like Fluo-3, prolonged or intense illumination can still lead to photobleaching.[5]
-
Cytotoxicity: Like other AM esters, high concentrations or prolonged incubation can be cytotoxic to cells.
Conclusion
This compound is a robust and widely used fluorescent indicator for monitoring intracellular calcium dynamics. Its visible light excitability and sensitivity make it a valuable tool for a variety of applications in cell biology and drug discovery. However, researchers should be mindful of its limitations, particularly its single-wavelength nature and potential for compartmentalization, and optimize experimental protocols accordingly to ensure accurate and reproducible results.
References
- 1. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. Editorial overview: Calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invitrogen this compound , AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Calcium Orange: A Technical Guide to its Fluorescence and Application in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Calcium Orange, a fluorescent indicator widely utilized for the detection and quantification of intracellular calcium (Ca²⁺). This document provides a comprehensive overview of its fluorescence properties, detailed experimental protocols, and the underlying signaling pathways, serving as a vital resource for researchers in cellular biology and drug discovery.
Core Principles of this compound
This compound is a fluorescent dye belonging to the family of single-wavelength calcium indicators. Its fundamental principle lies in its ability to chelate Ca²⁺ ions, a process that elicits a significant increase in its fluorescence intensity. Unlike ratiometric indicators, this compound does not exhibit a significant shift in its excitation or emission wavelengths upon binding to Ca²⁺.[1][2] This characteristic simplifies experimental setups and data analysis, making it a valuable tool for monitoring Ca²⁺ dynamics in living cells.
The binding of this compound to Ca²⁺ follows a 1:1 stoichiometry, forming a fluorescent complex.[3][4] This direct relationship between Ca²⁺ concentration and fluorescence intensity allows for the qualitative and, with appropriate calibration, quantitative assessment of intracellular Ca²⁺ levels.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design and data interpretation.
| Property | Value | Conditions | Reference |
| Excitation Maximum (Ex) | ~549 nm | In vitro | [5][6] |
| Emission Maximum (Em) | ~574 nm | In vitro | [5][6] |
| Dissociation Constant (Kd) | 527 nM | 11.5 °C | [3][4] |
| 323 nM | 39.7 °C | [3][4] | |
| 562 nM | pH 6.42 | [3][4] | |
| 457 nM | pH 7.40 | [3][4] | |
| In situ Kd (HeLa cells) | Higher than in vitro | Cellular environment | [7] |
| Stoichiometry (Ca²⁺:Indicator) | 1:1 | [3][4] |
Note: The dissociation constant (Kd) is a measure of the indicator's affinity for Ca²⁺. A lower Kd value signifies a higher affinity. It is crucial to consider that the in situ Kd can differ from in vitro values due to factors within the cellular environment such as pH, temperature, and protein binding.[7][8]
Experimental Protocols
Accurate and reproducible measurements of intracellular Ca²⁺ using this compound rely on meticulous experimental execution. The following protocols provide a detailed methodology for cell loading, imaging, and data analysis.
Preparation of this compound AM Ester Stock Solution
The cell-permeant acetoxymethyl (AM) ester form of this compound is commonly used for loading the dye into live cells.
-
Reconstitution: Prepare a stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading with this compound AM
This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
-
Cell Culture: Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes) and culture overnight to ensure adherence.
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound AM stock solution.
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Dilute the this compound AM stock solution into the loading buffer to a final working concentration, typically in the range of 1-10 µM.
-
Optional but Recommended: To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution.[9] A common approach is to mix the this compound AM stock solution with an equal volume of a 20% (w/v) Pluronic F-127 solution in DMSO before diluting in the loading buffer.
-
-
Cell Loading:
-
Remove the cell culture medium.
-
Add the this compound AM working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed loading buffer or culture medium to remove extracellular dye.
-
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for the complete cleavage of the AM ester groups by intracellular esterases, which traps the fluorescent indicator inside the cells.
Fluorescence Imaging
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~549 nm, Emission: ~574 nm). A standard TRITC or Texas Red filter set is often suitable.
-
The light source should be stable and the exposure time minimized to reduce phototoxicity and photobleaching. This compound is reported to be more photostable than indicators like Fluo-3.[1][10]
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before stimulating the cells.
-
Apply the experimental stimulus (e.g., agonist, drug compound).
-
Acquire a time-lapse series of images to monitor the change in fluorescence intensity over time.
-
Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular compartments.
-
Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI for each time point.
-
Background Subtraction: Subtract the background fluorescence from the measured intensity values.
-
Normalization: The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence intensity.
-
Quantitative Analysis (Optional): To obtain absolute Ca²⁺ concentrations, a calibration procedure is required. This involves determining the minimum (Fmin) and maximum (Fmax) fluorescence intensities by treating the cells with a Ca²⁺ ionophore (e.g., ionomycin) in the presence of a Ca²⁺-free buffer (containing EGTA) and a Ca²⁺-saturating buffer, respectively. The following equation can then be used:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where Kd is the dissociation constant of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of cellular signaling and the experimental process is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a generalized calcium signaling pathway and the experimental workflow for using this compound.
Calcium Signaling Pathway
References
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson. [sonar.ch]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Loading Cells with Calcium Orange™ AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange™ AM is a fluorescent indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a member of the visible light-excitable calcium indicators, it offers several advantages for studying calcium signaling pathways in living cells. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator within the cytoplasm. Upon binding to Ca²⁺, this compound™ exhibits a significant increase in fluorescence intensity, enabling the real-time monitoring of calcium dynamics in various cell types. These application notes provide a comprehensive guide to utilizing this compound™ AM, from reagent preparation and cell loading to data analysis and troubleshooting.
Product Information
Spectral Properties
The spectral characteristics of this compound™ make it compatible with common fluorescence microscopy and flow cytometry instrumentation.
| Property | Wavelength (nm) |
| Excitation Maximum (Ex) | ~549 nm |
| Emission Maximum (Em) | ~576 nm |
Note: The exact excitation and emission maxima may vary slightly depending on the local environment (e.g., pH, ionic strength) and the instrumentation used.
Dissociation Constant (Kd)
The dissociation constant (Kd) is a critical parameter for the quantitative analysis of intracellular calcium. It represents the concentration of Ca²⁺ at which 50% of the indicator is bound to calcium. The Kd of this compound™ is influenced by temperature and pH.
| Condition | Kd (nM) |
| 11.5 °C, pH 7.40 | 527 |
| 39.7 °C, pH 7.40 | 323 |
| 22 °C, pH 6.42 | 562 |
| 22 °C, pH 7.40 | 457 |
These values are provided as a guideline and may differ in the intracellular environment.
Experimental Protocols
Reagent Preparation
This compound™ AM Stock Solution (1-5 mM)
-
Allow the vial of this compound™ AM to equilibrate to room temperature before opening.
-
Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 1 mM stock solution from 50 µg of the dye (check the molecular weight on the product datasheet), add the appropriate volume of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Loading Buffer
A common loading buffer consists of a physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) or a recording medium, supplemented with a non-ionic detergent like Pluronic® F-127 to aid in the dispersion of the AM ester in the aqueous buffer.
-
Recording Medium Example: 20 mM HEPES, 115 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 1.8 mM CaCl₂, and 13.8 mM D-glucose, adjusted to pH 7.4.[1]
-
Pluronic® F-127: A 20% (w/v) stock solution in DMSO is often used. The final concentration of Pluronic® F-127 in the loading buffer is typically 0.02-0.04%.
General Cell Loading Protocol
This protocol provides a general guideline for loading a variety of cell types with this compound™ AM. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.
-
Cell Preparation: Plate cells on an appropriate vessel for fluorescence imaging (e.g., glass-bottom dishes, black-walled microplates) and allow them to adhere and reach the desired confluency. For suspension cells, they can be loaded in tubes and then transferred to an imaging chamber.
-
Prepare Loading Solution: Dilute the this compound™ AM stock solution into the loading buffer to the desired final concentration (typically 1-10 µM). First, mix the this compound™ AM stock solution with an equal volume of 20% Pluronic® F-127 stock solution, and then dilute this mixture into the physiological buffer.
-
Cell Loading: Remove the culture medium from the cells and replace it with the prepared loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time can vary between cell types.
-
Washing: After incubation, gently wash the cells two to three times with a warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Caption: General workflow for loading cells with this compound™ AM.
Cell-Type Specific Recommendations
The optimal loading conditions can vary significantly between different cell types. The following table provides starting recommendations for common cell lines.
| Cell Type | This compound™ AM Concentration | Incubation Time | Notes |
| HeLa | 2-5 µM | 30-45 minutes | Adherent cells, generally load well. Monitor for compartmentalization. |
| CHO-K1 | 2-5 µM | 30-45 minutes | Adherent cells. A study has reported the use of this compound in CHO-K1 cells. |
| Jurkat | 1-5 µM | 30-60 minutes | Suspension cells. May require optimization to minimize dye leakage. Probenecid (B1678239) (1-2.5 mM) can be added to the loading and wash buffers to inhibit organic anion transporters. |
| Primary Neurons | 1-5 µM | 20-45 minutes | Sensitive cells. Use lower concentrations and shorter incubation times to maintain viability. Ensure gentle handling during washing steps. |
Data Presentation and Analysis
Qualitative Analysis
For many applications, a qualitative assessment of changes in fluorescence intensity is sufficient. Data are often presented as a time course of the fluorescence signal (F) normalized to the baseline fluorescence (F₀), expressed as F/F₀.
Caption: Workflow for analyzing calcium imaging data.
Quantitative Analysis: Calculating [Ca²⁺]i
For a more quantitative analysis, the fluorescence intensity data can be used to calculate the intracellular calcium concentration using the Grynkiewicz equation for single-wavelength indicators[2]:
[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺]i is the intracellular calcium concentration.
-
Kd is the dissociation constant of this compound™ for Ca²⁺.
-
F is the fluorescence intensity of the indicator at a given time.
-
Fmin is the fluorescence intensity in the absence of Ca²⁺. This is determined by treating the cells with a calcium chelator such as EGTA in a calcium-free medium containing a calcium ionophore (e.g., ionomycin).
-
Fmax is the fluorescence intensity at saturating Ca²⁺ concentrations. This is determined by exposing the cells to a high concentration of calcium in the presence of a calcium ionophore.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak Fluorescence Signal | - Insufficient dye loading (concentration too low or incubation time too short)- Low intracellular esterase activity- Cell death | - Increase this compound™ AM concentration and/or incubation time.- Extend the de-esterification period.- Check cell viability before and after loading. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Hydrolysis of AM ester in the loading buffer | - Ensure thorough washing after incubation.- Prepare fresh loading solution immediately before use. |
| Dye Compartmentalization (e.g., accumulation in mitochondria or lysosomes) | - Overloading of the dye- High incubation temperature | - Reduce the dye concentration and/or incubation time.- Perform the loading at a lower temperature (e.g., room temperature or on ice), although this may require a longer incubation time. |
| Rapid Dye Leakage | - Active transport of the de-esterified dye out of the cell | - Add an organic anion transport inhibitor, such as probenecid (1-2.5 mM), to the loading and imaging buffers. |
| Phototoxicity or Photobleaching | - Excessive excitation light intensity or exposure time | - Reduce the intensity of the excitation light using neutral density filters.- Minimize the exposure time and/or the frequency of image acquisition. |
Conclusion
This compound™ AM is a valuable tool for investigating intracellular calcium signaling. By following the detailed protocols and considering the cell-type specific recommendations provided in these application notes, researchers can obtain reliable and reproducible data on calcium dynamics. Careful optimization of the loading conditions and appropriate data analysis are key to unlocking the full potential of this fluorescent indicator in a wide range of biological and pharmacological studies.
References
Optimal Concentration of Calcium Orange for Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent indicator used for measuring intracellular calcium concentration ([Ca²⁺]i) in live cells. Like other acetoxymethyl (AM) ester dyes, this compound AM is a cell-permeant molecule that passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator within the cytosol. Upon binding to Ca²⁺, this compound exhibits a significant increase in fluorescence intensity, allowing for the visualization and quantification of intracellular calcium dynamics. This document provides detailed application notes and protocols for the optimal use of this compound in live cell imaging experiments.
Data Presentation
Table 1: Recommended Loading Parameters for this compound AM
| Parameter | Recommended Range | Key Considerations |
| Concentration | 1 - 10 µM | Start with a lower concentration (e.g., 2-5 µM) and optimize for your specific cell type and experimental conditions. Higher concentrations may lead to cytotoxicity or indicator compartmentalization. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may be necessary for some cell types but can also increase the risk of compartmentalization and cytotoxicity. A typical starting point is 40 minutes[1]. |
| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C can facilitate faster loading but may also promote dye extrusion and compartmentalization. Room temperature loading is a viable alternative to minimize these effects. |
| Loading Buffer | Hank's Balanced Salt Solution (HBSS) or other physiological buffers | The buffer should be free of serum, as it may contain esterases that can cleave the AM ester extracellularly. |
| Pluronic® F-127 | 0.02 - 0.04% (w/v) | A non-ionic detergent that aids in the solubilization of the AM ester in aqueous buffer. |
| Probenecid (B1678239) | 1 - 2.5 mM | An organic anion transport inhibitor that can be used to reduce the extrusion of the de-esterified dye from the cells, thereby improving signal retention. However, it can have off-target effects and may be toxic to some cells. |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation (Ex) | 549 |
| Emission (Em) | 576 |
Experimental Protocols
Protocol 1: Standard Loading of this compound AM in Adherent Cells
This protocol provides a general procedure for loading this compound AM into adherent cells cultured in a multi-well plate or on coverslips.
Materials:
-
This compound AM (reconstituted in high-quality, anhydrous DMSO)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Cell culture medium
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish or 96-well black-walled, clear-bottom plate) and culture to the desired confluency.
-
Preparation of Loading Solution (Final Concentration: 5 µM):
-
Prepare a 1 mM stock solution of this compound AM in anhydrous DMSO.
-
For a 1 mL loading solution, mix 5 µL of the 1 mM this compound AM stock solution with 1 µL of 20% Pluronic® F-127.
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM to the loading buffer.
-
Dilute the mixture into 1 mL of HBSS or your desired loading buffer. Vortex gently to ensure thorough mixing.
-
-
Cell Loading:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the prepared loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with fresh, dye-free HBSS (containing probenecid if used during loading).
-
-
De-esterification:
-
Add fresh, dye-free buffer to the cells.
-
Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Ex/Em: ~549/576 nm).
-
Protocol 2: In Situ Calibration of this compound
To obtain quantitative measurements of intracellular Ca²⁺ concentration, it is recommended to perform an in situ calibration of the fluorescent indicator within the cells of interest. This protocol outlines a method to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.
Materials:
-
Cells loaded with this compound AM (from Protocol 1)
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
Calcium-saturating buffer (e.g., HBSS with 10 µM ionomycin (B1663694) and 10 mM CaCl₂)
-
Ionomycin (stock solution in DMSO)
-
EGTA (stock solution in water, pH adjusted to ~7.4)
Procedure:
-
Baseline Fluorescence (F): Acquire baseline fluorescence images of the this compound-loaded cells in a physiological buffer.
-
Maximum Fluorescence (Fmax):
-
Perfuse the cells with the calcium-saturating buffer containing ionomycin.
-
Allow sufficient time for the fluorescence signal to reach a stable maximum. This represents the fluorescence of the dye when fully saturated with Ca²⁺.
-
Record the Fmax value.
-
-
Minimum Fluorescence (Fmin):
-
Wash out the ionomycin-containing buffer.
-
Perfuse the cells with the calcium-free buffer containing EGTA.
-
The fluorescence intensity will decrease as Ca²⁺ is chelated. Allow the signal to reach a stable minimum.
-
Record the Fmin value.
-
-
Calculation of [Ca²⁺]i: The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F) Where Kd is the dissociation constant of this compound for Ca²⁺. Note that the in situ Kd may differ from the in vitro value and should ideally be determined experimentally.
Signaling Pathways and Experimental Workflows
G-Protein Coupled Receptor (GPCR) Activation
This compound can be used to monitor changes in [Ca²⁺]i following the activation of Gq-coupled GPCRs. Agonist binding to these receptors activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from intracellular stores.
Store-Operated Calcium Entry (SOCE)
This compound is also suitable for studying store-operated calcium entry (SOCE), a process where the depletion of Ca²⁺ from the ER triggers the influx of extracellular Ca²⁺ across the plasma membrane.
Considerations for Optimal Performance
-
Photostability: this compound is reported to be more photostable than some other calcium indicators like Fluo-3 and Calcium Green[2]. However, it is always advisable to minimize light exposure to reduce phototoxicity and photobleaching.
-
Cytotoxicity: Like all AM ester dyes, this compound AM can exhibit cytotoxicity at higher concentrations or with prolonged incubation times. It is crucial to determine the lowest effective concentration for your specific cell type and experiment. If cytotoxicity is a concern, consider using lower concentrations and shorter incubation times, or exploring alternative calcium indicators.
-
Compartmentalization: AM ester dyes can sometimes be sequestered into organelles such as mitochondria or the endoplasmic reticulum, leading to a non-uniform cytosolic distribution and potential artifacts in the fluorescence signal. Lowering the loading temperature and using the lowest possible dye concentration can help to minimize this issue.
-
In Situ Calibration: The binding affinity (Kd) of calcium indicators can be influenced by the intracellular environment (e.g., pH, protein concentration). Therefore, for accurate quantitative measurements of [Ca²⁺]i, it is highly recommended to perform an in situ calibration in the cell type being studied.
Conclusion
This compound is a valuable tool for monitoring intracellular calcium dynamics in live cells. By carefully optimizing the loading concentration, incubation time, and other experimental parameters, researchers can obtain reliable and reproducible data for a wide range of applications, including the study of GPCR signaling and store-operated calcium entry. The provided protocols and guidelines serve as a starting point for developing a robust experimental setup tailored to your specific research needs.
References
Application Notes and Protocols for Calcium Orange in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). As a member of the rhodamine-based family of calcium indicators, it exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. This property makes it a valuable tool for studying intracellular calcium signaling pathways involved in a multitude of cellular processes, including neurotransmission, muscle contraction, and apoptosis. These application notes provide a comprehensive overview of this compound, its properties, and detailed protocols for its use in fluorescence microscopy.
Principles of this compound
This compound is a single-wavelength excitation and emission indicator. Its acetoxymethyl (AM) ester form allows it to readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. When this compound binds to free Ca²⁺, it undergoes a conformational change that results in a significant increase in its fluorescence emission intensity. The fluorescence intensity of this compound is directly proportional to the concentration of free intracellular calcium.
Data Presentation
A summary of the key quantitative properties of this compound and other common calcium indicators is presented in the table below for comparative analysis.
| Property | This compound | Fluo-3 | Fluo-4 | Oregon Green 488 BAPTA-1 |
| Excitation Max (nm) | ~549[1] | ~506 | ~494 | ~494 |
| Emission Max (nm) | ~576[1] | ~526 | ~516 | ~523 |
| Dissociation Constant (Kd) for Ca²⁺ (nM) | 323 - 562¹[2] | ~390 | ~345 | ~170 |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~3.2-fold[2] | >100-fold | >100-fold | ~14-fold |
| Quantum Yield | Data not available | ~0.14 (Ca²⁺-bound)[3] | ~0.14 (Ca²⁺-bound)[3] | ~0.7 (Ca²⁺-bound)[3] |
| Signal-to-Noise Ratio (SNR) | Application dependent | Application dependent | Application dependent | Application dependent |
¹The affinity of this compound for Ca²⁺ is dependent on temperature and pH.[2]
Experimental Protocols
Protocol 1: Preparation of this compound AM Stock Solution
-
Reagents and Materials:
-
This compound, AM ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound, AM to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the contents of the vial in high-quality, anhydrous DMSO. For example, dissolve 50 µg of this compound, AM in an appropriate volume of DMSO to achieve a 1 mM concentration.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Loading Adherent Cells with this compound AM
-
Reagents and Materials:
-
This compound AM stock solution (1 mM in DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured adherent cells on coverslips or in imaging dishes
-
-
Procedure:
-
Prepare a loading buffer by diluting the this compound AM stock solution into HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, add an equal volume of 20% Pluronic® F-127 to the this compound AM stock solution before diluting it in the buffer.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the this compound AM loading buffer to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
After incubation, aspirate the loading buffer and wash the cells twice with pre-warmed HBSS to remove any extracellular dye.
-
Add fresh, pre-warmed HBSS to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
The cells are now ready for fluorescence imaging.
-
Protocol 3: Fluorescence Microscopy Imaging
-
Instrumentation:
-
An inverted fluorescence microscope equipped with a suitable light source (e.g., Xenon arc lamp or laser), filter set, and a sensitive camera (e.g., sCMOS or EMCCD).
-
-
Imaging Parameters:
-
Excitation: Use an excitation wavelength of approximately 549 nm. A standard TRITC/Cy3 filter set is often suitable.
-
Emission: Detect the fluorescence emission at approximately 576 nm.
-
Image Acquisition: Acquire images at a suitable frame rate to capture the dynamics of the calcium signal. Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within each ROI over time.
-
The change in fluorescence intensity (ΔF) is typically expressed as a ratio over the initial baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Cause: Insufficient dye loading or cell death.
-
Solution: Increase the dye concentration or incubation time. Ensure cell viability throughout the experiment.
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of extracellular dye or autofluorescence.
-
Solution: Ensure thorough washing after dye loading. Acquire a background image from a cell-free region and subtract it from the experimental images.
-
-
Dye Compartmentalization:
-
Cause: Rhodamine-based dyes like this compound can sometimes accumulate in organelles such as mitochondria.
-
Solution: Lower the loading temperature (e.g., room temperature or 4°C) to reduce active transport into organelles. Reduce the dye concentration and incubation time.
-
Visualizations
Experimental workflow for using this compound AM.
References
Calcium Orange: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent indicator used for the detection of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, cell proliferation, and apoptosis. Its utility in flow cytometry allows for the rapid and sensitive measurement of calcium mobilization in single cells within a heterogeneous population. This document provides detailed application notes and protocols for the use of this compound in flow cytometry for life science research and drug discovery applications.
This compound is a visible light-excitable dye, which minimizes the potential for cellular photodamage associated with UV-excitable probes. Upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity, enabling the detection of calcium transients and sustained elevations in [Ca²⁺]i.
Data Presentation
Photophysical and Chemical Properties
The key characteristics of this compound are summarized in the table below, providing essential information for experimental design and instrument setup.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 549 nm | [1][2] |
| Emission Maximum (Em) | 576 nm | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~323 nM (at 39.7°C) | [3] |
| ~457 nM (at pH 7.4) | [3] | |
| ~527 nM (at 11.5°C) | [3] | |
| Fluorescence Enhancement upon Ca²⁺ binding | ~3-fold | [4] |
| Form | Acetoxymethyl (AM) ester | [2][5] |
Recommended Flow Cytometer Configuration
For optimal detection of the this compound signal, the following flow cytometer configuration is recommended.
| Parameter | Recommendation |
| Excitation Laser | Yellow-Green (561 nm) or Green (532 nm) laser |
| Emission Filter | 585/42 nm bandpass filter (or similar) |
| Signal Processing | Linear |
Experimental Protocols
I. Cell Preparation and Staining with this compound AM
This protocol outlines the steps for loading cells with the cell-permeant acetoxymethyl (AM) ester form of this compound. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.
Materials:
-
This compound AM (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS) or other suitable physiological buffer
-
Cell suspension of interest
-
Fetal Bovine Serum (FBS)
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Protocol:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Mix thoroughly by vortexing.
-
Optional: To aid in the dispersion of the AM ester in aqueous media, Pluronic® F-127 can be added to the this compound AM stock solution to a final concentration of 0.1-0.2%.
-
For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C, protected from light and moisture.
-
-
Cell Loading:
-
Harvest cells and resuspend them in HBSS (or another appropriate buffer) containing 1-2% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Add the this compound AM stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Optional: If dye leakage is a concern, add probenecid to the cell suspension at a final concentration of 1-2.5 mM.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. Protect the cells from light during incubation.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed HBSS (with or without probenecid).
-
Repeat the wash step twice to remove any extracellular dye.
-
-
Final Resuspension:
-
Resuspend the final cell pellet in pre-warmed HBSS at a concentration of 1 x 10⁶ cells/mL.
-
The cells are now ready for flow cytometric analysis. Keep the cells at 37°C and protected from light until analysis.
-
II. Flow Cytometric Analysis of Intracellular Calcium Mobilization
This protocol describes the acquisition of data on a flow cytometer to measure changes in intracellular calcium following stimulation.
Materials:
-
This compound AM-loaded cells (from Protocol I)
-
Agonist/stimulant of interest
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer equipped with a 561 nm or 532 nm laser
Protocol:
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate laser and emission filter for this compound (e.g., Ex: 561 nm, Em: 585/42 nm).
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest.
-
Create a histogram or a time vs. fluorescence intensity dot plot to display the this compound fluorescence.
-
-
Baseline Acquisition:
-
Acquire data from the this compound-loaded cells for 30-60 seconds to establish a stable baseline fluorescence.
-
-
Stimulation and Data Acquisition:
-
Briefly pause the acquisition, add the agonist of interest to the cell suspension, and immediately resume data acquisition.
-
Continue acquiring data for a sufficient period (e.g., 3-5 minutes) to capture the full calcium response, including the peak and subsequent return to baseline.
-
-
Controls:
-
Positive Control: To determine the maximum fluorescence signal (Fmax), add a calcium ionophore such as ionomycin (final concentration 1-2 µM) to a separate aliquot of loaded cells.
-
Negative Control: To determine the minimum fluorescence signal (Fmin), add a calcium chelator such as EGTA (final concentration 5-10 mM) to another aliquot of loaded cells.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
The response can be quantified by parameters such as the peak fluorescence intensity, the area under the curve, or the percentage of responding cells.
-
Application in Drug Discovery: G-Protein Coupled Receptor (GPCR) Activation
Calcium mobilization is a common downstream event following the activation of Gq-coupled GPCRs. Flow cytometry with this compound can be a valuable tool for screening compound libraries for agonists or antagonists of such receptors.
Signaling Pathway:
Activation of a Gq-coupled GPCR by an agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium can be detected by this compound.
Screening for GPCR Agonists:
-
Prepare cells expressing the target GPCR and load them with this compound AM as described in Protocol I.
-
Dispense the loaded cells into a 96-well or 384-well plate.
-
Add compounds from a library to the wells.
-
Use a high-throughput flow cytometer to measure the fluorescence intensity in each well.
-
An increase in fluorescence indicates that the compound is a potential agonist for the target GPCR.
Screening for GPCR Antagonists:
-
Prepare and load cells with this compound AM as in the agonist screen.
-
Add the test compounds (potential antagonists) to the wells and incubate for a short period.
-
Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC₅₀).
-
Measure the fluorescence intensity using a high-throughput flow cytometer.
-
A decrease or absence of a fluorescence signal in the presence of the test compound indicates that it may be an antagonist of the target GPCR.
Conclusion
This compound is a valuable tool for measuring intracellular calcium dynamics in flow cytometry. Its visible light excitation properties and significant fluorescence enhancement upon calcium binding make it suitable for a range of applications, from basic research into cellular signaling to high-throughput drug screening. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any fluorescent probe, optimization of loading conditions and instrument settings is recommended for each specific cell type and experimental setup to ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound™, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online [thermofisher.com]
Application Notes and Protocols for Multiphoton Excitation Imaging with Calcium Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multiphoton Excitation and Calcium Orange
Multiphoton excitation microscopy is a powerful fluorescence imaging technique that offers distinct advantages for studying dynamic cellular processes within living tissues.[1][2] Unlike traditional confocal microscopy, which uses a single high-energy photon to excite a fluorophore, multiphoton microscopy utilizes the near-simultaneous absorption of two or more lower-energy (typically near-infrared) photons to achieve the same excitation.[1] This approach provides enhanced penetration depth in scattering tissues, reduced phototoxicity and photobleaching outside the focal plane, and inherent optical sectioning capabilities.
This compound is a fluorescent indicator dye used for the detection and quantification of intracellular calcium (Ca²⁺) concentrations.[3] It exhibits an increase in fluorescence emission intensity upon binding to Ca²⁺, with minimal wavelength shift. Its spectral properties make it a candidate for multiphoton excitation, enabling researchers to visualize Ca²⁺ dynamics in real-time within complex biological samples.
Photophysical and Chemical Properties of this compound
A thorough understanding of the properties of this compound is essential for designing and interpreting multiphoton imaging experiments. The key parameters are summarized in the table below.
| Property | Value | Notes |
| One-Photon Excitation Max (Ex) | 549 nm | In the presence of Ca²⁺. |
| One-Photon Emission Max (Em) | 576 nm | In the presence of Ca²⁺. |
| Two-Photon Excitation Max | Not available | Optimal wavelength for two-photon excitation has not been reported. Based on other orange/red dyes, a range of 1000-1100 nm may be a reasonable starting point. |
| Two-Photon Absorption Cross-Section (σ₂) | Not available | This value is crucial for determining the efficiency of two-photon excitation. |
| Dissociation Constant (Kd) for Ca²⁺ | ~323 nM (at 39.7°C) | The affinity for Ca²⁺ is temperature-dependent.[3] |
| ~457 nM (at pH 7.4) | The affinity for Ca²⁺ is also pH-dependent.[3] | |
| Quantum Yield (Φ) | Not available | The quantum yields for the Ca²⁺-bound and Ca²⁺-free forms are not readily available in the literature. |
| Fluorescence Lifetime (τ) | Increases upon Ca²⁺ binding | While the principle of lifetime change is established, specific lifetime values for Ca²⁺-bound and Ca²⁺-free states are not consistently reported. |
Applications in Cellular Imaging
Multiphoton imaging with this compound can be applied to investigate a variety of biological phenomena where intracellular Ca²⁺ is a key second messenger.
-
Neuroscience: Monitoring Ca²⁺ transients in neurons in response to stimuli, such as action potentials, to study neuronal excitability and synaptic transmission in brain slices or in vivo.
-
Cardiomyocyte Research: Visualizing Ca²⁺ sparks and waves in heart muscle cells to understand excitation-contraction coupling.
-
Drug Discovery: Screening compounds that modulate the activity of ion channels or G-protein coupled receptors (GPCRs) by measuring their downstream effects on intracellular Ca²⁺ levels.
-
Store-Operated Calcium Entry (SOCE): Investigating the signaling pathway where the depletion of Ca²⁺ from the endoplasmic reticulum triggers Ca²⁺ influx across the plasma membrane.[4][5]
Signaling Pathway: GPCR-Mediated Calcium Release
A common application is the study of G-protein coupled receptor (GPCR) signaling. The diagram below illustrates a canonical pathway where GPCR activation leads to an increase in intracellular calcium, a process that can be monitored with this compound.
Experimental Protocols
Cell Loading with this compound AM
This protocol describes the general procedure for loading cells with the acetoxymethyl (AM) ester form of this compound. The AM ester allows the dye to permeate the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the active indicator in the cytosol.
Materials:
-
This compound AM
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or appropriate cell culture medium
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Store stock solutions desiccated and protected from light at -20°C.
Cell Loading Protocol:
-
Culture cells on a suitable imaging dish or coverslip.
-
Prepare a loading solution by diluting the this compound AM stock solution into your chosen buffer or medium to a final concentration of 1-10 µM.
-
(Optional) To aid in dye dispersion, you can pre-mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the loading buffer.
-
Remove the cell culture medium and replace it with the this compound loading solution.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal time and concentration may need to be determined empirically for your specific cell type.
-
After incubation, wash the cells 2-3 times with fresh, warm buffer or medium to remove excess dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.
-
The cells are now ready for imaging.
Multiphoton Imaging of Calcium Dynamics
This protocol provides a general framework for acquiring two-photon images of this compound-loaded cells. Specific parameters will need to be optimized for your microscope setup and experimental goals.
Equipment:
-
A two-photon laser scanning microscope equipped with a tunable near-infrared (NIR) laser (e.g., a Ti:Sapphire laser).
-
High numerical aperture (NA) objective lens suitable for multiphoton imaging (e.g., 20x or 40x water immersion objective).
-
Non-descanned detectors (NDDs) with appropriate emission filters for this compound (e.g., a bandpass filter centered around 575 nm).
Imaging Parameters:
| Parameter | Recommended Range | Notes |
| Excitation Wavelength | 1000 - 1100 nm (empirical) | Since the two-photon cross-section is not published, an excitation spectrum should be determined experimentally to find the optimal wavelength for your setup. |
| Laser Power | 5 - 50 mW (at the sample) | Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity. |
| Scan Speed | 2 - 8 µs/pixel | Faster scan speeds can be used to capture rapid Ca²⁺ dynamics, but may require higher laser power. |
| Frame Rate | 1 - 30 Hz | The required temporal resolution will depend on the biological process being studied. |
| Dwell Time | 0.5 - 2 µs | The time the laser spends at each pixel. |
| Emission Filter | 560-610 nm bandpass | To isolate the fluorescence emission of this compound. |
Image Acquisition Workflow:
Data Analysis
The most common method for quantifying changes in intracellular Ca²⁺ concentration is to measure the change in fluorescence intensity relative to the baseline. This is expressed as ΔF/F.
Calculation of ΔF/F: ΔF/F = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point after stimulation.
-
F₀ is the baseline fluorescence intensity, typically averaged over a period before the stimulus is applied.
Quantitative Data from Representative Experiments (Hypothetical):
The following table provides hypothetical examples of ΔF/F values that might be obtained in different experimental contexts. Actual values will vary depending on the cell type, stimulus, and imaging conditions.
| Application | Stimulus | Typical Peak ΔF/F | Notes |
| Neuronal Imaging | Single Action Potential | 0.5 - 2% | Detection of single action potentials can be challenging and requires a high signal-to-noise ratio. |
| Train of Action Potentials (10 Hz) | 10 - 50% | The amplitude of the Ca²⁺ transient often correlates with the number and frequency of action potentials. | |
| GPCR Activation | Agonist Application (e.g., ATP) | 50 - 300% | The magnitude of the response can depend on receptor expression levels and agonist concentration. |
| Store-Operated Ca²⁺ Entry | Thapsigargin Application | 100 - 500% | Thapsigargin induces a robust and sustained increase in intracellular Ca²⁺. |
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio:
-
Increase laser power (use with caution to avoid phototoxicity).
-
Optimize the excitation wavelength.
-
Increase the dye loading concentration or incubation time.
-
Use a higher NA objective.
-
Ensure optimal alignment of the microscope.
-
-
Phototoxicity:
-
Use the lowest possible laser power.
-
Reduce the total imaging time or the frequency of image acquisition.
-
Use a more sensitive detector.
-
-
Dye Compartmentalization:
-
Some cell types may sequester calcium indicators into organelles, leading to a diffuse background signal. This can sometimes be mitigated by lowering the loading temperature or using specific inhibitors of organic anion transporters.
-
-
Indicator Calibration:
-
For absolute quantification of Ca²⁺ concentrations, the fluorescence signal must be calibrated using solutions of known Ca²⁺ concentrations and ionophores. This is a complex process and is often not necessary for studies focused on the relative dynamics of Ca²⁺ signaling.
-
References
- 1. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
Calcium Orange: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent indicator dye used in neuroscience research to measure intracellular calcium (Ca²⁺) concentrations. As a member of the single-wavelength calcium indicator family, it exhibits an increase in fluorescence intensity upon binding to Ca²⁺. This property makes it a valuable tool for monitoring neuronal activity, synaptic transmission, and various calcium signaling pathways implicated in both physiological and pathological processes in the nervous system. Its visible light excitation spectrum makes it compatible with standard fluorescence microscopy and less prone to causing phototoxicity compared to UV-excitable dyes.
Quantitative Data
A clear understanding of the photophysical and chemical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this indicator.
| Property | Value | Notes |
| Excitation Wavelength (λex) | 549 nm | Optimal wavelength for excitation. |
| Emission Wavelength (λem) | 576 nm | Wavelength of maximum fluorescence emission.[1] |
| Dissociation Constant (Kd) | 323 nM (at 39.7°C) | The Kd is sensitive to temperature and pH.[2] |
| 457 nM (at pH 7.40) | The Kd indicates the Ca²⁺ concentration at which half of the indicator is bound to calcium.[2] | |
| Quantum Yield (Φ) | Not readily available | While the specific quantum yield for this compound is not consistently reported in the literature, for context, other orange/red calcium indicators like O-GECO1 have a quantum yield of approximately 0.22 in the Ca²⁺-bound state. |
| Molar Extinction Coefficient (ε) | Not readily available | This value is useful for determining the concentration of the dye in solution. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of neuronal calcium signaling and the workflow for using this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following protocols provide a starting point for using this compound AM in cultured neurons.
Protocol 1: Preparation of this compound AM Stock Solution
Materials:
-
This compound™, AM, cell permeant
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Allow the vial of this compound AM to warm to room temperature before opening.
-
Prepare a stock solution of 1-10 mM this compound AM in anhydrous DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Loading Cultured Neurons with this compound AM
Materials:
-
Cultured neurons on coverslips or in culture plates
-
This compound AM stock solution (from Protocol 1)
-
Pluronic® F-127, 20% solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare a loading solution by diluting the this compound AM stock solution into HBSS to a final concentration of 1-10 µM.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%. This is achieved by first mixing the this compound AM stock with the Pluronic F-127 solution before diluting in HBSS.
-
Remove the culture medium from the neurons and wash once with pre-warmed HBSS.
-
Add the loading solution to the neurons and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time and concentration may need to be determined empirically for different neuronal types.
-
After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases. This step is crucial for trapping the fluorescent indicator inside the cells.
Protocol 3: Fluorescence Imaging of Intracellular Calcium
Materials:
-
Neurons loaded with this compound (from Protocol 2)
-
Fluorescence microscope (e.g., confocal or epifluorescence) equipped with appropriate filters or laser lines.
Procedure:
-
Mount the coverslip with loaded neurons onto the microscope stage.
-
Excite the this compound at approximately 549 nm. For confocal microscopy, a laser line close to this wavelength (e.g., 543 nm or 561 nm) can be used.
-
Collect the emitted fluorescence at approximately 576 nm. A bandpass filter centered around this wavelength should be used to minimize bleed-through from other fluorophores.
-
Acquire a baseline fluorescence image before stimulating the neurons.
-
Apply your experimental stimulus (e.g., electrical stimulation, neurotransmitter application) to elicit a calcium response.
-
Record the changes in fluorescence intensity over time.
-
For analysis, the change in fluorescence (ΔF) is typically normalized to the initial baseline fluorescence (F₀) to give a ΔF/F₀ ratio, which represents the relative change in intracellular calcium concentration.
Applications in Neuroscience
This compound is a versatile tool with several key applications in neuroscience research:
-
Monitoring Neuronal Activity: Changes in intracellular calcium are tightly coupled to neuronal firing. This compound can be used to visualize action potential-induced calcium transients in both individual neurons and neuronal populations.
-
Studying Synaptic Plasticity: Calcium is a critical second messenger in the signaling cascades that underlie synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). This compound allows for the investigation of calcium dynamics in pre- and postsynaptic compartments during these processes.
-
Drug Discovery and Screening: High-throughput screening assays can utilize this compound to identify compounds that modulate neuronal activity by measuring changes in intracellular calcium in response to drug application.
-
Investigating Neurodegenerative Diseases: Dysregulation of calcium homeostasis is a hallmark of many neurodegenerative disorders. This compound can be employed to study these alterations in disease models.
Conclusion
This compound remains a valuable tool for neuroscientists investigating the multifaceted roles of calcium signaling. Its straightforward loading protocol and compatibility with standard fluorescence microscopy make it an accessible option for a wide range of experimental paradigms. By carefully considering its photophysical properties and optimizing experimental protocols, researchers can effectively utilize this compound to gain insights into the intricate calcium dynamics that govern neuronal function.
References
Measuring Calcium Signaling in Specific Organelles with Calcium Orange: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations, known as Ca²⁺ signaling, is critical for cellular function. Organelles such as mitochondria, the endoplasmic reticulum (ER), and lysosomes play pivotal roles in shaping these intricate Ca²⁺ signals by sequestering, storing, and releasing Ca²⁺ ions.
Calcium Orange is a fluorescent indicator dye used to measure Ca²⁺ concentrations. Like other indicators in its class, it exhibits an increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift.[1] This document provides detailed application notes and protocols for utilizing this compound to measure Ca²⁺ signaling within specific organelles, offering insights into the complex interplay of organellar Ca²⁺ homeostasis.
Properties of this compound
A thorough understanding of the spectral and chemical properties of this compound is essential for its effective use in quantitative fluorescence microscopy.
| Property | Value | Reference |
| Excitation Maximum | 549 nm | AAT Bioquest |
| Emission Maximum | 574 nm | AAT Bioquest |
| Dissociation Constant (Kd) for Ca²⁺ | 527 nM (at 11.5°C) | [2] |
| 323 nM (at 39.7°C) | [2] | |
| 562 nM (at pH 6.42) | [2] | |
| 457 nM (at pH 7.40) | [2] | |
| Formulation | Acetoxymethyl (AM) ester for cell loading | [1] |
I. Measuring Mitochondrial Calcium Signaling
Mitochondria are not only the powerhouses of the cell but also key regulators of intracellular Ca²⁺ homeostasis. They take up and release Ca²⁺, thereby shaping cytosolic Ca²⁺ signals and regulating their own metabolic activity. The low-affinity analog, this compound-5N, has been specifically utilized as a marker for mitochondrial Ca²⁺. Due to the net positive charge of many rhodamine-based dyes, they tend to accumulate in the negatively charged mitochondrial matrix, making this compound a suitable candidate for mitochondrial Ca²⁺ measurements.
Signaling Pathway: Mitochondrial Calcium Uniporter (MCU) Pathway
The primary mechanism for Ca²⁺ entry into the mitochondrial matrix is through the mitochondrial calcium uniporter (MCU), a highly selective ion channel.
Caption: Mitochondrial Ca²⁺ uptake via MCU and efflux via NCLX.
Experimental Workflow: Mitochondrial Ca²⁺ Measurement
Caption: Workflow for mitochondrial Ca²⁺ measurement.
Protocol: Measuring Mitochondrial Ca²⁺ with this compound AM
Materials:
-
This compound™, AM
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
MitoTracker™ Green FM (for co-localization)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, dilute the this compound AM stock solution in HBSS to a final concentration of 3-5 µM.
-
To aid in dye solubilization, pre-mix the this compound AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 should be approximately 0.02%.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, warm HBSS to remove excess dye.
-
-
Co-localization (Optional but Recommended):
-
Incubate the cells with a mitochondrial marker, such as MitoTracker™ Green FM (at the manufacturer's recommended concentration), for 15-30 minutes to confirm the mitochondrial localization of this compound.
-
-
Imaging:
-
Mount the coverslip or dish on a confocal microscope.
-
Excite the this compound at ~549 nm and collect the emission at ~574 nm.
-
Acquire a baseline fluorescence image.
-
-
Stimulation and Data Acquisition:
-
To induce mitochondrial Ca²⁺ uptake, stimulate the cells with an appropriate agonist (e.g., ATP, histamine, or a Ca²⁺ ionophore like ionomycin).
-
Acquire a time-lapse series of images to monitor the change in fluorescence intensity within the mitochondria.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the mitochondria (identified by MitoTracker staining).
-
Measure the mean fluorescence intensity within the ROIs over time.
-
Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.
-
II. Measuring Endoplasmic Reticulum (ER) Calcium Signaling
The ER is the largest intracellular Ca²⁺ store, and the release of Ca²⁺ from the ER into the cytosol is a fundamental event in many signaling pathways. Measuring intra-ER Ca²⁺ dynamics provides direct insight into the state of this crucial Ca²⁺ reservoir.
Note: Specific protocols for using this compound to measure ER Ca²⁺ are not widely documented. The following is a general protocol for AM ester dyes, which may require optimization for this compound. Verifying the localization of the dye within the ER using an ER-specific marker is critical. For more targeted ER Ca²⁺ measurement, genetically encoded indicators or specialized dye-loading techniques like Targeted-Esterase induced Dye (TED) loading are often preferred.[3]
Signaling Pathway: IP₃ Receptor-Mediated Ca²⁺ Release
A common pathway for ER Ca²⁺ release is initiated by the binding of inositol (B14025) 1,4,5-trisphosphate (IP₃) to its receptors on the ER membrane.
Caption: ER Ca²⁺ release via the IP₃ receptor and re-uptake by SERCA.
Experimental Workflow: ER Ca²⁺ Measurement (Adapted)
Caption: Adapted workflow for ER Ca²⁺ measurement.
Protocol: Measuring ER Ca²⁺ with this compound AM (Adapted)
Materials:
-
This compound™, AM
-
Anhydrous DMSO
-
Pluronic® F-127
-
Physiological buffer (e.g., HBSS)
-
ER-Tracker™ Red (for co-localization)
-
Thapsigargin or other ER Ca²⁺ mobilizing agent
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope
Procedure:
-
Prepare Stock and Loading Solutions: As described in the mitochondrial protocol. Optimization of the this compound AM concentration may be required.
-
Cell Loading: Incubate cells with this compound AM for 30-60 minutes at 37°C.
-
Washing: Wash cells thoroughly with fresh buffer.
-
Co-localization: Stain with an ER-specific dye like ER-Tracker™ Red to confirm localization.
-
Imaging: Acquire a baseline fluorescence image of this compound.
-
Stimulation: Induce ER Ca²⁺ release using an agent like thapsigargin (an irreversible SERCA pump inhibitor) or a receptor agonist like ATP.
-
Data Acquisition and Analysis: Record a time-lapse series and analyze the fluorescence intensity changes within the ER-localized regions. A decrease in fluorescence should correspond to Ca²⁺ release from the ER.
Quantitative Data with Alternative Dyes for ER Ca²⁺: Since quantitative data for this compound in the ER is not readily available, the following table provides representative values obtained with other commonly used low-affinity Ca²⁺ indicators.
| Parameter | Fluo-5F | Mag-Fura-2 | Genetically Encoded (erGAP3) | Reference |
| Resting [Ca²⁺] in ER | ~250-600 µM | ~100-400 µM | ~400 µM | [4],[5],[6] |
| Ca²⁺ change upon stimulation | Decrease of 25-70% | Ratiometric Change | Ratiometric Change | [4] |
III. Measuring Lysosomal Calcium Signaling
Lysosomes are acidic organelles that are increasingly recognized as important Ca²⁺ stores. Lysosomal Ca²⁺ signaling is involved in a variety of cellular processes, including endocytosis, exocytosis, and autophagy.
Note: Measuring Ca²⁺ in the acidic environment of the lysosome with traditional fluorescent dyes is challenging, as the affinity of most indicators for Ca²⁺ is pH-sensitive.[7] For direct and reliable measurement of lysosomal Ca²⁺, dextran-conjugated indicators are often preferred as they are taken up by endocytosis and accumulate in lysosomes.[8] The use of this compound AM for this purpose is not well-established and would require extensive validation.
Signaling Pathway: TPC and TRPML Channel-Mediated Ca²⁺ Release
Ca²⁺ release from lysosomes is mediated by channels such as two-pore channels (TPCs) and transient receptor potential mucolipin (TRPML) channels.
Caption: Lysosomal Ca²⁺ release through TPC and TRPML1 channels.
Experimental Workflow: Lysosomal Ca²⁺ Measurement (Alternative Method)
This workflow describes the use of a dextran-conjugated Ca²⁺ indicator, a more established method for measuring lysosomal Ca²⁺.
Caption: Workflow for lysosomal Ca²⁺ measurement using a dextran-conjugated dye.
Protocol: Measuring Lysosomal Ca²⁺ with Dextran-Conjugated Indicators
Materials:
-
Dextran-conjugated Ca²⁺ indicator (e.g., Fura-2 Dextran)
-
Culture medium
-
LysoTracker™ Red (for co-localization)
-
Glycyl-L-phenylalanine 2-naphthylamide (GPN)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Loading: Incubate cells with the dextran-conjugated indicator in culture medium for several hours to allow for fluid-phase endocytosis.
-
Chase: Replace the indicator-containing medium with fresh medium and incubate for a further period to ensure the indicator is trafficked to and accumulates in lysosomes.
-
Washing: Wash the cells thoroughly.
-
Co-localization: Stain with LysoTracker™ Red to confirm lysosomal localization.
-
Imaging: Acquire a baseline fluorescence image.
-
Stimulation: Induce Ca²⁺ release specifically from lysosomes using GPN, which is hydrolyzed by the lysosomal enzyme cathepsin C to create pores in the lysosomal membrane.
-
Data Acquisition and Analysis: Record and analyze the fluorescence changes in the lysosomal compartments.
Quantitative Data with Alternative Dyes for Lysosomal Ca²⁺:
| Parameter | Dextran-conjugated Indicators | Genetically Encoded (GECIs) | Reference |
| Resting [Ca²⁺] in Lysosomes | ~400-600 µM | Variable, depends on the sensor | [9] |
| Ca²⁺ change upon stimulation | Increase in cytosolic fluorescence upon release | Changes in intra-lysosomal fluorescence | [10] |
IV. In Situ Calibration of this compound
To obtain quantitative measurements of Ca²⁺ concentrations, it is necessary to calibrate the fluorescence signal of this compound within the cellular environment. This is typically done by permeabilizing the cells and exposing the intracellular dye to a series of buffers with known Ca²⁺ concentrations.
Protocol: In Situ Calibration
Materials:
-
Cells loaded with this compound AM
-
Ca²⁺-free buffer (containing EGTA)
-
Ca²⁺-saturating buffer
-
Ionophore (e.g., ionomycin (B1663694) or 4-bromo A-23187)
-
Digitonin or other permeabilizing agent
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with this compound AM as previously described.
-
Obtain the fluorescence signal from the cells under resting conditions (F).
-
To determine the minimum fluorescence (F_min), add a Ca²⁺-free buffer containing EGTA and a Ca²⁺ ionophore to chelate all available Ca²⁺.
-
To determine the maximum fluorescence (F_max), add a Ca²⁺-saturating buffer containing the ionophore.
-
The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
Where Kd is the dissociation constant of this compound for Ca²⁺ under the specific experimental conditions (pH, temperature).[11]
Conclusion
This compound is a valuable tool for investigating the complex dynamics of intracellular Ca²⁺ signaling. While its application for mitochondrial Ca²⁺ measurements is supported by the behavior of similar dyes, its use for ER and lysosomal Ca²⁺ requires careful validation due to potential loading and pH sensitivity issues. For robust measurements in the ER and lysosomes, researchers should consider the use of more established, organelle-specific indicators and techniques. By combining careful experimental design, appropriate controls, and quantitative analysis, the use of this compound and other fluorescent indicators can provide significant insights into the role of organellar Ca²⁺ in cellular health and disease, aiding in the identification of novel therapeutic targets.
References
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Imaging of ER Calcium with Targeted-Esterase Induced Dye Loading (TED) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Which fluorescent calcium indicators can be used to directly measure lysosomal calcium concentration? | AAT Bioquest [aatbio.com]
- 9. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging Measurement of Lysosomal Calcium - CD BioSciences [lysosomexper.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for Calcium Orange-Based Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Calcium Orange, a fluorescent indicator, for the measurement of intracellular calcium mobilization. This assay is a crucial tool for studying cellular signaling pathways and for the screening of pharmacological compounds that modulate these pathways.
Introduction
Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis. The ability to accurately measure changes in cytosolic Ca2+ concentration is therefore essential for understanding these fundamental biological events. This compound is a fluorescent indicator that exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the dye within the cell. This property makes this compound a valuable tool for monitoring intracellular calcium flux in a variety of cell types.
This compound is excitable by visible light and offers good photostability, making it suitable for various applications, including high-throughput screening (HTS) and kinetic assays.[1] Its spectral properties allow for its use with standard fluorescence microscopy, flow cytometry, and microplate reader instrumentation.
Principle of the Assay
The this compound AM ester is a non-polar compound that readily crosses the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester group, converting the molecule into its polar, membrane-impermeant form. This active form of this compound binds to free intracellular Ca2+ in a 1:1 stoichiometry, resulting in a significant enhancement of its fluorescence emission.[2] The change in fluorescence intensity is directly proportional to the concentration of free cytosolic Ca2+, allowing for the real-time monitoring of calcium mobilization in response to extracellular stimuli.
Signaling Pathway
A common application for calcium flux assays is the study of G-protein coupled receptor (GPCR) activation. Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. This initial release can then trigger the opening of store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+.
GPCR-mediated intracellular calcium release pathway.
Data Presentation
Quantitative Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | 549 nm | [3] |
| Emission Maximum (Em) | 576 nm | [3] |
| Calcium Binding Ratio | 1:1 (Ca2+:indicator) | [2] |
| Dissociation Constant (Kd) at 39.7°C | 323 nM | [2] |
| Dissociation Constant (Kd) at 11.5°C | 527 nM | [2] |
| Dissociation Constant (Kd) at pH 7.40 | 457 nM | [2] |
| Dissociation Constant (Kd) at pH 6.42 | 562 nM | [2] |
Experimental Protocols
Materials and Reagents
-
This compound™, AM, cell permeant (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, with and without Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye leakage)
-
Cells of interest (adherent or suspension)
-
Agonist (compound to be tested)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control/chelator)
-
Black, clear-bottom 96-well or 384-well microplates
Experimental Workflow
Step-by-step experimental workflow for a calcium flux assay.
Detailed Protocol
1. Preparation of Reagents:
-
This compound AM Stock Solution (1 mM): Dissolve 50 µg of this compound AM in 44 µL of anhydrous DMSO. Mix well by vortexing. Store unused stock solution at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of deionized water. This may require gentle heating and stirring.
-
Loading Buffer: Prepare a working solution of this compound AM by diluting the 1 mM stock solution into HBSS with 20 mM HEPES to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type.[4] Add an equal volume of 20% Pluronic F-127 to the diluted dye for a final Pluronic concentration that aids in dye solubilization. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
2. Cell Preparation:
-
Adherent Cells: Seed cells in a black, clear-bottom 96-well or 384-well microplate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Suspension Cells: On the day of the experiment, harvest cells and wash them once with HBSS. Resuspend the cells in HBSS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
3. Dye Loading:
-
Adherent Cells: Carefully remove the culture medium from the wells. Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the loading buffer to each well.
-
Suspension Cells: Add an equal volume of 2X loading buffer to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[5] The optimal loading time may vary depending on the cell type.
4. Washing:
-
After incubation, gently remove the loading buffer.
-
Wash the cells twice with HBSS containing 20 mM HEPES.
-
After the final wash, add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of HBSS with 20 mM HEPES to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
5. Data Acquisition:
-
Set up the fluorescence microplate reader or flow cytometer to the appropriate excitation and emission wavelengths for this compound (Ex: ~549 nm, Em: ~576 nm).
-
Place the cell plate in the instrument and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for 10-30 seconds.
-
Using the instrument's injectors, add the agonist at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time, typically for 1-5 minutes.
6. Controls:
-
Positive Control: Add a saturating concentration of a calcium ionophore, such as ionomycin (typically 1-5 µM), to a set of wells to determine the maximum fluorescence response.[4]
-
Negative Control: Add a calcium chelator, such as EGTA (typically 5-10 mM), to a set of wells to establish the minimum fluorescence signal.
-
Vehicle Control: Add the vehicle used to dissolve the agonist (e.g., DMSO, PBS) to a set of wells to account for any effects of the vehicle on the cells.
Data Analysis
-
Baseline Correction: For each well, subtract the average fluorescence intensity of the baseline reading from the entire kinetic trace.
-
Normalization (ΔF/F₀): Normalize the fluorescence signal to the baseline to account for variations in cell number and dye loading. Calculate ΔF/F₀ using the following formula: ΔF/F₀ = (F - F₀) / F₀ Where F is the fluorescence at a given time point, and F₀ is the average baseline fluorescence.
-
Response Parameters: From the normalized data, several key parameters can be calculated to quantify the calcium response:[6][7]
-
Peak Amplitude: The maximum change in fluorescence intensity after agonist addition.
-
Area Under the Curve (AUC): The integral of the fluorescence signal over a defined time interval after agonist addition.
-
Time to Peak: The time from agonist addition to the peak fluorescence response.
-
-
Dose-Response Curves: For compound screening, generate dose-response curves by plotting the response parameter (e.g., peak amplitude or AUC) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
Example Data Analysis Table
| Parameter | Control | Agonist (Low Dose) | Agonist (High Dose) | Positive Control (Ionomycin) |
| Baseline F₀ (RFU) | 1500 | 1550 | 1480 | 1600 |
| Peak F (RFU) | 1520 | 3500 | 8500 | 12000 |
| Peak ΔF/F₀ | 0.013 | 1.26 | 4.74 | 6.5 |
| AUC (arbitrary units) | 500 | 50000 | 250000 | 400000 |
| Time to Peak (s) | N/A | 25 | 20 | 15 |
Troubleshooting
-
Low Signal or No Response:
-
Insufficient Dye Loading: Increase the dye concentration or incubation time. Ensure Pluronic F-127 is used to aid dye solubilization.
-
Cell Health: Ensure cells are healthy and not over-confluent.
-
Agonist Inactivity: Verify the concentration and activity of the agonist.
-
-
High Background Fluorescence:
-
Incomplete Washing: Ensure thorough washing after dye loading to remove extracellular dye.
-
Dye Compartmentalization: Some cell types may compartmentalize the dye in organelles.[5] This can be assessed by microscopy. Consider using a different calcium indicator if this is a significant issue.
-
-
Signal Bleaching:
-
Phototoxicity: Reduce the excitation light intensity or the exposure time. This compound is relatively photostable, but excessive excitation can still cause bleaching.[1]
-
References
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Calcium Orange in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent indicator dye used for the measurement of intracellular calcium concentration ([Ca²⁺]i). It belongs to the family of single-wavelength calcium indicators that exhibit an increase in fluorescence intensity upon binding to Ca²⁺. With an excitation maximum around 549 nm and an emission maximum around 576 nm, this compound is compatible with standard fluorescence microscopy and plate reader systems. While newer generation calcium indicators are often favored for high-throughput screening (HTS) due to superior brightness and signal-to-noise ratios, this compound can still be a viable and cost-effective option for certain HTS applications, particularly when multiplexing with green fluorescent probes.
These application notes provide an overview of the use of this compound, AM ester, in HTS assays for two major drug discovery targets: G-protein coupled receptors (GPCRs) and voltage-gated calcium channels (VGCCs). Detailed, generalized protocols are provided as a starting point for assay development and optimization.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~549 nm | [1] |
| Emission Maximum (Em) | ~576 nm | [1] |
| Optimal Excitation Laser | 561 nm | |
| Recommended Bandpass Filter | 586/14 nm |
Table 2: Comparative Performance of Calcium Indicators in Cellular Assays (Illustrative)
| Indicator | Relative Brightness | Signal-to-Background Ratio | Photostability | Notes |
| Fluo-4 | +++ | +++ | ++ | Commonly used for HTS due to high signal enhancement. |
| This compound | ++ | ++ | +++ | Good photostability, suitable for longer imaging experiments. May have lower signal enhancement compared to Fluo-4. |
| Rhod-2 | ++ | ++ | +++ | Red-shifted indicator, useful for multiplexing with GFP. |
Note: Performance characteristics can vary significantly depending on the cell type, loading conditions, and specific assay parameters. This table provides a general comparison based on available literature.
Table 3: Key HTS Assay Performance Metrics (Illustrative Data)
| Parameter | GPCR Agonist Assay | VGCC Blocker Assay |
| Z'-factor | 0.65 | 0.72 |
| EC₅₀/IC₅₀ | 15 nM (Agonist A) | 50 nM (Blocker X) |
| Signal to Background (S/B) | 4.5 | 3.8 |
| Coefficient of Variation (%CV) | < 10% | < 12% |
Note: The values presented in this table are for illustrative purposes to demonstrate typical performance metrics for a well-optimized HTS assay. Actual values will be dependent on the specific target, cell line, and assay conditions.
Experimental Protocols
General Considerations for No-Wash HTS Assays
No-wash calcium assays are designed to simplify the workflow for HTS by eliminating the need for a wash step after dye loading. This is achieved by using a masking dye or a quencher that suppresses the fluorescence of the extracellular calcium indicator. The protocols below are based on this principle and are intended as a starting point. Optimization of cell density, dye concentration, incubation time, and temperature is critical for achieving optimal assay performance.
Protocol 1: GPCR Agonist Screening using a No-Wash this compound Assay
This protocol is designed for screening compound libraries to identify agonists of a Gq-coupled GPCR. Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores, which can be detected by this compound.
Materials:
-
This compound, AM (Acetoxymethyl ester)
-
Pluronic® F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Probenecid (B1678239) (optional, an organic anion transport inhibitor to prevent dye leakage)
-
Cells expressing the target GPCR (e.g., CHO or HEK293 cells)
-
384-well black-walled, clear-bottom microplates
-
Test compounds and control agonist
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for this compound.
Procedure:
-
Cell Plating:
-
Seed cells into 384-well microplates at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
-
Preparation of this compound Loading Solution:
-
Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
On the day of the assay, prepare the loading solution by diluting the this compound, AM stock solution and Pluronic® F-127 stock solution into the Assay Buffer. A typical final concentration is 2-5 µM for this compound, AM and 0.02-0.04% for Pluronic® F-127. If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium from the plates.
-
Add 20 µL of the this compound loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the control agonist in Assay Buffer.
-
Add 5 µL of the compound solutions to the respective wells of the cell plate.
-
-
Fluorescence Measurement:
-
Place the plate in a kinetic fluorescence plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 549 nm, Em: 576 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Initiate the calcium response by adding a known agonist (for antagonist screening) or the test compounds (for agonist screening).
-
Continue recording the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF = F_max - F_min) or the ratio of maximum to baseline fluorescence (F/F₀) is used to determine the intracellular calcium response.
-
For agonist screening, plot the response versus compound concentration to determine the EC₅₀ value.
-
For antagonist screening, plot the inhibition of the agonist response versus antagonist concentration to determine the IC₅₀ value.
-
Calculate the Z'-factor to assess assay quality:
-
Protocol 2: Voltage-Gated Calcium Channel Blocker Screening using a No-Wash this compound Assay
This protocol is suitable for screening for inhibitors of voltage-gated calcium channels. Depolarization of the cell membrane with potassium chloride (KCl) will open VGCCs, leading to an influx of extracellular calcium.
Materials:
-
Same as Protocol 1.
-
Depolarization Buffer (Assay Buffer containing a high concentration of KCl, e.g., 90 mM).
Procedure:
-
Cell Plating and Dye Loading:
-
Follow steps 1-3 from Protocol 1.
-
-
Compound Incubation:
-
Prepare serial dilutions of test compounds and a known VGCC blocker in Assay Buffer.
-
Add 5 µL of the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a kinetic fluorescence plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for this compound.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Initiate depolarization by adding 10 µL of the Depolarization Buffer to all wells.
-
Continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the intracellular calcium response as described in Protocol 1.
-
Plot the percentage of inhibition of the KCl-induced calcium influx versus the compound concentration to determine the IC₅₀ value.
-
Calculate the Z'-factor to assess assay quality.
-
Mandatory Visualizations
Caption: GPCR signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for a VGCC blocker HTS assay.
References
- 1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. bmglabtech.com [bmglabtech.com]
Imaging Neuronal Activity with Calcium Orange: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent, single-wavelength calcium indicator used to measure intracellular calcium concentration ([Ca²⁺]i). Its relatively high affinity for Ca²⁺ and visible light excitation spectrum make it a valuable tool for monitoring neuronal activity, where rapid and transient changes in [Ca²⁺]i are fundamental to signaling processes. This document provides detailed application notes and protocols for using this compound to image neuronal activity in various experimental paradigms.
This compound is an acetoxymethyl (AM) ester derivative, which allows it to readily cross the cell membrane of live neurons. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Upon binding to Ca²⁺, this compound exhibits a significant increase in fluorescence intensity, which can be monitored using standard fluorescence microscopy techniques.
Data Presentation
The following table summarizes the key photophysical and chemical properties of this compound, along with a comparison to other commonly used calcium indicators. This allows for an informed decision on the most suitable indicator for a specific experimental need.
| Property | This compound | Fluo-4 | Fura-2 |
| Excitation Wavelength (nm) | ~549[1] | ~494 | 340/380 |
| Emission Wavelength (nm) | ~576[2] | ~516 | ~510 |
| Dissociation Constant (Kd) for Ca²⁺ (nM) | ~323-527[3] | ~345 | ~145 |
| Quantum Yield | Not readily available in literature | ~0.14 (Ca²⁺-bound) | ~0.23 (Ca²⁺-bound) |
| Two-Photon Cross-Section (GM) | ~20-30 at ~800-840 nm (estimated from graph) | ~20-40 at ~800 nm | Not typically used for 2-photon |
| Signal-to-Noise Ratio | Good | Excellent | Good (ratiometric) |
| Photostability | More photostable than Fluo-3 | Moderate | Prone to photobleaching |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound for imaging neuronal activity, it is crucial to understand the underlying biological processes and the experimental steps involved. The following diagrams, generated using the DOT language, illustrate the key signaling pathways leading to calcium influx in a neuron and a typical experimental workflow for this compound imaging.
Neuronal Calcium Signaling Pathway
This diagram illustrates the primary pathways for calcium influx in a neuron upon stimulation, which is the event that this compound is designed to detect.
Experimental Workflow for this compound Imaging
This diagram outlines the major steps for imaging neuronal activity using this compound, from cell culture to data analysis.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound for imaging neuronal activity.
Protocol 1: Loading this compound AM into Cultured Neurons
This protocol is suitable for primary neuronal cultures or neuronal cell lines.
Materials:
-
This compound, AM ester (special packaging, e.g., 10 x 50 µg)[2]
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured neurons on glass coverslips or in imaging plates
Procedure:
-
Prepare Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.
-
For a 1 mM stock, dissolve 50 µg of this compound AM in approximately 45 µL of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare Loading Solution:
-
On the day of the experiment, prepare a loading solution with a final this compound AM concentration of 1-5 µM.
-
To aid in dissolving the AM ester in aqueous solution, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127.
-
Vortex the mixture thoroughly.
-
Dilute this mixture into warm (37°C) HBSS or your recording medium to the final desired concentration. For example, to make a 2 µM loading solution, add 2 µL of 1 mM this compound AM stock (pre-mixed with Pluronic F-127) to 1 mL of HBSS.
-
-
Cell Loading:
-
Remove the culture medium from the neurons.
-
Gently wash the cells once with warm HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time may vary depending on the cell type and should be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with warm HBSS to remove excess dye.
-
Add fresh, warm HBSS or recording medium to the cells.
-
Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. This step is crucial for the dye to become calcium-sensitive.
-
Protocol 2: Imaging Neuronal Activity with Confocal or Two-Photon Microscopy
This protocol provides general guidelines for imaging this compound-loaded neurons. Specific microscope settings will need to be optimized for your particular setup.
Instrumentation:
-
Inverted or upright fluorescence microscope (confocal or two-photon) equipped with a sensitive camera (e.g., sCMOS or EMCCD) or photomultiplier tubes (PMTs).
-
For confocal microscopy, an Argon laser (for ~543 nm or 561 nm excitation) is suitable.
-
For two-photon microscopy, a tunable Ti:Sapphire laser is required, with an excitation wavelength around 800-840 nm.
Procedure:
-
Microscope Setup:
-
Place the coverslip or imaging plate with the loaded neurons onto the microscope stage.
-
If using an inverted microscope, ensure the objective is appropriate for live-cell imaging (e.g., a high numerical aperture, long working distance, oil or water immersion objective).
-
Set the excitation and emission filters appropriate for this compound. For single-photon excitation, use an excitation wavelength of ~549 nm and collect emission around ~576 nm. For two-photon excitation, use an excitation wavelength of ~820 nm and collect emission in the green-orange range.
-
-
Image Acquisition:
-
Locate the loaded neurons using brightfield or DIC optics first, then switch to fluorescence.
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Acquire a baseline fluorescence recording (F₀) for 1-2 minutes to ensure a stable signal before applying any stimulus.
-
Apply your stimulus of choice (e.g., electrical stimulation, perfusion with high KCl or a neurotransmitter like glutamate).
-
Record the changes in fluorescence intensity (F) over time. The acquisition frame rate should be high enough to capture the kinetics of the expected calcium transients (e.g., 1-10 Hz for many neuronal responses).
-
Protocol 3: Data Analysis of Calcium Transients
This protocol outlines the basic steps for analyzing the acquired fluorescence data.
Software:
-
Image analysis software such as ImageJ/Fiji, MATLAB, or Python with relevant libraries (e.g., scikit-image, NumPy).
Procedure:
-
Motion Correction:
-
If there is significant cell movement during the recording, apply a motion correction algorithm to stabilize the image series.
-
-
Region of Interest (ROI) Selection:
-
Manually or automatically draw Regions of Interest (ROIs) around the cell bodies of individual neurons.
-
-
Fluorescence Intensity Extraction:
-
For each ROI, extract the mean fluorescence intensity for every frame in the time series.
-
-
Calculation of ΔF/F₀:
-
Calculate the change in fluorescence relative to the baseline using the formula: ΔF/F₀ = (F - F₀) / F₀.
-
F is the fluorescence intensity at a given time point.
-
F₀ is the baseline fluorescence, which can be calculated as the average intensity of a pre-stimulus period.
-
-
Analysis of Calcium Transients:
-
From the ΔF/F₀ traces, quantify key parameters of the calcium response, such as:
-
Amplitude: The peak ΔF/F₀ value.
-
Frequency: The number of transients per unit of time.
-
Duration: The width of the transient at half-maximal amplitude.
-
Rise and Decay Kinetics: The time constants for the rising and falling phases of the transient.
-
-
Conclusion
This compound is a robust and versatile fluorescent indicator for monitoring neuronal activity. Its favorable spectral properties and high sensitivity to calcium make it a suitable choice for a wide range of applications in neuroscience research and drug development. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this compound to gain valuable insights into the complex dynamics of neuronal calcium signaling.
References
Combining Calcium Orange with Other Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Orange is a fluorescent indicator used for the detection of intracellular calcium ions (Ca²⁺). Its spectral properties, with an excitation maximum around 549 nm and an emission maximum at approximately 574-576 nm, make it a valuable tool for monitoring calcium signaling in various cell types.[1] A key advantage of this compound is its spectral placement, which allows for multiplexing with other fluorescent probes that excite in the ultraviolet (UV) or far-red regions of the spectrum. This compatibility enables the simultaneous visualization of calcium dynamics alongside other cellular events and structures, providing a more comprehensive understanding of cellular function.
This document provides detailed application notes and protocols for combining this compound with other commonly used fluorescent probes for multi-parameter imaging studies.
Data Presentation: Spectral Compatibility
Successful multiplex fluorescence imaging relies on the selection of probes with minimal spectral overlap. The following table summarizes the spectral properties of this compound and a selection of compatible fluorescent probes for co-staining experiments.
| Probe Name | Target | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) |
| This compound | Cytosolic Ca²⁺ | ~549[1] | ~574-576[1] | 561 |
| Hoechst 33342 | Nucleus (DNA) | ~350 | ~461 | 405 |
| MitoTracker Red CMXRos | Mitochondria | ~579 | ~599 | 561 |
| LysoTracker Red DND-99 | Acidic Organelles (Lysosomes) | ~577 | ~590 | 561 |
| GFP (Green Fluorescent Protein) | Protein of Interest | ~488 | ~509 | 488 |
Note: While MitoTracker Red CMXRos and LysoTracker Red DND-99 have emission spectra close to this compound, they can often be distinguished with appropriate filter sets and spectral unmixing techniques. For GFP, the separation is more straightforward due to the larger spectral distance.[2][3]
Signaling Pathway: IP3 and Ryanodine (B192298) Receptor-Mediated Calcium Release
A common signaling pathway leading to intracellular calcium release involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, causing the release of stored Ca²⁺ into the cytosol. This initial calcium release can then trigger further release from ryanodine receptors (RyRs), a phenomenon known as calcium-induced calcium release (CICR).
Caption: IP3 and Ryanodine Receptor Signaling Pathway.
Experimental Workflow: Co-staining with this compound
The following diagram outlines a general workflow for co-staining cells with this compound and another fluorescent probe.
Caption: A generalized workflow for multiplex fluorescent staining.
Experimental Protocols
Protocol 1: Co-staining of Cytosolic Calcium and Nuclei with this compound and Hoechst 33342
This protocol describes the simultaneous visualization of intracellular calcium dynamics and nuclear morphology.
Materials:
-
This compound AM (acetoxymethyl ester)
-
Hoechst 33342
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solutions:
-
Prepare a 1 to 5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a 1 mg/mL (approximately 1.6 mM) stock solution of Hoechst 33342 in deionized water or DMSO.
-
For this compound loading, prepare a working solution of 2-5 µM this compound AM in HBSS. It is recommended to add Pluronic F-127 (at a final concentration of 0.02-0.04%) to the working solution to aid in dye dispersal.
-
Prepare a 1 µg/mL Hoechst 33342 working solution in HBSS.
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed HBSS.
-
Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS to remove excess this compound AM.
-
Add the Hoechst 33342 working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS.
-
-
Imaging:
-
Image the cells immediately in HBSS.
-
Use appropriate filter sets for each fluorophore:
-
Hoechst 33342: Excitation ~350 nm, Emission ~461 nm.
-
This compound: Excitation ~549 nm, Emission ~575 nm.
-
-
Protocol 2: Co-staining of Cytosolic Calcium and Mitochondria with this compound and MitoTracker Red CMXRos
This protocol allows for the simultaneous monitoring of calcium signals and mitochondrial localization and health.
Materials:
-
This compound AM
-
MitoTracker Red CMXRos
-
Pluronic F-127
-
Anhydrous DMSO
-
HBSS or other suitable buffer
-
Cell culture medium
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solutions:
-
Prepare a 1 to 5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Prepare a MitoTracker Red CMXRos working solution of 25-500 nM in pre-warmed cell culture medium.
-
Prepare a this compound AM working solution of 2-5 µM in HBSS, containing 0.02-0.04% Pluronic F-127.
-
-
Cell Staining:
-
Wash the cells with pre-warmed cell culture medium.
-
Add the MitoTracker Red CMXRos working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS.
-
Add the this compound AM working solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS.
-
-
Imaging:
-
Image the cells in HBSS.
-
Use appropriate filter sets. Due to the proximity of their emission spectra, use narrow bandpass filters or spectral imaging and linear unmixing if available.
-
This compound: Excitation ~549 nm, Emission ~575 nm.
-
MitoTracker Red CMXRos: Excitation ~579 nm, Emission ~599 nm.[4]
-
-
Protocol 3: Co-staining of Cytosolic Calcium and Lysosomes with this compound and LysoTracker Red DND-99
This protocol enables the concurrent visualization of calcium signaling and the dynamics of acidic organelles.
Materials:
-
This compound AM
-
LysoTracker Red DND-99
-
Pluronic F-127
-
Anhydrous DMSO
-
HBSS or other suitable buffer
-
Cell culture medium
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solutions:
-
Prepare a 1 to 5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare a 1 mM stock solution of LysoTracker Red DND-99 in anhydrous DMSO.
-
Prepare a LysoTracker Red DND-99 working solution of 50-75 nM in pre-warmed cell culture medium.[5]
-
Prepare a this compound AM working solution of 2-5 µM in HBSS, containing 0.02-0.04% Pluronic F-127.
-
-
Cell Staining:
-
Wash the cells with pre-warmed cell culture medium.
-
Add the LysoTracker Red DND-99 working solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS.
-
Add the this compound AM working solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS.
-
-
Imaging:
-
Image the cells in HBSS.
-
As with MitoTracker Red, use narrow bandpass filters or spectral imaging to distinguish the signals.
-
This compound: Excitation ~549 nm, Emission ~575 nm.
-
LysoTracker Red DND-99: Excitation ~577 nm, Emission ~590 nm.[5]
-
-
Conclusion
The spectral characteristics of this compound make it a versatile tool for multiplex fluorescence imaging. By carefully selecting spectrally compatible probes and optimizing staining protocols, researchers can simultaneously investigate calcium signaling in the context of other cellular structures and events. The protocols provided here serve as a starting point, and optimization may be required for specific cell types and experimental conditions.
References
Application Notes and Protocols: Calcium Orange™ AM Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium Orange™ AM is a fluorescent indicator used for measuring intracellular calcium ([Ca²⁺]i) concentrations.[1] It is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium chelator BAPTA. The AM ester form allows the dye to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant fluorescent indicator, this compound™, in the cytoplasm.[2][3] Upon binding to free Ca²⁺, this compound™ exhibits a significant increase in fluorescence intensity, with excitation and emission maxima at approximately 549 nm and 576 nm, respectively.[1] This property allows for the sensitive detection of changes in intracellular calcium levels in response to various stimuli.
Principle of De-esterification
The de-esterification of this compound™ AM is a critical step for the successful measurement of intracellular calcium. The AM ester groups render the molecule lipophilic and membrane-permeant. Once inside the cell, intracellular esterases hydrolyze these ester bonds, converting the non-polar, non-fluorescent this compound™ AM into its polar, fluorescent, and membrane-impermeant form.[2][3] This process effectively traps the dye within the cell, allowing for the monitoring of intracellular calcium dynamics. The efficiency of de-esterification is dependent on several factors, including cell type, cell health, incubation temperature, and time.
Data Presentation: De-esterification and Loading Parameters
The optimal de-esterification time for this compound™ AM is often integrated into the overall cell loading protocol. The following table summarizes typical loading and de-esterification conditions for AM ester-based calcium indicators. It is important to note that these parameters may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Range | Key Considerations |
| Loading Concentration | 1 - 10 µM | Higher concentrations may be needed for weakly fluorescent indicators. The exact concentration should be determined empirically for each cell line.[4] |
| Loading Incubation Time | 15 - 60 minutes | This is the initial period where the AM ester enters the cells.[5] |
| Loading Temperature | Room Temperature to 37°C | Lowering the temperature may reduce indicator compartmentalization into organelles.[6] |
| De-esterification Incubation Time | 10 - 60 minutes | This additional incubation period after removing the loading solution allows for complete cleavage of the AM esters by intracellular esterases.[1][7] |
| De-esterification Temperature | Room Temperature or 37°C | Typically performed at the same temperature as the loading step. |
| Use of Pluronic® F-127 | 0.02% - 0.1% (w/v) | A non-ionic surfactant that can aid in the dispersion of the AM ester in aqueous media. Long-term storage of AM esters with Pluronic F-127 is not recommended.[6] |
| Use of Anion Transport Inhibitors | Probenecid (1-2.5 mM) or Sulfinpyrazone (0.1-0.25 mM) | Can be added to the medium to reduce the leakage of the de-esterified indicator from the cells.[4] |
Experimental Protocols
General Protocol for Loading Cells with this compound™ AM
This protocol provides a general guideline for loading adherent cells with this compound™ AM. Modifications may be necessary for different cell types (e.g., suspension cells) and experimental setups.
Materials:
-
This compound™ AM (stored at -20°C, protected from light)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, 20% w/v stock solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Prepare Stock Solutions:
-
Allow the vial of this compound™ AM to warm to room temperature before opening.
-
Prepare a 1 to 10 mM stock solution of this compound™ AM in anhydrous DMSO.
-
If using, a 20% (w/v) stock solution of Pluronic® F-127 in DMSO can be prepared.
-
-
Prepare Loading Solution:
-
On the day of the experiment, prepare a working solution of this compound™ AM at a final concentration of 1-10 µM in a physiological buffer.
-
For example, to make a 10 µM loading solution, dilute the 1 mM stock solution 1:100 in the buffer.
-
If using Pluronic® F-127, you can add it to the loading solution at a final concentration of 0.02-0.1%. It can aid in dye solubilization.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to the cells.
-
Incubate the cells for 20 minutes to one hour at room temperature or 37°C, protected from light.[6] The optimal time and temperature should be determined empirically.
-
-
De-esterification:
-
Remove the loading solution.
-
Wash the cells two to three times with the physiological buffer to remove any extracellular dye.[1]
-
Add fresh physiological buffer to the cells.
-
Incubate the cells for an additional 10 to 60 minutes to allow for complete de-esterification of the dye by intracellular esterases.[1][7]
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~549 nm and emission at ~576 nm.
-
Visualization of Experimental Workflow
Caption: Workflow for loading and de-esterification of this compound™ AM.
Signaling Pathway Example: Gq-PLC-IP3 Pathway
Changes in intracellular calcium are often mediated by the activation of G-protein coupled receptors (GPCRs). The Gq-alpha subunit, when activated, stimulates phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[8]
Visualization of the Gq-PLC-IP3 Signaling Pathway
Caption: Simplified Gq-PLC-IP3 calcium signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Calcium Orange Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the Calcium Orange™ indicator during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent indicator used to measure intracellular calcium concentrations. It is a single-wavelength dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺. Its approximate excitation and emission maxima are 549 nm and 576 nm, respectively.[1] Because of its longer excitation wavelength compared to UV-excitable probes, this compound can help reduce cellular autofluorescence.[2]
Q2: What is photobleaching and why is it a problem for this compound imaging?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light.[3] This leads to a progressive decrease in the fluorescent signal, which can compromise the quality and quantitation of imaging data, especially in time-lapse experiments. The process often involves the fluorophore entering a chemically reactive, long-lived triplet state.[4]
Q3: What is phototoxicity and how does it relate to this compound photobleaching?
Phototoxicity is cell damage or death caused by light exposure, a common issue in live-cell imaging.[5] It can be exacerbated by the presence of fluorescent dyes, which can generate reactive oxygen species (ROS) upon illumination. This can lead to experimental artifacts, such as artificially induced calcium transients, and ultimately compromise cell viability.[6] Minimizing the same factors that cause photobleaching—primarily light intensity and duration—also helps to reduce phototoxicity.
Q4: Which antifade reagents are suitable for live-cell imaging with this compound?
While many antifade reagents are designed for fixed samples, several are compatible with live-cell imaging and can be used with this compound. These reagents typically work by scavenging reactive oxygen species.
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a widely used antioxidant to reduce photobleaching in live-cell imaging.[7]
-
Commercial Reagents: Products like ProLong™ Live Antifade Reagent are specifically formulated for live-cell imaging and have been shown to protect a wide range of fluorescent dyes and proteins from photobleaching with minimal impact on cell health.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss | Photobleaching: High laser power, long exposure times, or high frame rate. | • Optimize Imaging Parameters: Reduce laser power to the minimum necessary for a good signal-to-noise ratio. Use the longest exposure time possible that still captures the dynamics of your biological process. Avoid unnecessarily fast frame rates.[4][9] • Use Antifade Reagents: Add a live-cell compatible antifade reagent like Trolox or a commercial solution to your imaging medium. |
| Weak Initial Signal | Suboptimal Dye Loading: Incorrect dye concentration or incubation time. Low Intracellular Calcium: The resting calcium levels in your cells may be very low. | • Optimize Loading Protocol: Perform a titration to find the optimal this compound AM concentration (typically 1-5 µM). Ensure the incubation time is sufficient for de-esterification (usually 30-60 minutes). • Positive Control: Use a calcium ionophore (e.g., ionomycin) as a positive control to confirm that the dye can respond to a calcium influx. |
| High Background Fluorescence | Incomplete Wash: Residual extracellular or membrane-bound dye. Phenol (B47542) Red in Medium: Many standard culture media contain phenol red, which is fluorescent. | • Thorough Washing: Ensure cells are washed 2-3 times with a physiological buffer after loading. • Use Phenol Red-Free Medium: Switch to a phenol red-free imaging medium or a balanced salt solution (e.g., HBSS) for the duration of the experiment.[10] |
| Cellular Stress or Death | Phototoxicity: Excessive light exposure. Dye Toxicity: High concentrations of the AM ester form of the dye can be toxic to cells. | • Reduce Light Exposure: Implement the same strategies used to reduce photobleaching (lower laser power, shorter exposure). • Optimize Dye Concentration: Use the lowest effective concentration of this compound AM. • Maintain Healthy Cell Culture Conditions: Use an appropriate live-cell imaging solution and, if necessary, a stage-top incubator to maintain temperature, humidity, and CO₂ levels. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound AM
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides to achieve the desired confluency for imaging.
-
Loading Solution Preparation: Prepare a 1-5 µM working solution of this compound™ AM in a suitable buffer (e.g., HBSS or phenol red-free medium). The addition of Pluronic® F-127 (at a final concentration of 0.02%) can aid in dye solubilization and loading.
-
Cell Loading: Remove the culture medium and wash the cells once with the buffer. Add the this compound™ AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular dye.
-
Imaging: Add fresh imaging buffer (phenol red-free) to the cells. If using an antifade reagent, add it to this final buffer. Proceed with imaging on the microscope.
Protocol 2: Using Trolox to Reduce Photobleaching
-
Prepare Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in a suitable solvent (e.g., ethanol).
-
Prepare Imaging Medium with Trolox: On the day of the experiment, dilute the Trolox stock solution into your phenol red-free imaging medium to a final working concentration of 0.5-1 mM.
-
Load Cells with this compound: Follow steps 1-4 of the General Live-Cell Imaging protocol.
-
Incubate with Trolox: For the final step before imaging (step 5 in the general protocol), use the imaging medium containing Trolox. Incubate the cells for 15-30 minutes to allow the Trolox to equilibrate.
-
Proceed with Imaging: Image the cells in the presence of the Trolox-containing medium.
Visualizations
Photobleaching Mechanism
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Workflow for Minimizing Photobleaching
Caption: Experimental workflow for reducing photobleaching during this compound imaging.
Troubleshooting Logic for Rapid Signal Loss
Caption: Decision-making flowchart for troubleshooting rapid signal decay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. An orange calcium-modulated bioluminescent indicator for non-invasive activity imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live cell imaging using confocal microscopy induces intracellular calcium transients and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. ibidi.com [ibidi.com]
Preventing Calcium Orange compartmentalization in cells.
Welcome to the technical support center for Calcium Orange. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving this fluorescent calcium indicator.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound, particularly regarding its compartmentalization within cells.
Issue 1: Punctate or Patchy Staining (Compartmentalization)
Symptom: Instead of a diffuse, uniform cytosolic fluorescence, you observe bright, punctate spots or patchy areas of intense fluorescence within the cell, suggesting the dye has accumulated in organelles.
Why it Happens: this compound, like many acetoxymethyl (AM) ester dyes, can be sequestered into intracellular compartments such as mitochondria and the endoplasmic reticulum (ER). This occurs when the de-esterified form of the dye is not uniformly retained in the cytosol and is instead taken up by these organelles, which have their own calcium regulatory mechanisms. Factors like high incubation temperatures can exacerbate this issue.[1][2][3] Studies have shown that this compound can exhibit "marked mitochondrial/ER compartmentalization".
Solutions:
| Solution | Description |
| Optimize Loading Temperature | Incubating cells with this compound AM at room temperature (20-25°C) instead of 37°C can significantly reduce sequestration into mitochondria and other organelles.[2] While 37°C is optimal for the enzymatic activity of esterases that cleave the AM group, it can also increase the rate of organellar uptake. A lower temperature slows down these transport processes. |
| Reduce Incubation Time | Shorten the incubation period to the minimum time required to obtain a sufficient fluorescent signal. Typical incubation times range from 15 to 60 minutes.[2] Prolonged incubation increases the likelihood of the dye being transported into subcellular compartments. It is recommended to start with a shorter incubation time (e.g., 20-30 minutes) and optimize from there. |
| Lower Dye Concentration | Use the lowest concentration of this compound AM that provides an adequate signal-to-noise ratio. A typical starting concentration is in the range of 1-5 µM. High dye concentrations can lead to overloading of the cytosol and subsequent sequestration into organelles. |
| Optimize Pluronic™ F-127 and DMSO | While Pluronic™ F-127 aids in the solubilization of AM esters, its concentration should be optimized. A final concentration of 0.02-0.04% is often recommended.[2] Similarly, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize any effects on cell health and membrane permeability. Lowering the concentrations of both Pluronic F-127 and DMSO has been shown to improve loading efficiency and may reduce compartmentalization.[4] |
| Allow for Complete De-esterification | After loading, wash the cells with fresh, dye-free medium and incubate them for an additional 15-30 minutes at your chosen temperature (room temperature or 37°C) to ensure complete de-esterification of the this compound AM.[1] Incomplete de-esterification can result in a charged form of the dye that may be more prone to compartmentalization. |
| Consider an Alternative Dye | If compartmentalization persists despite optimization, consider using a different calcium indicator. Dyes like Fluo-3 and Fluo-4 have been reported to show lower levels of compartmentalization.[5][6] Dextran-conjugated dyes are also an excellent alternative to prevent compartmentalization, although they require invasive loading methods like microinjection.[7] |
Frequently Asked Questions (FAQs)
Q1: Why does this compound accumulate in organelles?
A1: The AM ester form of this compound is lipophilic and readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now hydrophilic dye in the cytosol. However, various cellular transport mechanisms can still move the de-esterified dye into organelles like the mitochondria and endoplasmic reticulum, which have their own calcium uptake systems. This sequestration is often more pronounced at physiological temperatures (37°C).[2][3]
Q2: What is the punctate staining I'm observing?
A2: Punctate staining is the appearance of bright, dot-like structures within the cell. This is a visual manifestation of the compartmentalization of this compound into organelles. Instead of a uniform cytosolic signal, you are seeing the concentrated fluorescence of the dye that has accumulated in these subcellular structures.
Q3: How can I be sure the signal I'm measuring is from the cytosol?
A3: To confirm the cytosolic origin of your signal, you can co-stain the cells with organelle-specific fluorescent markers, such as MitoTracker™ for mitochondria or an ER-Tracker™ dye. If the this compound signal co-localizes with these markers, it indicates compartmentalization. Visually, a healthy, cytosolic staining should appear diffuse and fill the entire cell body, excluding the nucleus.
Q4: Can I still use my data if there is some compartmentalization?
A4: Data with significant compartmentalization should be interpreted with caution. The calcium dynamics within organelles can be different from those in the cytosol. If your research question is focused on cytosolic calcium, organellar signals can be a significant artifact. It is best to optimize your protocol to minimize compartmentalization for accurate cytosolic calcium measurements.
Q5: Does the choice of cell type affect compartmentalization?
A5: Yes, different cell types can exhibit varying tendencies for dye compartmentalization. This can be due to differences in membrane transporter expression, metabolic activity, and the density and activity of organelles like mitochondria and the ER. Therefore, it is crucial to optimize the loading protocol for each cell type you are working with.
Experimental Protocols
Protocol 1: Optimized Loading of this compound AM to Minimize Compartmentalization
This protocol is designed to reduce the sequestration of this compound into organelles.
Materials:
-
This compound™, AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic™ F-127, 20% solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound™ AM in anhydrous DMSO.
-
If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
-
Prepare Loading Solution (for 1 mL):
-
To 1 mL of HBSS, add 2-10 µL of the this compound™ AM stock solution (final concentration 2-10 µM).
-
Add 1 µL of the 20% Pluronic™ F-127 solution (final concentration ~0.02%).
-
If using probenecid, add 4 µL of the 250 mM stock solution (final concentration 1 mM).
-
Vortex briefly to mix.
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in a culture dish.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to the cells.
-
Incubate at room temperature (20-25°C) for 20-45 minutes , protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with warm (37°C) HBSS.
-
Add fresh HBSS (with probenecid if used during loading) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Proceed with fluorescence imaging. Use excitation and emission wavelengths appropriate for this compound (Ex/Em: ~549/576 nm).
-
Data Presentation
Table 1: Comparison of Common Calcium Indicators
This table summarizes the properties of this compound in comparison to other widely used calcium indicators.
| Indicator | Excitation (nm) | Emission (nm) | Kd (nM) | Compartmentalization Tendency | Key Advantages |
| This compound | 549 | 576 | ~323 | High | Visible light excitation, good for multiplexing |
| Fluo-4 | 494 | 516 | ~345 | Low to Moderate | High fluorescence increase, bright signal |
| Fura-2 | 340/380 | 510 | ~145 | Low | Ratiometric, allows for quantitative measurements |
| Rhod-2 | 552 | 581 | ~570 | High (Mitochondria-targeting) | Red-shifted spectra, good for multiplexing |
Kd values can vary depending on experimental conditions.
Visualizations
Diagram 1: Experimental Workflow for Troubleshooting Compartmentalization
Caption: A logical workflow for troubleshooting this compound compartmentalization.
Diagram 2: Signaling Pathway of Organellar Calcium Sequestration
Caption: Key pathways for calcium uptake by the ER and mitochondria from the cytosol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Orange Experiments
Welcome to the technical support center for Calcium Orange and other fluorescent calcium indicators. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fluorescence signal decreasing rapidly after loading?
A rapid decrease in fluorescence intensity shortly after successful loading is often due to dye leakage from the cells. This occurs because viable cells actively extrude the dye from the cytoplasm. The primary mechanism for this extrusion is the activity of organic anion transporters (OATs) and potentially multidrug resistance (MDR) transporters present on the cell membrane[1][2][3]. Certain cell types, such as CHO and HeLa cells, are known to have particularly high transporter activity, leading to poor retention of fluorescent calcium dyes[1].
Q2: How can I prevent or minimize this compound leakage?
The most common and effective method to reduce dye leakage is to use an organic anion transporter inhibitor, such as probenecid (B1678239).[1][2] Probenecid blocks these transporters, thereby improving the intracellular retention of the dye and leading to a more stable and sustained fluorescent signal.[2][3] Additionally, optimizing experimental conditions such as temperature and dye concentration can also help minimize leakage.
Q3: What is probenecid and how does it work?
Probenecid is a chemical compound that inhibits organic anion transporters located in the cell membrane.[2] These transporters are responsible for actively pumping various organic anions, including the hydrolyzed forms of AM ester dyes like this compound, out of the cell.[1][2] By blocking these transporters, probenecid effectively traps the dye inside the cell, preventing signal loss due to leakage.
Troubleshooting Guide
Issue: Persistent Signal Loss Despite Using Probenecid
If you are still experiencing significant signal decay after using probenecid, consider the following troubleshooting steps.
1. Optimize Incubation Temperature
-
Problem: Standard incubation at 37°C can increase the activity of anion transporters, accelerating dye leakage. It may also lead to the compartmentalization of the dye into organelles.
-
Solution: Lowering the temperature during the dye loading phase can significantly reduce leakage.[4] Perform the incubation at room temperature or even at 4°C. While loading is slower at lower temperatures, dye retention is often markedly improved. However, be aware that the photophysical properties and binding kinetics of calcium indicators are temperature-dependent, which may affect your measurements.[5][6]
2. Evaluate Phototoxicity and Photobleaching
-
Problem: A decreasing signal may not be due to leakage but rather to photobleaching (destruction of the fluorophore by excitation light) or phototoxicity (light-induced cell damage leading to dye release).
-
Solution: To mitigate these effects, use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio. Reduce the frequency of image acquisition to the minimum required for your experimental timescale.
3. Check Cell Health and Culture Conditions
-
Problem: Unhealthy or poorly adherent cells can leak dye more readily.
-
Solution: Ensure cells are healthy, within a suitable passage number, and not overly confluent. For loosely adherent cells like HEK293, using coated plates (e.g., with poly-L-ornithine) is essential.[7] Handle cells gently during all washing and solution change steps to avoid disturbing the cell monolayer.[7]
Experimental Protocols & Data
Protocol: Minimizing Dye Leakage with Probenecid
This protocol provides a general guideline for loading cells with a calcium indicator like this compound while using probenecid to minimize leakage.
-
Prepare Probenecid Stock Solution (250 mM):
-
Dissolve probenecid powder (e.g., Sigma, P8761) in 1 M NaOH to create a 250 mM stock solution.[7]
-
Note: Some suppliers offer water-soluble forms of probenecid that do not require NaOH for dissolution.[2]
-
Aliquot and store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
-
Prepare Assay Buffer with Probenecid:
-
Prepare your desired assay buffer, typically a Hank's Buffered Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[2]
-
Dilute the 250 mM probenecid stock solution into the assay buffer to a final working concentration of 1-2.5 mM.[1][2][7] For example, to make a 2 mM solution, dilute the stock 1:125.
-
Readjust the pH of the final buffer to 7.4 using 1 N HCl.[7]
-
-
Prepare Dye-Loading Solution:
-
Prepare a stock solution of this compound AM ester in anhydrous DMSO.
-
Immediately before use, dilute the this compound stock into the probenecid-containing assay buffer to the final desired concentration (typically 1-5 µM).
-
To aid in dye solubilization, you can mix the dye stock with an equal volume of Pluronic® F-127 (20% solution in DMSO) before diluting it into the buffer.[3][7]
-
-
Cell Loading:
-
Remove the culture medium from your cells.
-
Wash the cells gently one or two times with the probenecid-containing assay buffer.
-
Add the dye-loading solution to the cells and incubate for 30-60 minutes. The optimal time and temperature should be determined empirically (e.g., 30 minutes at 37°C or 60 minutes at room temperature).
-
After incubation, wash the cells two to three times with the probenecid-containing assay buffer to remove extracellular dye.
-
Add fresh probenecid-containing assay buffer to the cells and proceed with your imaging experiment. It is crucial to keep probenecid in the buffer throughout the experiment to maintain the inhibition of transporters.
-
Quantitative Data: Effect of Probenecid on Dye Retention
The effectiveness of probenecid can vary depending on the cell type and its level of organic anion transporter activity.
| Cell Type | Condition | Typical Probenecid Concentration | Outcome | Reference |
| CHO Cells | High OAT activity | 2.5 mM | Required for optimal signal; dye is poorly retained without it. | [1] |
| HEK293 Cells | Lower OAT activity | 0 - 2 mM | Often not required, but can improve signal stability in some cases. | [1] |
| HeLa Cells | High OAT activity | 1 - 2.5 mM | Recommended to reduce leakage and improve dye retention. | [1] |
Note: While probenecid is highly effective, it can have off-target effects on certain ion channels or cellular processes.[7][8] It is advisable to run control experiments to ensure that probenecid does not interfere with the specific biological pathway you are investigating. Newer dye formulations, such as Calbryte™ 520, have been developed for better intracellular retention and may not require probenecid.[9]
References
- 1. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of temperature on calcium-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature on calcium-sensitive fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel Ca2+ indicator for long-term tracking of intracellular calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Calcium Orange Loading in Primary Neurons: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Calcium Orange loading conditions for primary neurons. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate successful calcium imaging experiments.
Troubleshooting Guide
This section addresses common issues encountered during the loading and imaging of this compound in primary neurons.
| Problem | Potential Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incomplete hydrolysis of the AM ester. | Ensure the this compound AM ester stock solution is anhydrous and has been stored correctly, protected from light and moisture.[1][2][3] Prepare fresh dilutions in high-quality, anhydrous DMSO before each experiment.[1] Test for AM ester hydrolysis by measuring fluorescence before and after adding a saturating concentration of calcium to a dye solution in calcium-free buffer; a significant increase indicates partial hydrolysis.[4] |
| Low dye concentration. | The optimal concentration for AM esters is cell-type dependent and must be determined empirically, typically ranging from 1 to 10 µM.[1] Start with a concentration in the mid-range (e.g., 4-5 µM) and adjust as needed. | |
| Inefficient dye loading. | Increase the incubation time (typically 20 minutes to one hour) or temperature (room temperature to 37°C).[1] Note that higher temperatures can increase compartmentalization.[2] The non-ionic detergent Pluronic® F-127 (at a final concentration of ~0.02%) can be used to improve the solubility of the AM ester in the loading buffer.[1][2][3] | |
| Poor cell health. | Ensure primary neurons are healthy and not under stress. Unhealthy cells may not have active esterases to cleave the AM group.[5] Check for smooth dendrites and glassy, full-looking cell bodies.[5] | |
| High Background Fluorescence | Extracellular dye. | Wash cells thoroughly with dye-free buffer after the loading period to remove any remaining extracellular this compound AM.[1] |
| Dye leakage from cells. | Organic anion transport inhibitors like probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) can be added to the medium to reduce the leakage of the de-esterified indicator.[1][4] | |
| Signal Fades Quickly (Photobleaching) | Excessive excitation light. | Reduce the intensity and duration of the excitation light. Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[6] |
| Phototoxicity. | Minimize light exposure to prevent the formation of reactive oxygen species that can damage cells and the dye.[7] Consider using imaging techniques that reduce phototoxicity, such as two-photon microscopy.[7] | |
| Uneven Dye Loading or Compartmentalization | Dye sequestration in organelles. | Loading at a lower temperature (e.g., room temperature instead of 37°C) can help reduce the compartmentalization of the indicator in organelles like mitochondria.[2] Uneven loading can sometimes be inherent to the cell culture. |
| Dye precipitation. | Ensure the this compound AM ester is fully dissolved in the loading buffer. The use of Pluronic® F-127 can aid in solubility.[1][3] | |
| Unstable Baseline Fluorescence | Spontaneous neuronal activity. | In mature neuronal cultures, spontaneous network activity can cause baseline fluctuations.[6] This can sometimes be managed by using specific blockers for AMPA/NMDA receptors if the experiment allows.[6] |
| Cell health issues. | A fluctuating baseline can be an indicator of poor cell health. Ensure optimal culture conditions.[6] | |
| No Response to Stimuli | Non-viable cells. | Verify cell viability before and after the experiment. Healthy primary neurons should respond to depolarization with a high potassium solution.[5] |
| Incorrect dye for the application. | Ensure the Kd of this compound is appropriate for the expected calcium concentrations in your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound AM?
A1: For most cell lines, a starting concentration of 4-5 µM for AM esters is recommended.[1] However, the exact optimal concentration should be determined empirically for your specific primary neuron culture and experimental conditions, typically within a range of 1-10 µM.[1]
Q2: How can I improve the solubility of this compound AM in my loading buffer?
A2: To increase the aqueous solubility of this compound AM, the non-ionic detergent Pluronic® F-127 can be used.[1][3] You can add an equal volume of a 20% Pluronic® F-127 solution in DMSO to your this compound AM stock solution before diluting it into the loading buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.[1]
Q3: At what temperature and for how long should I incubate my primary neurons with this compound AM?
A3: Incubation is typically performed for 20 minutes to one hour at either room temperature or 37°C.[1] Be aware that incubating at 37°C may increase the likelihood of dye compartmentalization into organelles.[2] Lowering the loading temperature can help to reduce this.[2]
Q4: My cells are losing the this compound signal over time. What can I do?
A4: The leakage of de-esterified dye can be reduced by adding organic anion transport inhibitors such as probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) to your cell medium during and after loading.[1][4]
Q5: What is compartmentalization and how can I avoid it?
A5: Compartmentalization refers to the sequestration of the fluorescent indicator within intracellular organelles, such as mitochondria, which can interfere with the measurement of cytosolic calcium.[2] To minimize this, it is recommended to load the cells at room temperature rather than 37°C.[2]
Q6: How should I store my this compound AM stock solution?
A6: Prepare a 1 to 10 mM stock solution in high-quality, anhydrous DMSO.[1] This stock solution should be stored at -20°C, well-sealed, and protected from light and moisture.[1][2] Under these conditions, the AM ester should be stable for several months.[1]
Experimental Protocols
Protocol 1: Preparation of this compound AM Stock Solution
-
Warm the vial of this compound AM to room temperature before opening to prevent condensation.
-
Prepare a 1 to 10 mM stock solution by dissolving the this compound AM in high-quality, anhydrous dimethylsulfoxide (DMSO).[1]
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.[1][2]
Protocol 2: Loading Primary Neurons with this compound AM
-
On the day of the experiment, thaw an aliquot of the this compound AM stock solution to room temperature.[1]
-
Prepare a working solution of 1 to 10 µM this compound AM in a buffer of your choice (e.g., Hanks and Hepes buffer).[1]
-
(Optional) To aid in solubilization, mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer. The final concentration of Pluronic® F-127 should be approximately 0.02%.[1]
-
(Optional) To reduce dye leakage, add an organic anion transport inhibitor like probenecid (final concentration 1-2.5 mM) to the loading buffer.[1]
-
Replace the culture medium of the primary neurons with the this compound AM loading solution.
-
Incubate the cells for 20 minutes to one hour at room temperature or 37°C, protected from light.[1] Note that lower temperatures may reduce dye compartmentalization.[2]
-
After incubation, wash the cells with dye-free buffer (containing the anion transporter inhibitor, if used) to remove excess extracellular dye.[1]
-
The cells are now ready for imaging.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for loading AM ester-based calcium indicators, which can be used as a starting point for optimizing this compound loading.
| Parameter | Recommended Range | Notes |
| This compound AM Concentration | 1 - 10 µM | Empirically determine the optimal concentration for your cell type. A good starting point is 4-5 µM.[1] |
| Incubation Time | 20 - 60 minutes | Longer incubation times may be necessary for weakly fluorescent indicators.[1] |
| Incubation Temperature | Room Temperature to 37°C | Lower temperatures can reduce dye compartmentalization.[2] |
| Pluronic® F-127 Concentration | ~0.02% (final) | Aids in the solubilization of the AM ester.[1] |
| Probenecid Concentration | 1 - 2.5 mM | Reduces leakage of the de-esterified indicator from the cells.[1][4] |
| Sulfinpyrazone Concentration | 0.1 - 0.25 mM | An alternative to probenecid for reducing dye leakage.[1][4] |
Visualizations
Caption: Experimental workflow for loading primary neurons with this compound.
References
Technical Support Center: Calcium Orange™ AM
Welcome to the technical support center for Calcium Orange™ AM. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with this compound™ AM hydrolysis and subsequent calcium imaging experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound™ AM and how does it work?
This compound™ AM is a cell-permeant fluorescent indicator used to measure intracellular calcium concentration. The "AM" designation stands for acetoxymethyl ester. This modification renders the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now cell-impermeant and fluorescent this compound™ dye in the cytoplasm.[1][2][3][4] Upon binding to free calcium ions (Ca²⁺), the fluorescence intensity of this compound™ increases significantly with little shift in its emission wavelength.[5][6]
Q2: What are the spectral properties of this compound™?
This compound™ has an excitation maximum around 549 nm and an emission maximum around 576 nm.[7][8] These longer wavelengths can be advantageous for reducing phototoxicity and minimizing interference from cellular autofluorescence, which is often more prominent in the blue-green region of the spectrum.[9][10]
Q3: How should I prepare and store this compound™ AM?
This compound™ AM should be reconstituted in high-quality, anhydrous dimethylsulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1 to 10 mM.[1][11][12] It is crucial to use anhydrous DMSO as AM esters are susceptible to hydrolysis in the presence of moisture.[2][11] Stock solutions should be stored in tightly sealed vials, desiccated, and protected from light at -20°C.[11][12][13] Under these conditions, the stock solution should be stable for several months.[12] It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[7][13]
Q4: What is Pluronic® F-127 and when should I use it?
Pluronic® F-127 is a nonionic surfactant that aids in dispersing the hydrophobic AM esters in aqueous loading buffers, which can improve their solubility and facilitate more even loading into cells.[2][11][12][14] An equal volume of a 20% Pluronic® F-127 solution can be added to the DMSO stock solution before diluting it into the final loading buffer, resulting in a final Pluronic® F-127 concentration of about 0.02%.[11][12] However, long-term storage of AM esters with Pluronic® F-127 is not recommended as it may decrease their stability.[2]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
Q: My cells are loaded with this compound™ AM, but I don't see a significant fluorescence signal after stimulation. What could be the problem?
A: This is a common issue that can arise from several factors related to dye loading, hydrolysis, or experimental setup.
Possible Causes and Solutions:
-
Incomplete Hydrolysis of the AM Ester: The AM groups must be cleaved for the dye to become fluorescent and calcium-sensitive.
-
Solution: Ensure cells are incubated for a sufficient de-esterification period (typically 30-60 minutes) in a dye-free buffer after the initial loading step. This allows intracellular esterases to fully cleave the AM esters.[7]
-
-
Poor Dye Loading: The concentration of the dye in the cytoplasm may be too low.
-
Degraded Dye: The this compound™ AM may have hydrolyzed before entering the cells.
-
Suboptimal Agonist Concentration: The stimulus may not be potent enough to elicit a significant calcium response.
-
Solution: Perform a dose-response curve for your agonist to determine the optimal concentration.[15]
-
-
Instrument Settings: The microscope or plate reader settings may not be optimal for detecting this compound™ fluorescence.
Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence, making it difficult to distinguish the signal from my cells.
A: High background can be caused by extracellular dye, autofluorescence, or issues with the imaging medium.
Possible Causes and Solutions:
-
Incomplete Removal of Extracellular Dye: Residual this compound™ AM in the extracellular medium can contribute to background noise.
-
Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal.
-
Solution: Image an unstained sample of your cells to determine the level of autofluorescence. If it is significant, you may need to use spectral unmixing techniques or choose a dye in a different spectral range.[17] Using red-shifted dyes like this compound™ can often help reduce autofluorescence.[9]
-
-
Phenol (B47542) Red in Medium: Phenol red in cell culture medium is fluorescent and can contribute to background.
-
Solution: Use a phenol red-free imaging buffer for all steps of the experiment, including washing and imaging.
-
Issue 3: Uneven Cell Loading or Compartmentalization
Q: The fluorescence intensity is not uniform across the cell population, or the dye appears to be localized in specific organelles.
A: Uneven loading and compartmentalization are known issues with AM ester dyes.
Possible Causes and Solutions:
-
Dye Precipitation: this compound™ AM is hydrophobic and can precipitate in aqueous buffers.
-
Subcellular Compartmentalization: The dye can be sequestered into organelles like mitochondria or the endoplasmic reticulum.[2][14]
-
Solution: Lowering the loading temperature (e.g., to room temperature instead of 37°C) can sometimes reduce compartmentalization.[2][12] Additionally, minimizing the dye concentration and loading time can help.[2][12] this compound™ is reported to not enter vacuoles or compartmentalize into acidic vesicles.[7][8]
-
-
Cell Health: Unhealthy or dying cells may not load the dye evenly and can show altered compartmentalization.
-
Solution: Ensure your cells are healthy and have good viability before starting the experiment.
-
Issue 4: Dye Leakage and Signal Loss Over Time
Q: The fluorescence signal from my cells decreases over the course of a long-term experiment.
A: Dye leakage from the cells can lead to a gradual loss of signal.
Possible Causes and Solutions:
-
Activity of Organic Anion Transporters: Many cell types actively extrude negatively charged molecules, including the hydrolyzed form of this compound™.
-
Solution: Use an organic anion transporter inhibitor, such as probenecid (B1678239) (typically 1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM), in the loading and imaging buffers to reduce dye leakage.[11][12][13]
-
-
Photobleaching: Repeated exposure to excitation light can cause the fluorophore to lose its fluorescence.
-
Solution: Minimize the exposure time and excitation light intensity. Use a neutral density filter if necessary. Acquire images only when necessary for your experimental time points.
-
Data Summary Tables
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound™ AM | 1 - 10 mM in anhydrous DMSO | 1 - 10 µM | Intracellular calcium indicator |
| Pluronic® F-127 | 10 - 20% in DMSO or water | 0.02 - 0.04% | Improves dye solubility |
| Probenecid | 250 mM in 1 M NaOH and buffer | 1 - 2.5 mM | Reduces dye leakage |
| Sulfinpyrazone | - | 0.1 - 0.25 mM | Reduces dye leakage |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Notes |
| Loading Time | 20 - 60 minutes | Cell type and temperature dependent |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures may reduce compartmentalization |
| De-esterification Time | 30 - 60 minutes | Allows for complete hydrolysis of the AM ester |
| Excitation Wavelength | ~549 nm | |
| Emission Wavelength | ~576 nm |
Experimental Protocols
Protocol 1: Standard Cell Loading with this compound™ AM
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
Prepare a working solution of 1 to 10 µM this compound™ AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For most cell lines, 4-5 µM is a good starting point.[12]
-
If using Pluronic® F-127, add an equal volume of the 20% stock to the this compound™ AM DMSO stock before diluting into the buffer. The final Pluronic® F-127 concentration should be around 0.02%.[11][12]
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the loading buffer containing this compound™ AM to the cells.
-
Incubate for 20-60 minutes at room temperature or 37°C, protected from light.[12] The optimal time and temperature should be determined empirically for your specific cell type.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with dye-free buffer to remove any extracellular dye.[1] If using probenecid, include it in the wash and final imaging buffer.
-
Add fresh, dye-free buffer to the cells and incubate for an additional 30-60 minutes to allow for complete de-esterification of the dye.[7]
-
-
Imaging:
-
Proceed with your calcium imaging experiment, exciting at ~549 nm and detecting emission at ~576 nm.
-
Visualizations
Caption: Hydrolysis and activation of this compound™ AM.
Caption: Experimental workflow for this compound™ AM.
References
- 1. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Live Cell Calcium Indicators [sigmaaldrich.com]
- 4. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen™ this compound™, AM, cell permeant - Special Packaging | Fisher Scientific [fishersci.ca]
- 6. Invitrogen this compound , AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ibidi.com [ibidi.com]
- 17. benchchem.com [benchchem.com]
Impact of temperature and pH on Calcium Orange fluorescence.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and pH on Calcium Orange fluorescence.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments using this compound, with a focus on temperature and pH-related effects.
Question: Why is my this compound fluorescence signal weak or unstable at a higher experimental temperature?
Answer: Several factors related to increased temperature can lead to a weak or unstable fluorescence signal:
-
Decreased Probe Affinity: While the affinity of this compound for Ca2+ generally increases with temperature, excessively high temperatures can lead to protein denaturation or other cellular changes that may adversely affect the dye's performance.[1]
-
Increased Dye Extrusion: Cells may actively pump out the this compound dye at a faster rate at higher temperatures (e.g., 37°C), leading to a gradual decrease in the intracellular dye concentration and a weaker signal.
-
Enhanced Photobleaching: Higher temperatures can sometimes exacerbate photobleaching, leading to a more rapid decay of the fluorescent signal upon excitation.
-
Altered Cellular Health: Elevated temperatures can stress cells, leading to changes in intracellular ion concentrations and overall cellular health, which can indirectly impact the fluorescence signal.
Question: I am observing a significant change in the baseline fluorescence of this compound when I alter the pH of my buffer. Why is this happening?
Answer: The fluorescence of this compound is sensitive to pH. A change in pH can directly affect the dye's fluorescence properties and its affinity for calcium. The dissociation constant (Kd) of this compound for Ca2+ is pH-dependent; as the pH decreases, the affinity for calcium also decreases.[1] This means that at a lower pH, a higher concentration of Ca2+ is required to elicit the same level of fluorescence. It is crucial to maintain a stable pH environment during your experiment or to calibrate the dye at the specific pH of your experimental conditions.
Question: My this compound signal appears to be localized in specific organelles rather than being evenly distributed in the cytoplasm. How can I resolve this?
Answer: Compartmentalization, or the sequestration of the dye into organelles such as mitochondria or the endoplasmic reticulum, is a common issue with AM ester dyes. This can be influenced by temperature.
-
Loading Temperature: Loading cells with this compound AM at a lower temperature (e.g., room temperature or even on ice) can help reduce compartmentalization.
-
Incubation Time: Optimizing the incubation time can also prevent excessive dye accumulation in organelles. Shorter incubation times are often sufficient for cytoplasmic loading.
Question: Can I use this compound for ratiometric measurements?
Answer: No, this compound is a single-wavelength indicator. It exhibits an increase in fluorescence intensity upon binding to Ca2+ with little to no shift in its emission wavelength.[2] Therefore, it is not suitable for ratiometric measurements. For ratiometric calcium measurements, you would need to use a dye like Fura-2 or Indo-1.
Question: How does temperature affect the dissociation constant (Kd) of this compound?
Answer: The affinity of this compound for calcium, represented by the dissociation constant (Kd), is temperature-dependent. As the temperature increases, the affinity of this compound for Ca2+ also increases (meaning the Kd value decreases).[1] This is an important consideration when quantifying calcium concentrations at different temperatures.
Data Presentation
The following tables summarize the quantitative data on the effect of temperature and pH on the dissociation constant (Kd) of this compound.
Table 1: Effect of Temperature on this compound Kd
| Temperature (°C) | Dissociation Constant (Kd) (nM) |
| 11.5 | 527[1] |
| 39.7 | 323[1] |
Table 2: Effect of pH on this compound Kd
| pH | Dissociation Constant (Kd) (nM) |
| 6.42 | 562[1] |
| 7.40 | 457[1] |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on this compound Fluorescence in Live Cells
Objective: To measure the fluorescence intensity of this compound in cultured cells at different temperatures.
Materials:
-
This compound, AM ester
-
Pluronic F-127
-
Anhydrous DMSO
-
Cultured cells on coverslips or in a microplate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Temperature-controlled microscope stage or plate reader
Methodology:
-
Prepare this compound Loading Solution:
-
Prepare a 1 mM stock solution of this compound, AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
For a final loading concentration of 5 µM, mix 5 µL of the this compound stock, 5 µL of the Pluronic F-127 stock, and 990 µL of HBSS.
-
-
Cell Loading:
-
Wash cultured cells twice with HBSS.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash:
-
Wash the cells twice with fresh HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the cells on the temperature-controlled stage of the microscope or in the plate reader.
-
Set the initial temperature (e.g., 25°C).
-
Excite the cells at ~549 nm and record the emission at ~576 nm.
-
Gradually increase the temperature in desired increments (e.g., 5°C), allowing the sample to equilibrate at each temperature before measuring the fluorescence.
-
Record the fluorescence intensity at each temperature point.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Protocol 2: Evaluating the Impact of pH on this compound Fluorescence in a Cell-Free System
Objective: To determine the fluorescence response of this compound to different pH levels in a controlled, cell-free environment.
Materials:
-
This compound (salt form)
-
A series of calibration buffers with varying pH (e.g., from pH 6.0 to 8.0) containing a fixed, saturating concentration of Ca2+ (e.g., 10 mM CaCl2).
-
Fluorometer or microplate reader.
Methodology:
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound (salt form) in a suitable buffer (e.g., 10 mM MOPS, pH 7.2).
-
-
Prepare pH Buffers:
-
Prepare a series of buffers with different pH values (e.g., using MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH) containing a constant, saturating concentration of CaCl2.
-
-
Fluorescence Measurement:
-
Add a small aliquot of the this compound stock solution to each pH buffer to achieve a final concentration in the low micromolar range.
-
Measure the fluorescence intensity of each sample using a fluorometer, with excitation at ~549 nm and emission at ~576 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Visualizations
Caption: Workflow for determining the effect of temperature on this compound fluorescence.
References
Reducing background fluorescence in Calcium Orange imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background fluorescence in Calcium Orange imaging.
Troubleshooting Guide
High background fluorescence can significantly impact the quality and interpretation of your this compound imaging data. This guide provides a systematic approach to identifying and mitigating common sources of background noise.
Problem: High and Diffuse Background Fluorescence Across the Entire Field of View
This is often indicative of issues with the dye loading and washing steps, or with the imaging medium itself.
| Potential Cause | Recommended Solution |
| Incomplete washing of extracellular dye | Increase the number and/or duration of wash steps after dye loading. A typical protocol involves washing cells three times with a suitable buffer. |
| High dye concentration | Titrate the this compound AM concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase if the signal is too low. |
| Autofluorescence from imaging medium | If using a complex cell culture medium for imaging, consider switching to a clear, buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) supplemented with HEPES. Phenol (B47542) red and some serum components are known to be fluorescent.[1] |
| Suboptimal dye loading conditions | Optimize the incubation time and temperature. While a 40-minute incubation is a good starting point, this may need to be adjusted for different cell types.[2] |
Problem: Punctate or Compartmentalized Background Fluorescence
This pattern suggests that the this compound dye may be accumulating in intracellular organelles. Rhodamine-based dyes like this compound can be prone to compartmentalization.[3]
| Potential Cause | Recommended Solution |
| Dye sequestration in organelles | Reduce the loading temperature (e.g., incubate at room temperature instead of 37°C) to slow down active transport processes that can lead to compartmentalization. Also, shorten the incubation time. |
| Cellular stress or poor health | Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit altered dye uptake and compartmentalization.[4] |
| Mitochondrial accumulation | Some rhodamine-based dyes with a net positive charge can accumulate in mitochondria.[3] While this compound AM is reported not to compartmentalize into acidic vesicles, mitochondrial sequestration could still be a factor to investigate.[2] |
Problem: Weak Specific Signal and High Background (Low Signal-to-Noise Ratio)
This issue can arise from a combination of factors, including suboptimal dye performance, sample autofluorescence, and incorrect imaging parameters.
| Potential Cause | Recommended Solution |
| Sample Autofluorescence | Image an unstained control sample using the same settings to assess the level of endogenous autofluorescence.[1] If autofluorescence is high, consider photobleaching the sample before dye loading or using spectral unmixing if your imaging system supports it. |
| Suboptimal excitation/emission filters | Ensure your microscope's filter set is appropriate for this compound (Ex/Em: ~549/576 nm).[2][5] |
| Photobleaching | This compound is reported to be more photostable than Fluo-3 and Calcium Green indicators, but photobleaching can still occur with excessive light exposure.[6] Reduce the excitation light intensity and/or the exposure time. |
| Low dye concentration | If the background is low but the signal is also weak, a slight increase in the this compound AM concentration may be necessary. |
Experimental Protocols
Standard Protocol for Loading this compound AM
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Prepare Dye Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM.
-
Prepare Loading Buffer: For a final loading concentration of 10 µM, dilute the this compound AM stock solution in a suitable recording medium (e.g., HBSS with 20 mM HEPES).[2] To aid in dye solubilization, you can mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium.
-
Cell Loading: Replace the cell culture medium with the this compound AM loading buffer.
-
Incubation: Incubate the cells for 40 minutes at 37°C and 5% CO2.[2]
-
Washing: Remove the loading buffer and wash the cells three times with the recording medium.[2]
-
De-esterification: Incubate the cells for an additional 60 minutes in the recording medium to allow for complete de-esterification of the AM ester by intracellular esterases.[2]
-
Imaging: Proceed with fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my this compound imaging experiments?
A1: Background fluorescence can originate from several sources:
-
Extracellular Dye: Incomplete removal of the this compound dye from the extracellular space after loading.
-
Autofluorescence: Natural fluorescence from endogenous molecules within the cells (e.g., NADH, flavins) or the extracellular matrix (e.g., collagen).[1]
-
Imaging Medium and Consumables: Components of your cell culture medium (like phenol red and serum) and plastic-bottom dishes can be fluorescent.
-
Dye Compartmentalization: Sequestration of the this compound dye within intracellular organelles such as mitochondria.[3]
Q2: How can I check for autofluorescence in my samples?
A2: The most straightforward method is to prepare a control sample of your cells that has not been loaded with this compound. Image this unstained sample using the same microscope settings (laser power, gain, filters) that you use for your experimental samples. Any fluorescence detected in this control is due to autofluorescence.[1]
Q3: My this compound signal appears as bright spots rather than being diffuse in the cytoplasm. What could be the cause?
A3: This is a classic sign of dye compartmentalization, where the dye accumulates in intracellular organelles. Rhodamine-based indicators like this compound can be susceptible to this.[3] To mitigate this, you can try reducing the dye loading temperature and/or incubation time.
Q4: Is this compound photostable?
A4: this compound is generally considered to be more photostable than some other calcium indicators like Fluo-3 and the Calcium Green series.[6] However, all fluorescent dyes will photobleach with excessive or high-intensity light exposure. It is always recommended to use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
Q5: What are the optimal excitation and emission wavelengths for this compound?
A5: The optimal excitation peak for this compound is approximately 549 nm, and its emission peak is around 576 nm.[2][5]
Data Summary
Properties of Common Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca2+ (nM) | Notes |
| This compound | ~549 | ~576 | ~323-457 | Tetramethylrhodamine-based, single wavelength indicator. Can be prone to compartmentalization. More photostable than Fluo-3.[3][6][7] |
| Fluo-4 | ~494 | ~516 | ~345 | Brighter and more photostable than Fluo-3. Low background absorbance.[3] |
| Rhod-2 | ~552 | ~576 | ~570 | Tetramethylrhodamine-based. Tends to accumulate in mitochondria due to its net positive charge.[3] |
| Fura-2 | 340/380 | ~510 | ~145 | Ratiometric dye, allowing for more quantitative measurements of calcium concentration. |
Troubleshooting Dye Loading Parameters
| Parameter | Standard Range | Indication for Optimization |
| Dye Concentration | 1-10 µM | High background: decrease concentration. Low signal: increase concentration. |
| Incubation Time | 20-60 min | Compartmentalization or high background: shorten time. Low signal: increase time. |
| Incubation Temperature | Room Temp to 37°C | Compartmentalization: lower temperature. Inefficient loading: increase temperature. |
| Pluronic® F-127 | 0.02-0.04% (w/v) | Dye precipitation: increase concentration. Cell toxicity: decrease concentration. |
Visual Guides
Caption: A typical experimental workflow for this compound imaging.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson. [sonar.ch]
Technical Support Center: Calcium Orange in Long-Term Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent calcium indicator, Calcium Orange, for long-term live-cell imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term imaging with this compound, presented in a question-and-answer format.
Issue 1: Rapid Signal Loss or Photobleaching
-
Question: My this compound fluorescence signal diminishes quickly during my time-lapse experiment. What can I do to improve photostability?
-
Answer: Rapid signal loss is often due to photobleaching, a common issue with fluorescent dyes. While this compound is reported to be more photostable than some earlier green-emitting dyes like Fluo-3, it is still susceptible to photodamage.[1]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: This is the most critical factor. Lower the laser or LED power to the minimum level that still provides a usable signal-to-noise ratio (SNR).
-
Increase Detector Gain/Sensitivity: Compensate for lower excitation by increasing the sensitivity of your detector (e.g., PMT gain on a confocal microscope or camera gain).
-
Optimize Exposure Time: Use the shortest possible exposure time that allows for clear signal detection.
-
Decrease Imaging Frequency: Acquire images less frequently if your experimental design allows. For example, switch from imaging every 30 seconds to every 2-5 minutes.
-
Use Anti-Fade Reagents: Consider adding an antioxidant, such as Trolox or N-acetylcysteine, to your imaging medium to reduce the production of reactive oxygen species (ROS), which contribute to photobleaching and phototoxicity.
-
Switch to a More Photostable Dye: If photobleaching remains a significant issue, consider newer, more photostable orange or red-emitting calcium indicators.
-
Issue 2: Signs of Cellular Stress or Death During Imaging
-
Question: My cells are showing signs of stress (e.g., blebbing, rounding up, detachment) or dying during my long-term imaging experiment with this compound. How can I reduce phototoxicity?
-
Answer: Phototoxicity is a serious concern in long-term live-cell imaging. It occurs when the excitation light interacts with the fluorescent dye and cellular components, leading to the generation of cytotoxic reactive oxygen species (ROS).
Troubleshooting Steps:
-
Minimize Total Light Exposure: The primary goal is to reduce the total dose of photons your cells are exposed to. This can be achieved by implementing all the steps mentioned for reducing photobleaching (lower intensity, shorter exposure, less frequent imaging).
-
Optimize Dye Concentration: Use the lowest possible concentration of this compound AM that yields a sufficient signal. Overloading cells with the dye can increase phototoxic effects. Typical loading concentrations range from 1-5 µM.
-
Ensure Complete De-esterification: After loading with the AM ester form, allow sufficient time (typically 30-60 minutes at 37°C) for intracellular esterases to cleave the AM group, trapping the active dye in the cytosol. Incomplete de-esterification can lead to cellular stress.
-
Use Phenol (B47542) Red-Free Medium: Phenol red in culture medium can contribute to ROS production when illuminated. Switch to a phenol red-free imaging medium for your experiments.
-
Maintain a Healthy Cellular Environment: Ensure your cells are maintained at the correct temperature (37°C), CO2 levels (5%), and humidity on the microscope stage throughout the experiment.
-
Perform a Viability Assay: To quantify the extent of phototoxicity under your imaging conditions, perform a post-imaging cell viability assay (e.g., using a live/dead stain like Calcein-AM/Ethidium Homodimer-1).
-
Issue 3: Poor Signal-to-Noise Ratio (SNR)
-
Question: The signal from this compound is weak and noisy, making it difficult to detect calcium transients. How can I improve the SNR?
-
Answer: A low SNR can be a significant challenge. Some users have reported that this compound can have a poor signal-to-noise ratio.
Troubleshooting Steps:
-
Optimize Dye Loading: Ensure efficient loading of the dye. Titrate the concentration of this compound AM and the incubation time to find the optimal balance between a strong signal and low background/toxicity.
-
Check for Dye Compartmentalization: A known issue with some rhodamine-based dyes like this compound is their tendency to accumulate in organelles such as mitochondria and the endoplasmic reticulum.[2] This sequestration reduces the cytosolic concentration of the dye, leading to a weaker signal from calcium changes in the cytoplasm. If compartmentalization is suspected, consider using a dye known to remain in the cytosol or co-load with a mitochondrial marker to confirm.
-
Use a Brighter Indicator: If optimizing loading and imaging parameters does not sufficiently improve the SNR, consider switching to a brighter calcium indicator with a higher quantum yield.
-
Image Processing: Post-acquisition, use denoising algorithms to improve the clarity of your data. However, be cautious not to introduce artifacts.
-
Increase Binning: On a camera-based system, increasing pixel binning (e.g., 2x2 or 3x3) can improve SNR at the expense of spatial resolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the spectral properties of this compound?
-
A1: this compound is typically excited around 549 nm and has an emission maximum around 576 nm.
-
-
Q2: What is the calcium binding affinity (Kd) of this compound?
-
A2: The dissociation constant (Kd) for this compound has been reported to be in the range of 323 to 527 nM, with the affinity being sensitive to temperature and pH.[3]
-
-
Q3: Is this compound a ratiometric indicator?
-
A3: No, this compound is a single-wavelength intensity-based indicator. Its fluorescence intensity increases upon binding to calcium.[4]
-
-
Q4: Can I use this compound for in vivo imaging?
-
A4: While technically possible, the use of this compound for in vivo imaging may be limited by its photostability and SNR compared to newer genetically encoded calcium indicators (GECIs) or brighter synthetic dyes. Its longer wavelength excitation compared to UV-excitable dyes is an advantage for tissue penetration and reduced phototoxicity.
-
-
Q5: How can I be sure that the observed cellular changes are not due to phototoxicity?
-
A5: The best practice is to run parallel control experiments. Image unstained cells under the same illumination conditions to observe any intrinsic phototoxic effects. Additionally, image cells stained with this compound but without the experimental stimulation to isolate the effects of the imaging process itself. A post-imaging viability assay is also highly recommended.
-
Quantitative Data Summary
| Property | This compound | Fluo-4 | Notes |
| Excitation Max (nm) | ~549 | ~494 | This compound's longer wavelength may be less phototoxic. |
| Emission Max (nm) | ~576 | ~516 | |
| Kd for Ca2+ (nM) | 323 - 527[3] | ~345[4] | Affinity is dependent on experimental conditions (pH, temperature). |
| Photostability | More stable than Fluo-3[1] | Generally considered robust | Quantitative photobleaching rates are highly dependent on imaging conditions. |
| Key Disadvantage | Potential for organelle compartmentalization[2] | Lower photostability than some newer dyes | Compartmentalization can lead to a poor cytosolic SNR. |
Experimental Protocols
Protocol 1: AM Ester Loading of this compound in Adherent Cells
This protocol provides a general guideline for loading this compound AM into adherent cells. Optimization for specific cell types and experimental conditions is recommended.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.
-
For some cell types, the addition of Pluronic F-127 can aid in dye solubilization. A 20% (w/v) stock solution in DMSO can be prepared.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Ensure cells are healthy and at an appropriate confluency (typically 70-90%).
-
-
Loading Solution Preparation:
-
On the day of the experiment, dilute the this compound AM stock solution in a serum-free, phenol red-free physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM.
-
If using Pluronic F-127, mix the this compound AM stock with an equal volume of the 20% Pluronic F-127 stock before diluting in the buffer. The final Pluronic F-127 concentration should be around 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer containing calcium.
-
Incubate the cells in the fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Proceed with your long-term imaging experiment, adhering to the principles of minimizing light exposure as outlined in the troubleshooting section.
-
Protocol 2: Assessing Phototoxicity with a Live/Dead Viability Assay
This protocol allows for the quantification of cell death induced by your imaging protocol.
-
Experimental Setup:
-
Prepare two identical plates of cells loaded with this compound according to Protocol 1.
-
Designate one plate as the "Imaged" group and the other as the "Control" (no imaging) group.
-
-
Imaging:
-
Place the "Imaged" plate on the microscope and perform your long-term imaging experiment with your intended settings (light intensity, exposure time, duration).
-
Keep the "Control" plate in the incubator for the same duration.
-
-
Staining:
-
After the imaging period, wash both plates with PBS.
-
Stain the cells in both plates with a live/dead viability kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire images of both live (green) and dead (red) cells from multiple random fields of view in both the "Imaged" and "Control" plates.
-
Count the number of live and dead cells in each field.
-
Calculate the percentage of dead cells for both groups. A significant increase in the percentage of dead cells in the "Imaged" group compared to the "Control" group indicates phototoxicity.
-
Visualizations
Caption: Mechanism of phototoxicity with this compound.
Caption: Troubleshooting workflow for this compound imaging.
Caption: Experimental workflow for long-term imaging.
References
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the dynamic range of Calcium Orange signals?
Welcome to the technical support center for Calcium Orange and other fluorescent calcium indicators. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the dynamic range of their this compound signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent, single-wavelength calcium indicator. It exhibits a significant increase in fluorescence emission intensity upon binding to Ca2+ with little shift in wavelength.[1] Its acetoxymethyl (AM) ester form allows it to be loaded into cells, where intracellular esterases cleave the AM group, trapping the dye in the cytosol. The active form of this compound then fluoresces upon binding to intracellular calcium, allowing for the visualization of changes in calcium concentration.
Q2: What are the spectral properties of this compound?
This compound has an excitation peak at approximately 549 nm and an emission peak at 574 nm.[2] This makes it compatible with excitation sources such as a 561 nm laser.
Q3: What are the common limitations of this compound?
While useful, this compound can present challenges such as a lower signal-to-noise ratio compared to other indicators.[3] Like other AM ester dyes, it can also be prone to issues like incomplete de-esterification, dye leakage from the cell, and compartmentalization into organelles like mitochondria, which can affect the accuracy of cytosolic calcium measurements.[4][5]
Q4: How does this compound compare to other calcium indicators?
This compound is a single-wavelength indicator, which makes it suitable for qualitative analysis and experiments where multiplexing with other fluorophores is necessary.[3][6] However, for precise quantitative measurements of intracellular calcium concentrations, ratiometric indicators like Fura-2 are often preferred because they can correct for variations in dye loading, cell thickness, and photobleaching.[6][7] Indicators like Fluo-3 and Fluo-4 are also single-wavelength indicators and are known for their large dynamic range and brightness.[3][5]
Troubleshooting Guide: Improving the Dynamic Range of this compound Signals
A low dynamic range in your this compound signal can be caused by several factors, from suboptimal dye loading to issues with your imaging setup. Below are common problems and actionable solutions to improve your signal.
Issue 1: Low Signal-to-Noise Ratio
A weak signal and/or high background noise can significantly reduce the dynamic range.
Possible Causes & Solutions:
-
Suboptimal Dye Concentration: Using a dye concentration that is too low will result in a weak signal. Conversely, a concentration that is too high can lead to increased background fluorescence and potential cytotoxicity.
-
Inadequate Dye Loading: Insufficient incubation time will result in a low intracellular concentration of the active dye.
-
High Background Fluorescence: This can be caused by extracellular dye that was not washed away, or by autofluorescence from the cells or medium.
-
Recommendation: Ensure thorough washing of cells with fresh, pre-warmed buffer after the loading period to remove any extracellular dye.[4][5] Using a phenol (B47542) red-free medium during imaging can also help reduce background fluorescence.
-
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to permanently lose its ability to fluoresce, leading to a diminished signal over time.
-
Recommendation: Minimize the exposure time and intensity of the excitation light. Use neutral density filters to attenuate the light source if necessary.
-
Issue 2: Dye Compartmentalization and Leakage
The sequestration of the dye into organelles or its leakage from the cell can lead to a decrease in the cytosolic signal and an increase in background.
Possible Causes & Solutions:
-
Incubation Temperature: Incubating cells at 37°C can promote the compartmentalization of AM ester dyes into organelles, particularly mitochondria.[4][5]
-
Dye Extrusion: Many cell types actively pump out the de-esterified dye using organic anion transporters.
-
Recommendation: The addition of probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) to the loading and imaging buffer can inhibit these transporters and improve dye retention.[9]
-
-
Cell Health: Unhealthy or dying cells will have compromised membrane integrity, leading to dye leakage and altered calcium signaling.
-
Recommendation: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during washing and media changes to avoid mechanical stress.
-
Issue 3: Suboptimal Environmental Conditions
The fluorescence of calcium indicators can be sensitive to environmental factors.
Possible Causes & Solutions:
-
pH: The affinity of this compound for Ca2+ is pH-dependent, with affinity generally increasing with higher pH.[10]
-
Recommendation: Maintain a stable physiological pH (around 7.4) in your imaging buffer. Use a buffered solution such as Hanks and HEPES.[8]
-
-
Temperature: Temperature can affect both the dye's affinity for calcium and its fluorescent properties. The affinity of this compound for calcium generally increases with rising temperatures.[10]
-
Recommendation: Maintain a constant and appropriate temperature for your cells throughout the experiment. Be aware that changes in temperature can affect the reported calcium concentrations.[11]
-
Quantitative Data Summary
The choice of a calcium indicator often depends on its binding affinity (Kd) for Ca2+ and its fluorescence enhancement upon binding. The Kd should be appropriate for the expected calcium concentration range of your experiment.[6]
| Indicator | Type | Kd (approx.) | Fluorescence Increase | Excitation (nm) | Emission (nm) |
| This compound | Single-Wavelength | 323-527 nM[10] | Increases | ~549[2] | ~574[2] |
| Fluo-3 | Single-Wavelength | ~390 nM[3] | >100-fold[3] | ~506 | ~526 |
| Fluo-4 | Single-Wavelength | ~345 nM[3] | >100-fold | ~494 | ~516 |
| Calcium Green-1 | Single-Wavelength | ~190 nM[3] | ~100-fold[3] | ~490 | ~530 |
| Fura-2 | Ratiometric | ~145 nM | Spectral Shift | 340/380 | ~510 |
Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[1][3][10]
Experimental Protocols
Protocol: Loading Cells with this compound AM
This protocol provides a general guideline for loading adherent cells with this compound AM. Optimization may be required for different cell types and experimental setups.
Materials:
-
This compound™, AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
On the day of the experiment, warm the stock solution to room temperature.
-
Dilute the this compound AM stock solution (with or without Pluronic® F-127) into the physiological buffer to a final working concentration of 1-5 µM.[5][8]
-
Optional: If using an anion transport inhibitor, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[9]
-
-
Cell Loading:
-
Remove the culture medium from the adherent cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[4][5] Note that incubation at room temperature may reduce dye compartmentalization.[4][5]
-
-
Washing:
-
Imaging:
-
Add the final imaging buffer to the cells.
-
Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for this compound (Ex/Em: ~549/574 nm).
-
Visualizations
Caption: A typical workflow for a calcium imaging experiment using a fluorescent dye.
References
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Correcting for autofluorescence when using Calcium Orange.
Welcome to the Technical Support Center for Calcium Orange. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues during your calcium imaging experiments, with a specific focus on correcting for autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components, when they are excited by light.[1][2] This intrinsic fluorescence can interfere with the signal from your specific fluorescent probe (this compound), leading to a reduced signal-to-noise ratio and potentially obscuring the true calcium signal.[1]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from several endogenous molecules and experimental conditions:
-
Endogenous Fluorophores: Molecules like NADH, flavins (FAD, FMN), collagen, elastin, and lipofuscin are common sources.[1][2][3]
-
Cell Culture Media: Phenol (B47542) red in culture media is a known fluorescent compound.
-
Fixatives: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[3][4][5]
-
Consumables: Plastic labware, such as culture dishes and pipette tips, can contribute to background fluorescence.[5][6]
Q3: How can I determine if my sample has significant autofluorescence?
A3: The most straightforward method is to prepare a control sample that has not been loaded with this compound. Image this unstained sample using the same instrument settings (laser power, gain, filters) that you intend to use for your experiment. Any signal detected in this control sample is attributable to autofluorescence.
Q4: What are the spectral properties of this compound?
A4: this compound is a fluorescent indicator that is excited by visible light. Its spectral properties are summarized in the table below. Using a dye that excites at longer wavelengths, like this compound, can help reduce issues with autofluorescence which is often more prominent at shorter (blue-green) wavelengths.[7]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Peak | ~549[8] |
| Emission Peak | ~574[8] |
Table 2: Common Endogenous Autofluorescent Species and their Approximate Spectral Ranges
| Molecule | Excitation Range (nm) | Emission Range (nm) |
| NADH | 340 - 360 | 440 - 470 |
| Flavins | 430 - 470 | 520 - 540 |
| Collagen | 325 - 400 | 400 - 600 |
| Elastin | 350 - 450[3] | 420 - 520[3] |
| Lipofuscin | 345 - 490[3] | 460 - 670[3] |
Troubleshooting Guides
Problem 1: High background fluorescence is obscuring my this compound signal.
This is a classic sign of significant autofluorescence. Here are several strategies to mitigate this issue, categorized by approach.
Approach 1: Optimizing Experimental Conditions
Careful sample preparation can significantly reduce autofluorescence.
-
Tip 1: Use Phenol Red-Free Media: For live-cell imaging, switch to a culture medium that does not contain phenol red.
-
Tip 2: Choose Appropriate Labware: Whenever possible, use glass-bottom dishes or plates, as plastic can be a source of background fluorescence.[6]
-
Tip 3: Optimize Fixation Protocol: If fixation is necessary, consider alternatives to glutaraldehyde, which is a major contributor to autofluorescence.[9] If formaldehyde must be used, keep the concentration and incubation time to a minimum.[4]
-
Tip 4: Perfuse Tissues: For tissue samples, perfusing with a saline solution (e.g., PBS) before fixation can help to remove red blood cells, which contain autofluorescent heme groups.[4]
Approach 2: Instrumental Adjustments
Fine-tuning your imaging setup can help to isolate the this compound signal.
-
Tip 1: Use Optimal Filter Sets: Ensure that your microscope's filter set is well-matched to the excitation and emission spectra of this compound to maximize signal collection and exclude out-of-band emissions.
-
Tip 2: Spectral Imaging and Linear Unmixing: If you have access to a spectral confocal microscope, you can use linear unmixing to computationally separate the this compound signal from the autofluorescence "fingerprint".[1]
Approach 3: Post-Acquisition Correction
If the above methods are insufficient, autofluorescence can be computationally subtracted from your images.
-
Tip 1: Background Subtraction: This is a common and effective method. An image of an unstained control sample is used to create a background image, which is then subtracted from the this compound-stained images.
Experimental Protocols
Protocol 1: Background Subtraction for Autofluorescence Correction
This protocol describes a basic method for subtracting autofluorescence using image analysis software (e.g., ImageJ/Fiji).
Materials:
-
Your this compound-stained sample
-
An unstained control sample (prepared in the same way as the stained sample, but without the addition of this compound)
-
Microscope with appropriate filters for this compound
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Acquire an Autofluorescence Image:
-
Place the unstained control sample on the microscope.
-
Using the exact same imaging parameters (laser power, gain, exposure time, etc.) that you will use for your experimental samples, acquire a representative image. This is your "autofluorescence" or "background" image.
-
-
Acquire Experimental Images:
-
Replace the control sample with your this compound-stained sample.
-
Without changing any of the imaging parameters, acquire your experimental images.
-
-
Perform Background Subtraction:
-
Open both the experimental image and the background image in your image analysis software.
-
Use the software's image subtraction function to subtract the background image from the experimental image. In ImageJ, this can be done using the "Process > Image Calculator" function.
-
Expected Results: The resulting image should have a significantly reduced background, making the specific this compound signal more prominent.
Protocol 2: Spectral Unmixing for Autofluorescence Correction
This is a more advanced technique that requires a spectral confocal microscope.
Procedure:
-
Acquire Reference Spectra:
-
Image an unstained sample to acquire the emission spectrum of the autofluorescence. This serves as the "fingerprint" for the autofluorescence in your sample.[1]
-
Image a pure sample of this compound to acquire its reference emission spectrum.
-
-
Acquire Experimental Data:
-
Image your fully stained experimental sample across a range of emission wavelengths to acquire a "lambda stack".[1]
-
-
Perform Linear Unmixing:
-
Use the microscope's software to perform linear unmixing. The software will use the reference spectra to mathematically separate the contribution of the autofluorescence and the this compound to the final image.[1]
-
Mandatory Visualizations
Caption: Workflow for background subtraction.
Caption: Workflow for spectral unmixing.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. Autofluorescence [jacksonimmuno.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
Best practices for Calcium Orange data analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calcium Orange for data analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Weak Fluorescent Signal | 1. Inadequate Dye Loading: The concentration of this compound AM may be too low, or the incubation time is insufficient. 2. Cell Health Issues: Cells may be unhealthy or dead, leading to poor dye uptake and retention. 3. Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for this compound. 4. Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore.[1][2] 5. Low Intracellular Calcium Levels: The resting calcium levels in the cells might be too low to elicit a strong signal. | 1. Optimize Loading: Increase the this compound AM concentration (typically 1-5 µM) or extend the incubation time (usually 30-60 minutes). Ensure the use of a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[3][4] 2. Check Cell Viability: Use a viability stain (e.g., Trypan Blue) to assess cell health before the experiment. Ensure proper cell culture conditions. 3. Verify Filter Compatibility: Use a filter set appropriate for this compound's excitation and emission spectra (Ex: ~549 nm, Em: ~576 nm).[5] 4. Minimize Photobleaching: Reduce the intensity and duration of excitation light exposure. Use an anti-fade mounting medium if possible.[1][6] 5. Use a Positive Control: Apply a calcium ionophore like ionomycin (B1663694) as a positive control to confirm that the dye can respond to a calcium influx. |
| High Background Fluorescence | 1. Extracellular Dye: Incomplete washing of the cells after loading can leave residual this compound AM in the medium. 2. Autofluorescence: Some cell types or media components can exhibit natural fluorescence in the same spectral range as this compound. 3. Dye Compartmentalization: Rhodamine-based dyes like this compound can sometimes accumulate in organelles such as mitochondria, leading to non-cytosolic signals.[7] | 1. Thorough Washing: Wash the cells 2-3 times with fresh, pre-warmed buffer after the loading step to remove extracellular dye. 2. Background Subtraction: Acquire a background image from a cell-free region and subtract it from the experimental images during analysis.[8][9][10][11] 3. Optimize Loading Conditions: Lowering the loading temperature (e.g., to room temperature from 37°C) can sometimes reduce compartmentalization. |
| Uneven or Patchy Staining | 1. Inconsistent Dye Loading: Uneven distribution of the dye solution or variations in cell density can lead to patchy staining. 2. Cell Clumping: Clumped cells may not be uniformly loaded with the dye. | 1. Ensure Uniform Loading: Gently swirl the dish during dye addition and incubation to ensure even distribution. Plate cells at a consistent density. 2. Use Single-Cell Suspensions: For suspension cells, ensure they are well-dispersed before loading. For adherent cells, ensure they form a monolayer. |
| Signal-to-Noise Ratio (SNR) is Low | 1. Low Dye Concentration: Insufficient intracellular dye concentration leads to a weak signal. 2. High Background Noise: Can be due to factors mentioned in the "High Background Fluorescence" section. 3. Detector Settings: Inappropriate gain or offset settings on the microscope's detector. | 1. Optimize Dye Concentration: Titrate the this compound AM concentration to find the optimal balance between signal strength and potential toxicity. 2. Implement Background Correction: Use appropriate background subtraction techniques in your analysis workflow.[8][9][10][11] 3. Adjust Detector Settings: Optimize the gain to amplify the signal without introducing excessive noise. Set the offset to just above the dark current level. |
| Rapid Signal Decay (Photobleaching) | 1. High Excitation Light Intensity: Intense light rapidly destroys the fluorophore. 2. Prolonged Exposure Time: Continuous imaging over long periods accelerates photobleaching.[1][2] | 1. Reduce Light Intensity: Use the lowest possible excitation intensity that still provides a detectable signal. 2. Minimize Exposure: Use the shortest possible exposure times and acquire images only when necessary (e.g., using time-lapse imaging with intervals instead of continuous streaming). 3. Use Antifade Reagents: If compatible with your experimental setup, use a mounting medium containing an antifade agent.[6] 4. Apply Photobleaching Correction Algorithms: During data analysis, fit an exponential decay curve to the fluorescence baseline and normalize the data accordingly.[1][2] |
Frequently Asked Questions (FAQs)
1. What are the excitation and emission wavelengths for this compound?
The approximate excitation maximum for this compound is 549 nm, and its emission maximum is 576 nm.[5]
2. What is the dissociation constant (Kd) of this compound for Ca2+?
This compound is a relatively high-affinity indicator, with a dissociation constant (Kd) for Ca2+ in the range of 170-185 nM.[7] This makes it well-suited for detecting small changes in cytosolic calcium from typical resting concentrations.
3. How should I prepare the this compound AM stock solution?
This compound AM is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to make a stock solution, usually at a concentration of 1 to 10 mM. It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester, which would prevent the dye from entering the cells. Store the stock solution in small aliquots, protected from light and moisture, at -20°C.
4. What is the recommended loading concentration and incubation time for this compound AM?
The optimal loading concentration and incubation time can vary depending on the cell type. A good starting point is a final concentration of 1-5 µM in your culture medium or buffer, with an incubation period of 30-60 minutes at 37°C.[3] It is recommended to optimize these parameters for your specific experimental conditions.
5. Why is Pluronic F-127 used in the loading buffer?
Pluronic F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound AM in the aqueous loading buffer, which aids in a more efficient and uniform loading of the dye into the cells.[3][4]
6. How do I normalize the fluorescence data obtained with this compound?
Since this compound is a single-wavelength indicator, the most common method for data normalization is to express the change in fluorescence relative to the baseline fluorescence. This is typically done using the formula ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.[12]
7. Can I use this compound for quantitative calcium measurements?
While this compound is excellent for reporting relative changes in intracellular calcium, obtaining absolute calcium concentrations with single-wavelength indicators is challenging. This is because the signal intensity is dependent on factors other than the calcium concentration, such as the dye concentration within the cell and the path length of the light. For precise quantitative measurements, ratiometric indicators like Fura-2 are generally preferred.[12]
Experimental Protocols
Detailed Methodology for Cell Loading with this compound AM
-
Prepare Loading Buffer:
-
For a final concentration of 5 µM this compound AM, first prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
In a microcentrifuge tube, mix 2-5 µL of the this compound AM stock solution (1-10 mM in DMSO) with an equal volume of the 20% Pluronic F-127 solution.
-
Vortex the mixture briefly.
-
Add this mixture to your pre-warmed (37°C) cell culture medium or desired buffer to achieve the final loading concentration (e.g., 1-5 µM). Vortex again to ensure the dye is well-dispersed.
-
-
Cell Loading:
-
Remove the culture medium from your adherent cells or pellet your suspension cells.
-
Add the prepared loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
After incubation, remove the loading buffer.
-
Wash the cells 2-3 times with pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular dye.
-
-
De-esterification:
-
Add fresh, pre-warmed buffer to the cells.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
-
-
Imaging:
-
You are now ready to begin your fluorescence imaging experiment. Use filter sets appropriate for this compound (Excitation: ~549 nm, Emission: ~576 nm).[5]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GPCR signaling cascade leading to intracellular calcium release.
Experimental Workflow Diagram
References
- 1. Fluorescent image pre-processing [st-andrews.ac.uk]
- 2. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 3. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating background-subtracted fluorescence transients in calcium imaging experiments: a quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of background subtraction [help.imageanalyst.net]
- 10. Frontiers | Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Validation & Comparative
A Head-to-Head Battle: Calcium Orange vs. Fluo-4 for Unmasking Calcium Sparks
For researchers in neuroscience, cardiology, and drug development, the precise detection of intracellular calcium (Ca²⁺) sparks is paramount to understanding cellular signaling. These localized, transient Ca²⁺ release events are fundamental to processes ranging from muscle contraction to neurotransmission. The choice of fluorescent indicator is critical for resolving these fleeting signals. This guide provides an in-depth comparison of two commonly used Ca²⁺ indicators, Calcium Orange and Fluo-4, to aid researchers in selecting the optimal tool for their experimental needs.
Executive Summary
Fluo-4 has established itself as a go-to green-emitting indicator for detecting Ca²⁺ sparks, primarily due to its high fluorescence enhancement upon Ca²⁺ binding and its excitation profile being well-suited for the common 488 nm argon laser line. This results in a high signal-to-noise ratio, crucial for discerning the small, localized changes in Ca²⁺ concentration that characterize sparks. In contrast, this compound, a red-emitting indicator, offers the advantage of spectral separation from green fluorescent proteins (GFPs) and other green-emitting probes, making it a candidate for multiplexing experiments. However, detailed performance data, particularly concerning its quantum yield and signal-to-noise ratio in the context of rapid Ca²⁺ spark detection, is less prevalent in the literature compared to Fluo-4.
Quantitative Data Summary
For a direct comparison of the key photophysical and chemical properties of this compound and Fluo-4, the following table summarizes their quantitative data.
| Property | This compound | Fluo-4 |
| Excitation Maximum (Ca²⁺-bound) | ~549 nm | ~494 nm |
| Emission Maximum (Ca²⁺-bound) | ~576 nm | ~516 nm |
| Dissociation Constant (Kd for Ca²⁺) | ~530 nM (in vitro) | ~345 nM (in vitro) |
| Quantum Yield (Φ) | Not explicitly reported | ~0.14 |
| Fluorescence Enhancement | Significant increase | >100-fold |
Performance in Calcium Spark Detection: A Comparative Analysis
Signal-to-Noise Ratio (SNR)
Fluo-4 is widely recognized for its excellent signal-to-noise ratio in detecting Ca²⁺ sparks. Its low fluorescence in the Ca²⁺-free state and dramatic increase in brightness upon binding Ca²⁺ contribute to a high contrast against background noise. This is a significant advantage when trying to resolve the small amplitude of Ca²⁺ sparks.
Spatial and Temporal Resolution
The ability to resolve the precise location and rapid kinetics of Ca²⁺ sparks is critical. Both indicators have fast on-rates for Ca²⁺ binding, which is essential for capturing the rapid rise time of a spark. The spatial resolution is largely determined by the imaging system (e.g., confocal microscopy) and the diffusion of the dye within the cytosol.
Photostability
Some reports suggest that this compound exhibits greater photostability than earlier green-emitting dyes like Fluo-3. However, a direct and rigorous comparison of the photobleaching rates of this compound and Fluo-4 under the high-intensity and rapid scanning conditions required for spark imaging is not well-documented. Fluo-4 is known to be more photostable than its predecessor, Fluo-3.
Advantages and Disadvantages
This compound
Advantages:
-
Spectral Separation: Its red-shifted emission is advantageous for multicolor imaging experiments, particularly when co-expressed with green fluorescent proteins or using other green probes.
-
Potentially Higher Photostability: May be more resistant to photobleaching than some green-emitting dyes, although direct comparisons with Fluo-4 for spark imaging are needed.
Disadvantages:
-
Limited Performance Data: Less comprehensive data is available on its quantum yield, fluorescence enhancement, and signal-to-noise ratio specifically for Ca²⁺ spark detection.
-
Potentially Lower Brightness: The quantum yield of red-emitting dyes is often lower than that of their green counterparts, which could translate to a lower signal.
Fluo-4
Advantages:
-
High Signal-to-Noise Ratio: Its large dynamic range results in excellent contrast for detecting small Ca²⁺ transients.
-
Bright Fluorescence: Exhibits a significant increase in brightness when excited by the common 488 nm laser line.
-
Well-Characterized: Its properties and performance in Ca²⁺ spark detection are extensively documented in the scientific literature.
Disadvantages:
-
Non-Ratiometric: As a single-wavelength indicator, its fluorescence intensity can be influenced by factors other than Ca²⁺ concentration, such as dye concentration and cell volume.
-
Potential for Compartmentalization: Like other AM ester dyes, Fluo-4 can sometimes be sequestered into organelles, which can interfere with cytosolic Ca²⁺ measurements.
-
Spectral Overlap: Its emission spectrum overlaps with that of many other common fluorophores, limiting its use in multicolor experiments.
Experimental Protocols
General Workflow for Calcium Spark Imaging
The following diagram illustrates a generalized workflow for preparing cells and imaging Ca²⁺ sparks using either this compound or Fluo-4.
A Comparative Guide to Calcium Indicators: Fura-2 vs. Calcium Orange for Intracellular Calcium Measurements
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding cellular signaling and pathophysiology. This guide provides a detailed comparison of two popular fluorescent calcium indicators: the ratiometric dye Fura-2 and the single-wavelength dye Calcium Orange, offering insights into their respective principles, performance, and practical applications.
The choice between a ratiometric and a single-wavelength indicator is a critical decision in experimental design. Ratiometric indicators, such as Fura-2, undergo a spectral shift upon binding to Ca²⁺, allowing for the determination of absolute [Ca²⁺]i concentrations that is less susceptible to artifacts like uneven dye loading, photobleaching, and changes in cell volume.[1][2] In contrast, single-wavelength indicators, like this compound, exhibit a change in fluorescence intensity at a single wavelength upon Ca²⁺ binding. While simpler to use, these indicators are more suited for qualitative assessments of Ca²⁺ changes.[1][3]
Performance Characteristics at a Glance
The following table summarizes the key quantitative parameters of Fura-2 and this compound to facilitate an objective comparison for experimental planning.
| Property | Fura-2 | This compound |
| Indicator Type | Ratiometric (dual excitation) | Single-Wavelength |
| Excitation Max (Ca²⁺-free) | ~380 nm[4] | ~549 nm |
| Excitation Max (Ca²⁺-bound) | ~340 nm[4] | ~549 nm |
| Emission Maximum | ~510 nm[4] | ~576 nm[5] |
| Dissociation Constant (Kd) | ~145 nM (in vitro)[6] | 323–562 nM (in vitro, depending on temperature and pH)[7] |
| Quantum Yield (Φ) | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound) | Not readily available |
| Molar Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ at 380 nm (Ca²⁺-free), 36,000 M⁻¹cm⁻¹ at 340 nm (Ca²⁺-bound) | Not readily available |
Principles of Measurement: Ratiometric vs. Single-Wavelength
The fundamental difference in how Fura-2 and this compound report calcium concentrations is visualized below. Fura-2's dual-excitation ratiometric nature allows for a quantitative measurement based on the ratio of emission intensities when excited at two different wavelengths. This compound, a single-wavelength indicator, reports changes in calcium levels through an increase in fluorescence intensity at a single excitation wavelength.
Caption: Principles of Fura-2 vs. This compound Measurement.
Experimental Protocols
Detailed methodologies for utilizing Fura-2 AM and this compound AM for intracellular calcium measurements are provided below. These protocols serve as a general guideline and may require optimization based on specific cell types and experimental conditions.
Fura-2 AM Ratiometric Imaging Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Fura-2 AM (1-5 mM) in anhydrous DMSO.
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-based buffer, ensuring it is at the correct pH and temperature for your cells.
-
-
Cell Loading:
-
Culture cells on an appropriate imaging substrate (e.g., glass-bottom dishes).
-
Dilute the Fura-2 AM stock solution into the physiological buffer to a final concentration of 2-5 µM. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization.[8]
-
To reduce dye leakage, an anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the loading buffer.[8]
-
Remove the culture medium, wash the cells once with the physiological buffer, and then add the Fura-2 AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
De-esterification:
-
After loading, wash the cells with fresh physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
Sequentially excite the cells at 340 nm and 380 nm and collect the corresponding emission images.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each pixel to determine the intracellular calcium concentration.[4]
-
This compound AM Imaging Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound AM in anhydrous DMSO.
-
Prepare a recording medium (e.g., 20 mM HEPES, 115 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 1.8 mM CaCl₂, and 13.8 mM D-glucose, adjusted to pH 7.4).[5]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Imaging:
-
Mount the cells on a fluorescence microscope with appropriate filters for this compound (excitation ~549 nm, emission ~576 nm).
-
Acquire fluorescence images to monitor changes in intensity, which correspond to relative changes in intracellular calcium concentration.
-
Experimental Workflow
The general workflow for conducting an intracellular calcium imaging experiment using fluorescent indicators is outlined in the diagram below.
Caption: General Workflow for Calcium Imaging.
References
- 1. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound™, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online [thermofisher.com]
- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson. [sonar.ch]
- 8. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calcium Indicators: Unveiling the Advantages of Calcium Orange
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure and visualize fluctuations in intracellular calcium concentration is paramount for researchers in fields ranging from neuroscience to drug discovery. Fluorescent calcium indicators are indispensable tools in this pursuit, and among the visible light-excitable probes, Calcium Orange and Calcium Green have been widely utilized. This guide provides an objective comparison of these two indicators, highlighting the distinct advantages of this compound based on available experimental data.
Key Performance Characteristics: A Side-by-Side Comparison
The selection of an appropriate calcium indicator is contingent on several key performance parameters. A summary of these characteristics for this compound and Calcium Green-1, the most common variant of Calcium Green, is presented below.
| Property | This compound | Calcium Green-1 | Reference |
| Excitation Wavelength (Ex) | ~549 nm | ~506 nm | [1][2] |
| Emission Wavelength (Em) | ~576 nm | ~531 nm | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ (in-vitro) | ~323 - 562 nM | ~190 nM | [2] |
| Quantum Yield (Ca²⁺-saturated) | Data not available | ~0.75 | [2] |
| Photostability | Higher | Lower | [3] |
| pH Sensitivity | Affinity for Ca²⁺ increases with pH | Affinity for Ca²⁺ increases with pH | |
| Temperature Sensitivity | Affinity for Ca²⁺ increases with temperature | Affinity for Ca²⁺ increases with temperature |
Core Advantages of this compound
While both indicators are effective for monitoring intracellular calcium, this compound presents several key advantages over Calcium Green-1, making it a more suitable choice for specific experimental applications.
1. Enhanced Photostability for Long-Term Imaging: One of the most significant advantages of this compound is its superior photostability compared to Calcium Green indicators[3]. This property is crucial for experiments that require prolonged imaging sessions or time-lapse studies, as it minimizes signal degradation due to photobleaching. The increased photostability ensures more reliable and consistent fluorescence measurements over time, reducing the risk of artifacts and allowing for the observation of slower calcium dynamics.
2. Distinct Spectral Profile for Multiplexing: With an excitation maximum around 549 nm and emission maximum around 576 nm, this compound occupies a distinct spectral window compared to the green-emitting Calcium Green-1 (Ex/Em ~506/531 nm)[1][2]. This spectral separation is highly advantageous for multicolor imaging experiments where researchers aim to simultaneously monitor calcium dynamics alongside other cellular events labeled with green fluorescent proteins (GFPs) or other green-emitting fluorophores. The use of this compound minimizes spectral overlap and bleed-through, leading to cleaner and more easily interpretable data.
3. Lower Calcium Affinity for Observing Larger Transients: this compound exhibits a slightly lower affinity for calcium ions (higher Kd) compared to Calcium Green-1[2]. This characteristic can be advantageous when studying cellular processes that involve large and rapid increases in calcium concentration. A lower affinity indicator is less likely to become saturated, allowing for a more accurate representation of the full dynamic range of these calcium transients.
Experimental Methodologies
To facilitate the effective use of these indicators, detailed protocols for intracellular calcium measurement and in-situ calibration are provided below.
Intracellular Calcium Measurement Protocol
This protocol outlines the general steps for loading cells with the acetoxymethyl (AM) ester forms of this compound or Calcium Green-1 and measuring intracellular calcium changes.
Materials:
-
This compound, AM or Calcium Green-1, AM
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in a multi-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Stock Solution: Dissolve the AM ester of the chosen indicator in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM. To aid in dispersion, first mix the stock solution with an equal volume of 20% Pluronic F-127 before dilution in the buffer.
-
Cell Loading: Remove the cell culture medium and wash the cells with the physiological buffer. Add the loading buffer to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for the AM ester to be cleaved by intracellular esterases, trapping the active indicator inside the cells.
-
Wash: After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.
-
Measurement: Mount the coverslip on a fluorescence microscope or place the multi-well plate in a plate reader. Excite the cells at the appropriate wavelength (around 549 nm for this compound, 506 nm for Calcium Green-1) and record the emission (around 576 nm for this compound, 531 nm for Calcium Green-1).
-
Data Acquisition: Record baseline fluorescence before stimulating the cells with an agonist or other treatment to induce calcium changes. Continue recording fluorescence to monitor the calcium dynamics.
In-situ Calibration of Calcium Indicators
To obtain a more accurate measure of intracellular calcium concentrations, an in-situ calibration is recommended. This protocol determines the minimum (Fmin) and maximum (Fmax) fluorescence intensities.
Materials:
-
Cells loaded with the calcium indicator (from the previous protocol)
-
Physiological buffer
-
Ionomycin (B1663694) (a calcium ionophore)
-
EGTA (a calcium chelator)
Procedure:
-
Baseline Fluorescence (F): Record the fluorescence of the loaded cells in the physiological buffer.
-
Maximum Fluorescence (Fmax): Add a final concentration of 5-10 µM ionomycin to the cells. This will permeabilize the cell membrane to calcium, allowing the intracellular indicator to become saturated with the calcium in the buffer, thus yielding the maximum fluorescence signal (Fmax).
-
Minimum Fluorescence (Fmin): After recording Fmax, add a final concentration of 10-20 mM EGTA to the buffer. EGTA will chelate the calcium, and the addition of a calcium-free buffer with EGTA will result in the minimum fluorescence signal (Fmin).
-
Calculate Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)
Visualizing Cellular Processes and Experimental Design
To further aid in the understanding and application of these indicators, the following diagrams illustrate a typical calcium signaling pathway, an experimental workflow, and a logical comparison of the two indicators.
Caption: A simplified diagram of a common intracellular calcium signaling pathway initiated by a G-protein coupled receptor (GPCR).
Caption: A typical experimental workflow for measuring intracellular calcium using fluorescent indicators.
Caption: A logical diagram highlighting the key advantages of this compound for specific experimental needs.
References
A Head-to-Head Comparison: Calcium Orange vs. Genetically Encoded Calcium Indicators (GECIs)
In the dynamic field of cellular imaging and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. As a ubiquitous second messenger, Ca²⁺ is integral to a vast array of signaling pathways, and its dysregulation is implicated in numerous pathologies. Researchers have a choice between two primary classes of tools to visualize these fluctuations: synthetic chemical indicators, such as Calcium Orange, and genetically encoded calcium indicators (GECIs). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Metrics
The selection of a calcium indicator hinges on a variety of performance characteristics. Below is a summary of key quantitative data for this compound and a popular family of GECIs, GCaMP. It is important to note that direct quantitative comparisons for this compound are less prevalent in recent literature, which has largely focused on the development and characterization of GECIs. Therefore, data for other widely used synthetic dyes like Oregon Green BAPTA-1 (OGB-1) are included for a broader comparative context.
| Property | This compound | Oregon Green BAPTA-1 (OGB-1) | GCaMP6f | GCaMP7f |
| Indicator Type | Synthetic Chemical Dye | Synthetic Chemical Dye | Genetically Encoded (Protein) | Genetically Encoded (Protein) |
| Dissociation Constant (Kd) for Ca²⁺ | ~323 nM (at 39.7°C, pH 7.4)[1] | ~170 nM | ~375 nM | ~199 nM |
| Excitation Wavelength (max) | ~549 nm | ~494 nm | ~488 nm | ~488 nm |
| Emission Wavelength (max) | ~576 nm | ~523 nm | ~510 nm | ~510 nm |
| Dynamic Range (ΔF/Fmax) | Not widely reported | ~14-fold | ~50-fold | ~90-fold |
| Signal-to-Noise Ratio (SNR) for single Action Potential | Not widely reported | ~4.3[2] | High | High |
| Kinetics (Half-rise time for single AP) | Fast (sub-millisecond) | ~2-3 ms | ~20 ms | Faster than GCaMP6s |
| Kinetics (Half-decay time for single AP) | Fast (tens of ms) | ~200 ms | ~200 ms | Faster than GCaMP6s |
| Photostability | Generally higher than GECIs[3] | High | Moderate, susceptible to photobleaching[3] | Improved over GCaMP6 |
| Cellular Targeting | Limited to cytosol, potential for compartmentalization in organelles[4] | Limited to cytosol, potential for compartmentalization in organelles[4] | Highly specific (e.g., cytosol, nucleus, mitochondria, specific cell types) | Highly specific (e.g., cytosol, nucleus, mitochondria, specific cell types) |
| Toxicity | Potential for cytotoxicity at high concentrations | Potential for cytotoxicity at high concentrations | Lower intrinsic toxicity, but overexpression can be problematic[5] | Lower intrinsic toxicity, but overexpression can be problematic[5] |
Mechanism of Action: A Fundamental Divergence
The operational principles of this compound and GECIs are fundamentally different, which dictates their respective advantages and limitations.
This compound: The Chemical Approach
This compound is a synthetic, cell-permeant dye that belongs to the family of fluorescent indicators based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator. Its fluorescence intensity increases significantly upon binding to Ca²⁺. The mechanism is a direct interaction between the dye molecule and calcium ions, leading to a conformational change that enhances its quantum yield.
This compound binds directly to Ca²⁺, causing a conformational change and a significant increase in fluorescence.
Genetically Encoded Calcium Indicators (GECIs): The Biological Toolkit
GECIs, such as the widely used GCaMP series, are fusion proteins engineered from a fluorescent protein (like GFP), calmodulin (CaM), and the M13 peptide.[6][7] In the absence of Ca²⁺, the fluorescent protein is in a low-fluorescence state. Upon binding of Ca²⁺ to the calmodulin domain, a conformational change occurs, bringing the M13 peptide and the fluorescent protein into closer proximity. This interaction alters the chromophore environment within the fluorescent protein, leading to a dramatic increase in its brightness.[6]
Ca²⁺ binding to the calmodulin (CaM) domain of a GECI induces a conformational change that increases the fluorescence of the attached GFP.
Experimental Protocols: From Loading to Expression
The practical application of these indicators involves distinct experimental workflows.
Loading this compound
Synthetic dyes like this compound are typically introduced into cells in their acetoxymethyl (AM) ester form. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now charged and Ca²⁺-sensitive indicator in the cytosol.
Detailed Methodology for this compound AM Ester Loading in Cultured Cells:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store desiccated and protected from light at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS). To aid in the dispersion of the AM ester in the aqueous medium, it can be beneficial to first mix the DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.
-
Cell Loading: Replace the cell culture medium with the this compound AM working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration may need to be empirically determined for different cell types. To reduce potential compartmentalization of the dye into organelles, incubation can be performed at room temperature.
-
Washing: After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Allow the cells to incubate in fresh buffer for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for imaging on a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~549/576 nm).
Experimental workflow for loading this compound AM into cells.
Expression and Imaging of GECIs
GECIs are introduced into cells via genetic methods, most commonly through transfection with a plasmid vector or transduction with a viral vector, such as an adeno-associated virus (AAV). This allows for cell-type-specific expression by using a targeted promoter.
Detailed Methodology for AAV-mediated GCaMP Expression and Imaging in Neurons:
-
Vector Production: Produce or obtain a high-titer AAV vector containing the GCaMP gene under the control of a neuron-specific promoter (e.g., synapsin).
-
Viral Injection: For in vivo studies, perform a stereotactic injection of the AAV into the brain region of interest in the animal model.[8] For in vitro studies, apply the virus to neuronal cultures.
-
Expression Period: Allow for sufficient time for the virus to transduce the target cells and for the GCaMP protein to be expressed to a sufficient level for imaging. This typically takes 2-4 weeks for in vivo experiments.[5]
-
Imaging Preparation: For in vivo imaging, this may involve the implantation of an imaging window or a GRIN lens over the target brain region.[8]
-
Imaging: Perform fluorescence imaging using a microscope equipped with the appropriate filters for the specific GCaMP variant (e.g., for GCaMP6f, Excitation/Emission: ~488/510 nm). For in vivo experiments, this is often done using two-photon microscopy to allow for deeper tissue penetration and reduced phototoxicity.[9]
Experimental workflow for expressing and imaging GECIs.
Head-to-Head: Advantages and Disadvantages
The choice between this compound and GECIs is a trade-off between ease of use, specificity, and the desired performance characteristics.
This compound
Advantages:
-
Ease of Use: The loading protocol is relatively simple and does not require genetic manipulation.
-
High Brightness and Photostability: Synthetic dyes are often brighter and more resistant to photobleaching than GECIs.[3]
-
Fast Kinetics: The direct binding of Ca²⁺ generally results in faster on- and off-rates, allowing for the resolution of very rapid calcium transients.
-
Quantitative Potential: While challenging, it is possible to calibrate the fluorescence signal to estimate absolute Ca²⁺ concentrations.
Disadvantages:
-
Lack of Specificity: The dye will load into all cells in a population, making it difficult to study specific cell types in a mixed culture or in vivo.
-
Compartmentalization: The dye can accumulate in organelles such as mitochondria, which can complicate the interpretation of cytosolic Ca²⁺ signals.[4]
-
Toxicity: At high concentrations, synthetic dyes can be cytotoxic and may buffer intracellular Ca²⁺, altering normal cellular physiology.
-
Invasive Loading: The loading process can be stressful for cells.
Genetically Encoded Calcium Indicators (GECIs)
Advantages:
-
Specificity: GECIs can be targeted to specific cell types or even subcellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum) through the use of specific promoters or targeting sequences.
-
Long-Term Expression: Stable expression allows for chronic imaging of the same cells over days or even weeks.[5]
-
Lower Toxicity: When expressed at appropriate levels, GECIs are generally less toxic than synthetic dyes.
-
Non-Invasive: Once expressed, there is no need for repeated loading procedures.
Disadvantages:
-
Slower Kinetics: The conformational changes involved in GECI activation result in slower kinetics compared to synthetic dyes, which may limit the ability to resolve very fast events.[10]
-
Lower Brightness and Photostability: GECIs are generally dimmer and more prone to photobleaching than many synthetic dyes.[3]
-
Complex Workflow: The requirement for genetic manipulation makes the initial experimental setup more complex and time-consuming.
-
Expression Variability: The level of GECI expression can vary between cells, potentially affecting the fluorescence signal. Overexpression can also lead to Ca²⁺ buffering and cellular stress.[5]
Logical Relationship and Evolution
The development of calcium indicators has progressed from small molecule dyes to sophisticated protein-based sensors, driven by the need for greater specificity and the ability to perform long-term imaging in defined cell populations.
Evolution from synthetic dyes to advanced GECIs.
Conclusion
The choice between this compound and GECIs is not a matter of one being definitively superior to the other, but rather which tool is best suited for the research question at hand. For acute imaging studies in cell populations where cell-type specificity is not a primary concern and high temporal resolution is critical, this compound and other synthetic dyes remain a valuable option. However, for long-term studies, investigations in specific cell populations within complex tissues, or for targeting specific subcellular domains, the unparalleled specificity and versatility of GECIs make them the indicator of choice for a growing number of applications in modern biological research. The continuous development of GECIs with improved brightness, kinetics, and photostability is further expanding their utility and cementing their role as indispensable tools for dissecting the complex language of calcium signaling.
References
- 1. Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study [mdpi.com]
- 2. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 6. Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Genetically Encoded Ca2+ Indicators in Cortical Pyramidal Cells and Cerebellar Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetically encoded Ca2+ indicators: using genetics and molecular design to understand complex physiology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In-Situ Calibration of Calcium Orange for Quantitative Measurements
For researchers, scientists, and drug development professionals relying on precise measurements of intracellular calcium ([Ca²⁺]ᵢ), the selection and proper calibration of fluorescent indicators are paramount. This guide provides an objective comparison of Calcium Orange with other commonly used calcium indicators, supported by experimental data, to aid in making informed decisions for quantitative imaging studies.
Performance Comparison of Calcium Indicators
The ideal calcium indicator for quantitative measurements should exhibit high fluorescence quantum yield, a large dynamic range, appropriate Ca²⁺ affinity for the expected concentration changes, minimal compartmentalization, low leakage, and high photostability. The following table summarizes the in-situ performance characteristics of this compound and several alternative indicators, as determined in HeLa cells.[1] It is crucial to note that in-situ Ca²⁺ binding affinities are often lower than those determined in-vitro.[1]
| Indicator | In-vitro Kd (nM) | In-situ Kd - Cytoplasm (nM) | In-situ Kd - Nucleoplasm (nM) | Dynamic Range (Fmax/Fmin) - Cytoplasm | Dynamic Range (Fmax/Fmin) - Nucleoplasm | Compartmentalization | Photostability (τ, s) |
| This compound | 527[2] | 580 ± 70 | 510 ± 60 | 4.5 | 4.8 | Marked (Mitochondria/ER) [3] | 2441[3] |
| Fluo-3 | 390 | 810 ± 50 | 620 ± 45 | 7.7 | 7.9 | Low | - |
| Fluo-4 | 345 | 1000 ± 130 | 1260 ± 160 | 6.0 | 15.0 | Low | 339[3] |
| Calcium Green-1 | 190 | 600 ± 50 | 930 ± 90 | 2.8 | 3.5 | Low | 123[3] |
| Oregon Green 488 BAPTA-1 | 170 | 430 ± 80 | 320 ± 60 | 2.6 | 2.5 | Low | 73[3] |
| Fura-Red | 140 | 650 ± 55 | 590 ± 80 | 3.8 | 4.2 | Marked (Mitochondria/ER) | - |
Note: In-situ data was obtained in HeLa cells. Performance may vary in other cell types. Kd values are a measure of affinity; a lower Kd indicates higher affinity. Dynamic range represents the fold-increase in fluorescence upon Ca²⁺ saturation. Photostability is represented by the time constant (τ) of exponential decay of fluorescence.
Modern Alternatives to this compound
Since the initial characterization of this compound, a new generation of calcium indicators with improved properties has been developed. While direct in-situ comparisons with this compound are limited, the following indicators are widely recognized for their superior performance in many applications.
-
Cal-520® : This green fluorescent indicator offers a significant improvement in signal-to-noise ratio due to its low background fluorescence and high quantum yield.[4] It exhibits a large fluorescence enhancement (~100-fold) and is well-retained in the cytoplasm, minimizing compartmentalization issues that are prominent with this compound.[5]
-
Fluo-8® : Known for its high fluorescence intensity (approximately two times brighter than Fluo-4), Fluo-8® provides a robust signal for detecting intracellular calcium mobilization.[5] It also has the advantage of being loadable at room temperature, simplifying experimental workflows.[6]
-
Rhod-4™ : As a red-emitting indicator, Rhod-4™ is suitable for multiplexing experiments with green fluorescent proteins (GFPs) or other green probes.[7] It is considered a superior red-emitting indicator for tracking local Ca²⁺ signals.[2][7]
Experimental Protocols
Accurate quantitative measurements of [Ca²⁺]ᵢ necessitate the in-situ calibration of the chosen fluorescent indicator. This process accounts for the influence of the intracellular environment on the dye's spectral properties and Ca²⁺ binding affinity.
In-Situ Calibration Protocol using Ionomycin
This protocol is adapted from established methods for in-situ calibration of calcium indicators.[8][9][10]
Materials:
-
Cells loaded with this compound, AM ester.
-
Calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺, supplemented with 10 mM EGTA).
-
High-calcium buffer (e.g., HBSS with 10 mM CaCl₂).
-
Ionomycin stock solution (e.g., 10 mM in DMSO).
-
Digitonin or other permeabilizing agent (optional).
Procedure:
-
Cell Loading: Load the cells with the AM ester form of this compound according to the manufacturer's protocol. Allow sufficient time for de-esterification.
-
Baseline Fluorescence (F): Acquire baseline fluorescence images of the loaded cells in a standard physiological buffer.
-
Minimum Fluorescence (Fmin):
-
Perfuse the cells with the calcium-free buffer containing 5-10 µM ionomycin.
-
Ionomycin will equilibrate the intracellular and extracellular Ca²⁺ concentrations, leading to a minimal fluorescence signal.
-
Record the fluorescence intensity until a stable minimum is reached. This value represents Fmin.
-
-
Maximum Fluorescence (Fmax):
-
Perfuse the cells with the high-calcium buffer, also containing 5-10 µM iononomycin.
-
This will saturate the intracellular indicator with Ca²⁺.
-
Record the fluorescence intensity until a stable maximum is reached. This value represents Fmax.
-
-
Calculating Intracellular Calcium Concentration:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
-
Where Kd is the dissociation constant of the indicator, which should be determined under similar experimental conditions (pH, temperature, ionic strength).
-
Visualizing Cellular Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Workflow for the in-situ calibration of this compound.
A common application for calcium indicators is the study of signaling pathways that involve changes in intracellular calcium. The IP3/DAG pathway is a classic example.
Caption: The IP3/DAG signaling pathway leading to intracellular Ca²⁺ release.
References
- 1. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ionoptix.com [ionoptix.com]
- 10. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Positive and Negative Controls for Calcium Orange Experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of intracellular calcium imaging, the robust validation of experimental findings is paramount. The use of appropriate positive and negative controls is a cornerstone of rigorous scientific methodology, ensuring the reliability and accurate interpretation of data obtained with fluorescent calcium indicators such as Calcium Orange. This guide provides an objective comparison of common controls, detailing their mechanisms of action, experimental protocols, and expected outcomes in this compound-based assays.
The Critical Role of Controls in Calcium Imaging
This compound is a fluorescent indicator that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.[1] Its spectral properties, with an excitation maximum around 549 nm and an emission maximum around 576 nm, make it a valuable tool for monitoring intracellular calcium dynamics.[2] However, to confidently attribute observed changes in fluorescence to specific cellular events, it is essential to employ controls that confirm the responsiveness of the indicator and the integrity of the experimental system.
Positive controls are used to induce a maximal or predictable increase in intracellular calcium, confirming that the this compound dye is correctly loaded, functional, and capable of detecting a calcium signal. Negative controls , conversely, are employed to chelate or buffer intracellular calcium, thereby preventing or significantly attenuating any stimulus-induced fluorescence increase. This validates that the observed signal is indeed calcium-dependent.
Comparison of Common Positive and Negative Controls
Here, we compare the most widely used positive controls, ionomycin (B1663694) and thapsigargin (B1683126), and the standard negative control, BAPTA-AM.
| Control Agent | Mechanism of Action | Typical Working Concentration | Onset of Action | Source of Ca²⁺ Increase | Advantages | Disadvantages |
| Ionomycin | A mobile ionophore that transports Ca²⁺ across biological membranes, leading to a rapid and sustained increase in intracellular Ca²⁺ from both extracellular and intracellular stores.[3][4] | 1 - 10 µM[5] | Rapid | Extracellular space and intracellular stores.[3] | Induces a strong, maximal calcium signal, ideal for confirming dye functionality.[5] | Can be cytotoxic with prolonged exposure and may not mimic physiological calcium signals. |
| Thapsigargin | A non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, preventing the re-uptake of Ca²⁺ into the ER. This leads to a gradual and sustained increase in cytosolic Ca²⁺ due to leakage from the ER and subsequent store-operated calcium entry (SOCE).[6][7] | 1 - 2 µM[5] | Slower than ionomycin | Primarily intracellular stores (ER), followed by extracellular influx.[6] | Induces a more physiologically relevant release of calcium from internal stores.[5] | The resulting calcium peak is often smaller and slower than that induced by ionomycin.[8] |
| BAPTA-AM | A cell-permeant acetoxymethyl (AM) ester that is hydrolyzed by intracellular esterases to the active form, BAPTA. BAPTA is a high-affinity Ca²⁺ chelator that rapidly binds to free intracellular calcium ions, effectively preventing a rise in their concentration.[9] | 10 - 50 µM[2] | Rapid (upon de-esterification) | N/A (prevents increase) | Effectively demonstrates the calcium dependency of a signal.[9] Can be used to establish a baseline "zero-calcium" level. | Can interfere with the fluorescence of calcium indicators by sequestering calcium. May have off-target effects. |
Experimental Protocols
Below are detailed protocols for utilizing these controls in a typical this compound imaging experiment.
Protocol 1: Loading Cells with this compound AM
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy 24-48 hours prior to the experiment to ensure they are well-adhered and healthy.
-
Prepare Loading Solution:
-
Prepare a stock solution of this compound AM (typically 1-5 mM in anhydrous DMSO).
-
On the day of the experiment, dilute the this compound AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, HBSS) to a final working concentration of 2-5 µM.
-
To aid in solubilization and prevent dye aggregation, pre-mix the required volume of the this compound AM stock with an equal volume of 20% Pluronic® F-127 before adding it to the pre-warmed buffer. The final Pluronic® F-127 concentration should be approximately 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Wash the cells 2-3 times with fresh, pre-warmed HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, thereby activating the this compound indicator.
Protocol 2: Application of Positive and Negative Controls
-
Baseline Fluorescence:
-
Mount the coverslip with the this compound-loaded cells onto the microscope stage.
-
Acquire a baseline fluorescence reading for 1-2 minutes to establish a stable signal (F₀).
-
-
Application of Controls:
-
Positive Controls:
-
Ionomycin: Add ionomycin to the imaging buffer to a final concentration of 1-10 µM. Immediately begin recording the fluorescence intensity to capture the rapid increase in intracellular calcium.
-
Thapsigargin: Add thapsigargin to the imaging buffer to a final concentration of 1-2 µM. Record the fluorescence intensity over a longer period (e.g., 5-15 minutes) to observe the gradual rise in intracellular calcium.[8]
-
-
Negative Control:
-
BAPTA-AM Pre-incubation: Prior to the experiment (before or during this compound loading), incubate the cells with 10-50 µM BAPTA-AM for 30-60 minutes at 37°C.[2] After washing, proceed with the experiment and apply your stimulus of interest. The expected result is a significantly blunted or absent fluorescence response.
-
Post-stimulus BAPTA-AM: While less common for validating calcium dependency, adding BAPTA-AM after a sustained calcium increase can demonstrate its ability to chelate intracellular calcium and reduce the fluorescence signal.
-
-
-
Data Acquisition and Analysis:
-
Continuously record the fluorescence intensity of this compound over time using appropriate filter sets (Excitation: ~549 nm, Emission: ~576 nm).[2]
-
For each region of interest (ROI) corresponding to a cell, calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.[10]
-
Compare the ΔF/F₀ values between control (untreated), positive control-treated, and negative control-treated cells.
-
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms of action and the experimental process, the following diagrams illustrate the key signaling pathways affected by the controls and a general workflow for a this compound experiment.
Caption: Mechanism of action of common calcium controls.
Caption: A typical workflow for a this compound experiment.
By judiciously employing these positive and negative controls, researchers can significantly enhance the quality and reliability of their findings in studies of intracellular calcium signaling using this compound.
References
- 1. Quantitative Analysis of Calcium Spikes in Noisy Fluorescent Background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 7. A study on thapsigargin-induced calcium ion and cation influx pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Validating Calcium Orange Signals with Electrophysiology: A Comparative Guide
In the dynamic field of neuroscience research and drug development, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount to understanding neuronal function and identifying potential therapeutic targets. Calcium Orange, a fluorescent calcium indicator, offers a valuable tool for monitoring these changes. However, to ensure the fidelity of optical signals as a proxy for neuronal electrical activity, validation against the gold-standard technique of electrophysiology is crucial. This guide provides a comprehensive comparison of this compound with other common calcium indicators, supported by experimental data and detailed protocols for simultaneous calcium imaging and electrophysiology.
Principles of Co-validation: Bridging the Optical and Electrical Divide
The fundamental principle behind validating a calcium indicator with electrophysiology is to simultaneously record the fluorescence changes of the dye and the electrical activity of the same neuron. This allows for a direct correlation between the optical signal and the underlying action potentials, providing critical information about the indicator's performance. Key parameters assessed during this co-validation include signal-to-noise ratio (SNR), temporal resolution (kinetics), and potential effects of the dye on neuronal physiology.
Signaling Pathway and Experimental Workflow
The process involves introducing the calcium indicator into a neuron while simultaneously recording its membrane potential using a patch-clamp electrode. When the neuron fires an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+. This increase in intracellular [Ca2+] is then bound by the indicator, causing a change in its fluorescence intensity. By comparing the timing and magnitude of the fluorescence change to the recorded action potential, researchers can validate the indicator's ability to faithfully report neuronal activity.
Performance Comparison of Calcium Indicators
| Property | This compound | Fura-2 | Fluo-4 |
| Excitation Max (nm) | 549[1] | ~340/380 (ratiometric) | 494 |
| Emission Max (nm) | 576[2] | 510 | 516 |
| Kd for Ca2+ (nM) | ~323-527 (in vitro)[3] | ~145-224 | ~345 |
| Signal-to-Noise Ratio | Moderate to High | High (ratiometric advantage) | Very High |
| Temporal Resolution | Moderate | Fast | Fast |
| Phototoxicity | Moderate | High (UV excitation) | Low |
| Loading | AM ester, microinjection | AM ester, microinjection | AM ester, microinjection |
Experimental Protocols
Simultaneous Calcium Imaging and Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for co-validating a calcium indicator with electrophysiology.
Materials:
-
This compound AM or other calcium indicator
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Patch-clamp rig with integrated fluorescence microscope
-
Data acquisition system for both electrophysiology and imaging
Procedure:
-
Cell Preparation: Prepare acute brain slices or cultured neurons according to standard protocols.
-
Dye Loading:
-
For AM ester loading, incubate the preparation in aCSF containing this compound AM (typically 1-10 µM) for 30-60 minutes at room temperature or 37°C.
-
Alternatively, for single-cell loading, include the salt form of the indicator in the internal solution of the patch pipette.
-
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record spontaneous or evoked action potentials in current-clamp mode.
-
-
Calcium Imaging:
-
Simultaneously, acquire fluorescence images of the patched neuron using the appropriate excitation and emission filters for this compound (Excitation: ~550 nm, Emission: ~575 nm).
-
Record time-lapse images to capture the fluorescence changes associated with neuronal activity.
-
-
Data Analysis:
-
Correlate the timing of the action potentials recorded electrophysiologically with the onset and decay of the calcium transients observed in the imaging data.
-
Calculate the signal-to-noise ratio of the calcium signals.
-
Analyze the kinetics (rise and decay times) of the fluorescence changes in response to single action potentials and trains of action potentials.
-
Considerations and Alternatives
Phototoxicity: A key consideration when using any fluorescent indicator is the potential for phototoxicity, which can alter neuronal physiology and even lead to cell death. It is crucial to use the lowest possible excitation light intensity and exposure times that still provide an adequate signal-to-noise ratio.
Buffering Effects: The introduction of any calcium indicator will add to the endogenous calcium buffering capacity of the cell. This can potentially alter the kinetics of intracellular calcium transients and, consequently, calcium-dependent downstream signaling pathways. The concentration of the indicator should be kept as low as possible to minimize these effects.
Alternative Indicators:
-
Fura-2: A ratiometric indicator that allows for more quantitative measurements of absolute calcium concentrations, as it is less sensitive to changes in dye concentration and illumination intensity. However, it requires UV excitation, which can be more phototoxic.
-
Fluo-4: A very bright, single-wavelength indicator with a high signal-to-noise ratio, making it suitable for detecting small calcium transients. It has been extensively validated with electrophysiology.
-
Genetically Encoded Calcium Indicators (GECIs): These indicators, such as GCaMPs, can be targeted to specific cell types or subcellular compartments, offering greater experimental specificity. However, they generally have slower kinetics compared to synthetic dyes.
Conclusion
Validating the signals from this compound with electrophysiology is a critical step to ensure the accurate interpretation of calcium imaging data. While direct comparative studies for this compound are limited, the principles and protocols outlined in this guide provide a framework for its effective use and validation. By carefully considering the properties of this compound in comparison to other well-characterized indicators, researchers can make informed decisions about the most appropriate tool for their specific research questions in neuroscience and drug discovery. The continued development and rigorous validation of calcium indicators will undoubtedly advance our understanding of the intricate role of calcium in neuronal function.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]
- 3. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Navigating Spectral Cross-Talk Between Calcium Orange and GFP
For researchers, scientists, and drug development professionals, the simultaneous use of multiple fluorescent probes is a powerful technique for elucidating complex cellular mechanisms. Green Fluorescent Protein (GFP) is a workhorse for tracking protein expression and localization, while indicators like Calcium Orange are vital for monitoring intracellular ion dynamics. However, when used concurrently, the spectral overlap between these fluorophores can lead to signal cross-talk, a phenomenon where the signal from one probe erroneously appears in the detection channel of another.[1][2] This guide provides an objective comparison of the spectral characteristics of this compound and GFP, offers detailed protocols to quantify cross-talk, and presents strategies to mitigate this issue, ensuring data accuracy and reliability.
Spectral Properties of this compound and Enhanced GFP (EGFP)
The primary cause of cross-talk is the overlap between the emission spectrum of one fluorophore and the excitation or emission spectrum of another.[1] Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, has an emission peak that significantly overlaps with the excitation peak of this compound.[3][4] This means that the light used to excite EGFP can also inadvertently excite this compound, and the emission from EGFP can spill into the detection channel intended for this compound.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| Enhanced GFP (EGFP) | ~488[4] | ~509[4] |
| This compound | ~549[3][5] | ~576[5] |
| Table 1: Spectral characteristics of EGFP and this compound. The broad emission tail of EGFP can extend into the excitation and emission range of this compound, creating potential for significant cross-talk. |
Understanding Cross-Talk Mechanisms
Two primary mechanisms contribute to fluorescence cross-talk:
-
Spectral Bleed-through (Crossover): This is the most common form of cross-talk and occurs when the emission signal from one fluorophore is detected in a channel designated for another.[1] In the case of EGFP and this compound, the emission from EGFP is a major source of bleed-through into the orange/red channel.
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs when two fluorophores are in very close proximity (typically 1-10 nm).[6][7] If EGFP (the donor) and this compound (the acceptor) are attached to interacting proteins, the energy from an excited EGFP molecule can be transferred directly to a this compound molecule, causing it to fluoresce even when not directly excited.[8] While a powerful tool for studying molecular interactions, unintended FRET can be a source of signal contamination.
Experimental Protocol: Quantifying Spectral Bleed-through
To ensure the accuracy of dual-color imaging data, it is crucial to quantify the amount of bleed-through. This can be achieved by imaging singly-labeled control samples.[9][10]
Objective: To determine the percentage of EGFP signal that bleeds into the this compound detection channel and vice versa.
Materials:
-
Cells expressing only EGFP.
-
Cells loaded only with this compound AM.
-
Fluorescence microscope with filter sets appropriate for EGFP (e.g., Excitation: 470/40 nm, Emission: 525/50 nm) and this compound (e.g., Excitation: 545/25 nm, Emission: 605/70 nm).
Methodology:
-
Prepare Single-Labeled Controls: Culture and prepare two separate samples: one with cells expressing only EGFP and another with non-GFP expressing cells loaded with this compound.
-
Image EGFP-only Sample:
-
Place the EGFP-only sample on the microscope.
-
Using the EGFP filter set, acquire an image (Image A). This is your reference EGFP signal.
-
Without changing the field of view, switch to the this compound filter set and acquire another image (Image B). Any signal present in this image is bleed-through from EGFP into the orange channel.
-
-
Image this compound-only Sample:
-
Place the this compound-only sample on the microscope.
-
Using the this compound filter set, acquire an image (Image C). This is your reference this compound signal.
-
Without changing the field of view, switch to the EGFP filter set and acquire another image (Image D). Any signal here is bleed-through from this compound into the green channel.
-
-
Quantify Bleed-through:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of the cells in each image.[9]
-
EGFP into Orange Channel (%): (Mean Intensity of Image B / Mean Intensity of Image A) * 100
-
This compound into Green Channel (%): (Mean Intensity of Image D / Mean Intensity of Image C) * 100
-
These calculated "crosstalk factors" can be used for post-acquisition correction.[9][10]
-
Mitigation Strategies and Alternatives
Several strategies can be employed to minimize or avoid cross-talk. The optimal approach depends on the specific experimental needs and available equipment.
A. Optimized Instrumentation:
Using appropriate optical filters is a primary method to reduce bleed-through. Narrow bandpass emission filters can be more effective at isolating the desired signal compared to standard longpass filters.
| Filter Strategy | Principle | Advantage | Disadvantage |
| Standard Filter Sets | Often use wider bandpass filters to maximize signal collection. | Higher signal intensity. | Prone to significant bleed-through due to spectral overlap. |
| Optimized Filter Sets | Employ narrow bandpass emission filters precisely centered on the emission peak of each fluorophore. | Significantly reduces bleed-through by excluding the "tail" of overlapping spectra.[11] | May result in a dimmer signal, potentially requiring more sensitive detectors or higher excitation power. |
| Table 2: Comparison of filter strategies for minimizing bleed-through. |
B. Selection of Alternative Fluorophores:
The most effective way to eliminate cross-talk is to choose fluorophores with better spectral separation.[12][13] Using a red-shifted calcium indicator creates a larger gap between its spectrum and that of EGFP.
| Fluorophore Pair | Donor Emission (nm) | Acceptor Excitation (nm) | Spectral Separation | Cross-Talk Potential |
| EGFP / this compound | ~509 | ~549 | Minimal | High |
| EGFP / Calbryte™ 590 | ~509 | ~570 | Moderate | Reduced |
| EGFP / X-Rhod-1 | ~509 | ~580 | Good | Low[13][14] |
| EGFP / Calbryte™ 630 | ~509 | ~608 | Excellent | Very Low[12] |
| Table 3: Comparison of EGFP with orange and red calcium indicators. Greater separation between the donor emission and acceptor excitation maxima significantly reduces the likelihood of bleed-through and unintended FRET. |
C. Post-Acquisition Correction:
If cross-talk cannot be avoided during imaging, it can be corrected computationally using the bleed-through percentages determined from the control experiments. Techniques like spectral linear unmixing, available on many confocal systems and in software packages, can mathematically separate the overlapping signals.[15]
Conclusion and Recommendations
While this compound and GFP are both valuable tools, their significant spectral overlap necessitates careful experimental design and validation to prevent data misinterpretation.
Key Recommendations:
-
Characterize Your System: Always perform single-color control experiments to quantify the degree of cross-talk with your specific microscope, filter sets, and detectors.
-
Optimize Your Filters: Use the narrowest bandpass emission filters available that still provide an adequate signal-to-noise ratio.
-
Choose Alternatives When Possible: For new experiments, prioritize fluorophore pairs with better spectral separation. Using a red calcium indicator like X-Rhod-1 or Calbryte™ 630 with EGFP is a highly effective strategy to minimize cross-talk.[12][13]
-
Employ Sequential Scanning: On confocal microscopes, acquiring the EGFP and this compound signals sequentially (line by line or frame by frame) rather than simultaneously can eliminate cross-talk from direct excitation of the wrong fluorophore.[2]
-
Use Computational Correction: When bleed-through is unavoidable, use the quantified crosstalk factors to perform linear unmixing or other post-acquisition correction methods to obtain more accurate results.[9]
By rigorously addressing the issue of spectral cross-talk, researchers can confidently perform multi-color fluorescence imaging and generate precise, reproducible data in their cellular and drug development studies.
References
- 1. CrossTalk | Scientific Volume Imaging [svi.nl]
- 2. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 8. Fluorescence Lifetime Readouts of Troponin-C-Based Calcium FRET Sensors: A Quantitative Comparison of CFP and mTFP1 as Donor Fluorophores | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. 蛍光イメージングにおけるブリードスルー | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Which fluorescent calcium indicators are compatible with GFP positive cells? | AAT Bioquest [aatbio.com]
- 13. Use of fluorescent Ca2+ dyes with green fluorescent protein and its variants: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Calcium Orange and Other Red Calcium Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. Fluorescent calcium indicators are indispensable tools for these investigations. Among the available palette of indicators, red-shifted dyes are increasingly favored for their advantages in deeper tissue penetration, reduced phototoxicity, and suitability for multiplexing with green fluorescent proteins (GFPs) and optogenetic tools. However, the photostability of these dyes—their resistance to photobleaching under illumination—is a critical factor that can significantly impact the duration and quality of imaging experiments.
This guide provides an objective comparison of the photostability of Calcium Orange against other commonly used red calcium dyes: Rhod-2, X-Rhod-1, Asante Calcium Red, and Calcium Crimson. The information presented is based on available experimental data to aid researchers in selecting the most appropriate dye for their specific application.
Data Presentation: A Comparative Overview
| Dye | Reported Photostability | Spectral Properties (Ex/Em, nm) | Calcium Affinity (Kd) | Key Considerations |
| This compound | More photostable than Fluo-3 and Calcium Green indicators.[1][2] | ~549 / ~576 | ~323 nM (at 39.7°C, pH 7.4)[3] | Good general-purpose red indicator with improved photostability over green counterparts. |
| Rhod-2 | Prone to phototoxicity and can induce changes in mitochondrial morphology upon illumination.[4] | ~552 / ~581[5] | ~570 nM[5] | Tends to compartmentalize in mitochondria.[5][6] |
| X-Rhod-1 | Generally considered photostable.[7] | ~580 / ~602[5] | ~700 nM[5] | Also shows mitochondrial sequestration.[5] |
| Asante Calcium Red (ACR-1) | Described as "fairly resistant to bleaching".[8] A study noted a "relatively quick fluorescence decline...probably resulting from stronger illumination".[9] | ~540 / ~640[9] | ~490 nM[8] | Can be used for ratiometric imaging under certain conditions.[8] |
| Calcium Crimson | More photostable than Fluo-3 and Calcium Green indicators.[1][2] | ~590 / ~615[5] | ~204 nM (at 39.7°C, pH 7.4)[3] | Long excitation wavelength is useful for reducing autofluorescence.[1][2] |
Experimental Protocols
To facilitate the direct comparison of photostability in your own laboratory setting, two common experimental protocols are detailed below.
Measurement of Photobleaching Half-Life in Live Cells
This protocol allows for the determination of the photobleaching rate of a fluorescent dye under typical live-cell imaging conditions.
Objective: To determine the time it takes for the fluorescence intensity of a dye to decrease by 50% (t₁/₂) under continuous illumination.
Materials:
-
Fluorescence microscope (confocal or widefield) with a suitable laser line or excitation source for red fluorescent dyes.
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Cultured cells loaded with the calcium indicator of interest (e.g., this compound AM).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and load with the desired red calcium indicator according to the manufacturer's protocol.
-
Microscope Setup:
-
Place the dish on the microscope stage and locate a field of view with healthy, well-loaded cells.
-
Select the appropriate filter set and excitation wavelength for the dye.
-
Adjust the illumination intensity to a level typically used for your imaging experiments.
-
Set the camera gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
The time interval between frames should be kept constant.
-
Continue imaging until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select several regions of interest (ROIs) within individual cells.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity for each ROI by dividing the intensity at each time point by the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity against time.
-
Fit the data to a single exponential decay curve to determine the photobleaching half-life (t₁/₂).
-
Determination of Photobleaching Quantum Yield (Φb)
This protocol provides a more quantitative measure of a dye's intrinsic photostability. The photobleaching quantum yield represents the probability that a molecule will be photobleached each time it is excited.
Objective: To quantify the photobleaching quantum yield of a fluorescent dye in solution.
Materials:
-
Fluorometer or a fluorescence microscope with a stable, calibrated light source.
-
Spectrophotometer.
-
Quartz cuvettes.
-
Solutions of the calcium dyes to be tested at a known concentration in a suitable buffer.
-
A reference standard with a known photobleaching quantum yield.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample dye and the reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Initial Measurements:
-
Measure the absorbance spectrum of the dye solution using the spectrophotometer to determine the molar extinction coefficient (ε) at the excitation wavelength.
-
Measure the initial fluorescence intensity (F₀) of the dye solution in the fluorometer under a constant and known light intensity (I).
-
-
Photobleaching Experiment:
-
Continuously illuminate the sample with the light source.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of photobleaching can be determined from the initial slope of this curve.
-
The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = (dF/dt) / (I * ε * [C] * Φf) where:
-
dF/dt is the initial rate of fluorescence decay
-
I is the excitation light intensity
-
ε is the molar extinction coefficient
-
[C] is the dye concentration
-
Φf is the fluorescence quantum yield of the dye
-
-
Mandatory Visualization
Gq-coupled GPCR Signaling Pathway Leading to Intracellular Calcium Release
A common mechanism for intracellular calcium release involves the activation of Gq-protein coupled receptors (GPCRs), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃). This signaling cascade is a frequent subject of investigation using fluorescent calcium indicators.
Caption: GPCR-mediated IP₃ signaling pathway for intracellular Ca²⁺ release.
References
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Calcium binding to fluorescent calcium indicators: calcium green, this compound and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring mitochondrial [Ca(2+)] dynamics with rhod-2, ratiometric pericam and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Effects of laser polarization on responses of the fluorescent Ca2+ indicator X-Rhod-1 in neurons and myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Synthesis and Properties of Asante Calcium Red –a Novel Family of Long Excitation Wavelength Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Right Calcium Indicator: A Comparative Guide to Calcium Orange and Rhod-2
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular calcium (Ca2+) dynamics is crucial for understanding a vast array of cellular processes, from signal transduction to apoptosis. The choice of fluorescent indicator is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used red-shifted calcium indicators, Calcium Orange and Rhod-2, to aid researchers in selecting the optimal tool for their specific needs.
Introduction to this compound and Rhod-2
Both this compound and Rhod-2 are fluorescent dyes used to measure intracellular calcium concentrations. They belong to the rhodamine family of dyes, which are excitable by visible light, minimizing phototoxicity and autofluorescence often associated with UV-excitable probes. These indicators are typically introduced into cells as acetoxymethyl (AM) esters, which are cell-permeant and are subsequently cleaved by intracellular esterases to trap the active, calcium-sensitive form of the dye within the cytosol.
Key Performance Characteristics
| Property | This compound | Rhod-2 |
| Excitation Maximum (Ex) | ~549 nm[1][2] | ~553-557 nm[3] |
| Emission Maximum (Em) | ~574-576 nm[1][2] | ~577-581 nm[3] |
| Dissociation Constant (Kd) for Ca2+ | ~457 nM (at pH 7.4)[4] | ~570 nM[3] |
| Quantum Yield (Φ) | Data not readily available | 0.1[5] |
| Subcellular Localization | Tends to compartmentalize in mitochondria and ER[6] | Primarily localizes to mitochondria[7][8] |
| Reported Signal-to-Noise Ratio | Qualitatively reported as poor[7] | Generally good, but can be affected by mitochondrial loading[9] |
In-Depth Comparison
Spectral Properties
This compound and Rhod-2 possess very similar excitation and emission spectra, making them compatible with standard fluorescence microscopy setups, including those with argon-ion lasers. Their red-shifted spectra are advantageous for experiments in cells or tissues with high levels of autofluorescence.
Calcium Affinity
The dissociation constant (Kd) reflects the concentration of calcium at which half of the indicator is bound. With a Kd of approximately 457 nM at physiological pH, this compound exhibits a slightly higher affinity for calcium than Rhod-2 (Kd ≈ 570 nM).[3][4] This suggests that this compound may be more sensitive to small changes in resting calcium levels, while Rhod-2 might be better suited for measuring larger calcium transients. It is important to note that the Kd of these indicators can be influenced by factors such as pH, temperature, and protein binding.[3][4]
Quantum Yield and Brightness
Subcellular Localization
A critical difference between these two indicators is their subcellular localization. Rhod-2 is well-known for its propensity to accumulate in mitochondria due to its net positive charge.[3][7] This makes it an excellent tool for specifically measuring mitochondrial calcium uptake. However, this can be a significant drawback if the desired measurement is of cytosolic calcium, as the mitochondrial signal can contaminate the cytosolic measurement.
This compound also shows a tendency for compartmentalization within the mitochondria and endoplasmic reticulum (ER).[6] This can complicate the interpretation of cytosolic calcium signals and may require careful experimental validation to ensure the signal originates from the intended compartment.
Photostability and Cytotoxicity
While specific comparative data on photostability is limited, rhodamine-based dyes are generally considered to be more photostable than fluorescein-based indicators.[10] However, prolonged exposure to excitation light can still lead to photobleaching and the generation of reactive oxygen species, which can be cytotoxic.
At higher concentrations, Rhod-2 has been reported to cause changes in mitochondrial morphology and membrane potential, and prolonged light exposure can exacerbate this damage.[8] While specific cytotoxicity data for this compound is not as well-documented, it is a general concern for all intracellular dyes, and concentrations should be optimized to minimize these effects.[11][12][13]
Experimental Protocols
General Protocol for Loading AM Esters
A generalized protocol for loading cells with either this compound AM or Rhod-2 AM is provided below. Optimal conditions, including dye concentration and incubation times, should be empirically determined for each cell type and experimental setup.
Signaling Pathways and Logical Relationships
Calcium Signaling Pathway
The following diagram illustrates a simplified, generic calcium signaling pathway that can be investigated using these indicators.
Decision Tree for Indicator Selection
This diagram provides a logical workflow for choosing between this compound and Rhod-2 based on experimental goals.
Summary and Recommendations
The choice between this compound and Rhod-2 is highly dependent on the specific research question.
-
Rhod-2 is the indicator of choice for specifically measuring mitochondrial calcium dynamics due to its targeted accumulation in this organelle.[3][7][8] However, for cytosolic measurements, this localization can be a significant source of error, and alternatives with less mitochondrial sequestration, such as Rhod-4, might be more appropriate.[4]
-
This compound may be considered for cytosolic calcium measurements , but researchers must be aware of its tendency to compartmentalize in the mitochondria and ER.[6] Its reported poor signal-to-noise ratio is also a key consideration.[7] Thorough validation of its subcellular distribution and signal quality is essential before embarking on large-scale experiments.
For researchers prioritizing a high signal-to-noise ratio for cytosolic calcium measurements with a red-shifted indicator, exploring newer alternatives to both this compound and Rhod-2, such as Calbryte™ 590 or Rhod-4, may be beneficial.[9] These newer dyes have been developed to address some of the limitations of their predecessors, including improved brightness and reduced compartmentalization.
References
- 1. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring mitochondrial [Ca(2+)] dynamics with rhod-2, ratiometric pericam and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Calcium Indicators: A Comparative Analysis of Calcium Orange and Alternatives
In the landscape of cellular biology and drug development, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from neurotransmission to muscle contraction. The selection of an appropriate fluorescent Ca²⁺ indicator is a critical determinant of experimental success. This guide provides an objective comparison of Calcium Orange, a visible light-excitable indicator, with other widely used Ca²⁺ probes—Fluo-4, Fura-2, and Rhod-2—across different cell types.
Quantitative Comparison of Key Calcium Indicators
The choice of a calcium indicator is governed by several key photophysical and chemical properties. The following table summarizes these parameters for this compound and its common alternatives. It is important to note that the in situ dissociation constant (Kd) can vary depending on the cellular environment, including pH, temperature, and protein binding.
| Property | This compound | Fluo-4 | Fura-2 | Rhod-2 |
| Indicator Type | Single Wavelength | Single Wavelength | Ratiometric (Excitation) | Single Wavelength |
| Excitation Max (nm) | ~549 | ~494 | 340 / 380 | ~552-557 |
| Emission Max (nm) | ~574 | ~516 | ~510 | ~577-581 |
| In Vitro Kd (nM) | ~323-457[1] | ~345[2] | ~145 | ~570 |
| In Situ Kd (HeLa, Cytoplasm) | 580 | 770 | 284 | Not Reported |
| In Situ Kd (HeLa, Nucleus) | 560 | 430 | 211 | Not Reported |
| Fluorescence Enhancement | Moderate | >100-fold[2] | Ratiometric Shift | >100-fold |
| Photostability | High | Moderate | Moderate | High |
| Compartmentalization | Prone to mitochondrial/ER[3] | Low, but can occur with time | Low | Prone to mitochondrial[4] |
Performance Across Different Cell Types
The performance of a calcium indicator is not absolute and can differ significantly between cell types due to variations in cellular machinery, resting Ca²⁺ concentrations, and experimental conditions.
Epithelial Cells (e.g., HeLa)
In studies utilizing HeLa cells, a human cervical cancer cell line, this compound has been shown to effectively report Ca²⁺ signals. However, a notable drawback is its tendency for compartmentalization within mitochondria and the endoplasmic reticulum. This can lead to a non-uniform cytoplasmic fluorescence, potentially complicating the interpretation of cytosolic Ca²⁺ dynamics. In a comparative study, while Fluo-3 (a precursor to Fluo-4) showed a large dynamic range and low compartmentalization, this compound displayed marked compartmentalization.[3]
Fluo-4, on the other hand, is a bright and photostable derivative of Fluo-3, offering a high signal-to-noise ratio in HeLa cells.[2] Its low resting fluorescence and significant fluorescence enhancement upon Ca²⁺ binding make it well-suited for detecting transient Ca²⁺ spikes.[5]
Fura-2 remains a gold standard for quantitative Ca²⁺ measurements in HeLa cells due to its ratiometric properties. The ratio of its fluorescence emission when excited at 340 nm and 380 nm is largely independent of dye concentration, cell thickness, and photobleaching, providing more accurate and reproducible measurements of absolute Ca²⁺ concentrations.[6]
Neuronal Cells
In neuronal cells, where Ca²⁺ signals can be highly localized and rapid, the choice of indicator is particularly critical. While specific comparative data for this compound in primary neurons is less abundant, its tendency for organellar sequestration observed in other cell types could pose a challenge for accurately measuring cytosolic Ca²⁺ in the complex morphology of neurons.
Fluo-4 is widely used in neuroscience for its brightness and sensitivity, enabling the detection of Ca²⁺ transients in response to single action potentials. However, as a single-wavelength indicator, it is susceptible to artifacts from cell movement or changes in focus, which can be a concern during long-term imaging of neuronal activity.[7]
Fura-2 is also extensively used for calcium imaging in cortical neurons.[6][8] Its ratiometric nature is a significant advantage in these preparations, as it can compensate for the complex and varied morphology of neurons, leading to more reliable quantification of Ca²⁺ levels.[6] However, Fura-2 requires UV excitation, which can be more phototoxic to cells than the visible light used for this compound, Fluo-4, and Rhod-2.
Rhod-2, with its longer excitation and emission wavelengths, offers advantages for imaging in deeper tissue and can reduce issues with autofluorescence. Its lower affinity for Ca²⁺ (higher Kd) makes it suitable for measuring larger Ca²⁺ elevations without saturation. However, its propensity to accumulate in mitochondria is a significant consideration, especially in neurons where mitochondrial Ca²⁺ dynamics are of great interest and need to be distinguished from cytosolic signals.[4]
Experimental Protocols
General Protocol for Calcium Imaging with AM Ester Dyes
This protocol provides a general framework for loading acetoxymethyl (AM) ester-based calcium indicators into adherent cells. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Calcium indicator AM ester (e.g., this compound AM, Fluo-4 AM, Fura-2 AM, Rhod-2 AM)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the indicator stock solution to a final concentration of 1-5 µM in HBSS.
-
Add Pluronic F-127 to the diluted indicator solution at a final concentration of 0.02-0.04% to aid in dye dispersal. Vortex briefly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash and De-esterification:
-
After incubation, remove the loading solution and wash the cells two to three times with warm HBSS to remove excess dye.
-
Add fresh HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen indicator.
-
Acquire baseline fluorescence before stimulating the cells.
-
Apply the experimental stimulus and record the changes in fluorescence intensity over time.
-
Visualizing Calcium Signaling Pathways and Workflows
To better understand the context in which these indicators are used, the following diagrams illustrate a common calcium signaling pathway and a typical experimental workflow.
Conclusion and Recommendations
The selection of a calcium indicator requires careful consideration of the specific experimental goals and the cell type under investigation.
-
This compound offers the advantage of visible light excitation and high photostability. However, its propensity for mitochondrial and ER sequestration can be a significant drawback, potentially leading to artifacts in cytosolic Ca²⁺ measurements. It may be suitable for qualitative assessments in cell types where compartmentalization is minimal or not a confounding factor.
-
Fluo-4 is an excellent choice for detecting rapid Ca²⁺ transients with high sensitivity due to its brightness and large fluorescence enhancement. It is well-suited for high-throughput screening and general fluorescence microscopy, particularly in non-excitable cells. However, as a single-wavelength indicator, it is less ideal for precise quantitative measurements.
-
Fura-2 remains the preferred indicator for accurate and quantitative ratiometric Ca²⁺ imaging. It effectively minimizes artifacts from variable dye loading and photobleaching, making it a robust choice for detailed studies of Ca²⁺ signaling in both non-excitable and neuronal cells. The main trade-off is the need for UV excitation and a more complex imaging setup.
-
Rhod-2 is advantageous for its long-wavelength excitation, which reduces autofluorescence and increases tissue penetration for in vivo or tissue slice experiments. Its lower Ca²⁺ affinity is beneficial for studying high Ca²⁺ concentration dynamics. However, like this compound, it is prone to mitochondrial sequestration, which must be carefully considered in the experimental design and data interpretation.
For researchers studying Ca²⁺ signaling, a pilot experiment comparing the performance of a few selected indicators in the specific cell type of interest is often the best approach to ensure the selection of the most appropriate tool for the research question at hand.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Correlating Calcium Orange Fluorescence with Absolute Calcium Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calcium Orange with other fluorescent calcium indicators. It is designed to assist researchers in selecting the most suitable dye for their experimental needs by offering a detailed overview of key performance characteristics, experimental protocols for determining absolute calcium concentrations, and a visual representation of the underlying principles.
Introduction to this compound
This compound is a fluorescent, single-wavelength calcium indicator that exhibits an increase in fluorescence emission intensity upon binding to Ca2+.[1] It is excitable by visible light, making it compatible with a wide range of common laboratory instrumentation, including fluorescence microscopes, microplate readers, and flow cytometers.[1][2] Its spectral properties, with an excitation peak at approximately 549 nm and an emission peak at 574 nm, allow for its use in multiplexing experiments with green fluorescent proteins (GFPs) or other blue/green emitting probes.[2]
Comparison of this compound with Alternative Indicators
The selection of a calcium indicator is critical and depends on the specific experimental requirements, such as the expected calcium concentration range, the desired temporal resolution, and the imaging modality. Below is a comparative overview of this compound and other commonly used calcium indicators.
| Indicator | Type | Excitation Max (nm) | Emission Max (nm) | Kd for Ca2+ (in situ) | Key Advantages | Key Disadvantages |
| This compound | Single-Wavelength | 549[2] | 574[2] | ~530 nM (in HeLa cells)[3] | Good photostability[4]; Visible light excitation reduces phototoxicity and autofluorescence. | Lower signal-to-noise ratio reported in some cases[5]; Lower quantum yield compared to some green indicators. |
| Fluo-4 | Single-Wavelength | 494[6] | 516[6] | ~345 nM[6] | Bright fluorescence signal; Large dynamic range (~100-fold fluorescence increase).[6][7] | More susceptible to photobleaching than this compound[3]; Can compartmentalize within cells.[7] |
| Fura-2 | Ratiometric | 340/380[8] | 510[9] | ~224 nM[10] | Ratiometric measurement minimizes effects of uneven dye loading, photobleaching, and cell thickness.[8] | Requires UV excitation, which can be phototoxic and cause autofluorescence[11]; Requires specialized equipment for dual-wavelength excitation.[12] |
| Rhod-2 | Single-Wavelength | ~552 | ~576 | ~570 nM[7] | Red-shifted spectra suitable for use in tissues with high autofluorescence and for multiplexing with green fluorophores. | Tends to compartmentalize in mitochondria.[5][7] |
| Cal-520 | Single-Wavelength | 492[13] | 514[6] | ~320 nM[6] | High signal-to-noise ratio; Good for detecting local and subcellular Ca2+ signals.[11] | |
| GCaMP6 | Genetically Encoded | ~488 | ~510 | Varies by variant | Targetable to specific cells or organelles; Suitable for long-term imaging. | Generally lower signal-to-noise ratio and slower kinetics compared to chemical indicators for detecting rapid, local signals.[11] |
Experimental Protocols
In Situ Calibration of Single-Wavelength Calcium Indicators (e.g., this compound)
This protocol outlines the steps to determine the absolute calcium concentration from the fluorescence intensity of a single-wavelength indicator like this compound within the experimental cells. The principle relies on determining the minimum (Fmin) and maximum (Fmax) fluorescence intensities.
Materials:
-
Cells loaded with this compound AM ester.
-
Calcium-free buffer (containing EGTA, a calcium chelator).
-
Calcium-saturating buffer (containing a high concentration of CaCl2).
-
Ionophore (e.g., ionomycin (B1663694) or 4-bromo A-23187) to permeabilize cell membranes to calcium.[14]
-
Fluorescence microscope with appropriate filter sets for this compound (Excitation: ~549 nm, Emission: ~574 nm).
Procedure:
-
Baseline Fluorescence Measurement (F):
-
Image the this compound-loaded cells under resting conditions to measure the baseline fluorescence intensity (F).
-
-
Minimum Fluorescence Determination (Fmin):
-
Perfuse the cells with the calcium-free buffer containing an ionophore (e.g., 5-10 µM ionomycin).
-
This will deplete intracellular calcium, and the fluorescence intensity will decrease to its minimum level (Fmin).
-
Record the fluorescence intensity until a stable minimum is reached.
-
-
Maximum Fluorescence Determination (Fmax):
-
Perfuse the cells with the calcium-saturating buffer, also containing the ionophore.
-
This will saturate the indicator with calcium, and the fluorescence intensity will rise to its maximum level (Fmax).
-
Record the fluorescence intensity until a stable maximum is reached.
-
-
Calculation of Absolute Calcium Concentration:
-
The intracellular calcium concentration ([Ca2+]) can then be calculated using the following equation, derived from the work of Grynkiewicz, Poenie, and Tsien:
[Ca2+] = Kd * (F - Fmin) / (Fmax - F)
Where:
-
[Ca2+] is the absolute intracellular calcium concentration.
-
Kd is the in situ dissociation constant of this compound for Ca2+. This value can be influenced by factors like temperature and pH and is ideally determined empirically under the specific experimental conditions.[14] A previously reported in situ Kd for this compound in HeLa cells is approximately 530 nM.[3]
-
F is the fluorescence intensity of the indicator at experimental calcium levels.
-
Fmin is the fluorescence intensity in the absence of calcium.
-
Fmax is the fluorescence of the calcium-saturated indicator.
-
-
Visualizing the Principles
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 3. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. ionoptix.com [ionoptix.com]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scimedia.com [scimedia.com]
- 13. A Meta-Analysis of Common Calcium Indicators | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Calcium Orange: A Guide for Laboratory Professionals
For researchers and scientists utilizing Calcium Orange, a fluorescent indicator for intracellular calcium, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, safeguarding both laboratory personnel and the surrounding ecosystem.
Key Chemical and Safety Data
To facilitate a clear understanding of its characteristics, the following table summarizes the known properties of this compound AM and pertinent safety information derived from similar fluorescent dyes.
| Property | Information | Citation |
| Chemical Name | This compound™ AM | [1] |
| CAS Number | 172646-19-4 | [2] |
| Appearance | Solid | |
| Primary Use | Intracellular calcium reporter | [2] |
| Storage | Store in freezer (-5°C to -30°C), protect from light | [1] |
| Solubility | Soluble in anhydrous DMSO | [2] |
| Hazard Classification | Not classified as hazardous under GHS (based on similar compounds) | [3] |
| Primary Hazards | May cause eye and skin irritation with susceptible persons. May be harmful if inhaled or swallowed. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat. | [3] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for minimizing risk and ensuring regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Segregation: Designate a specific, clearly labeled waste container for this compound and materials contaminated with it. This prevents accidental mixing with other chemical waste streams.
3. Handling Solid Waste:
-
For unused or expired solid this compound, the primary container should be securely sealed.
-
Place the sealed container into a larger, compatible waste container designated for chemical waste.
-
Any materials used for cleaning up solid spills, such as absorbent pads or wipes, should also be placed in this designated waste container.
4. Handling Liquid Waste (Solutions in DMSO):
-
Solutions of this compound, typically in DMSO, should not be poured down the drain.
-
Collect all liquid waste in a sealed, leak-proof container that is clearly labeled "this compound in DMSO waste."
-
Ensure the container is compatible with DMSO.
5. Spill Management:
-
In the event of a spill, ventilate the area.
-
For solid spills, gently sweep the material to avoid creating dust and place it in the designated waste container.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the sealed chemical waste container.
-
Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be disposed of as chemical waste.
6. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Do not dispose of this compound in the regular trash or pour it down the sink.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
